molecular formula C6H10N4 B1331432 6-Ethylpyrimidine-2,4-diamine CAS No. 514854-12-7

6-Ethylpyrimidine-2,4-diamine

カタログ番号: B1331432
CAS番号: 514854-12-7
分子量: 138.17 g/mol
InChIキー: FVSSMWRJBRKTOY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

6-Ethylpyrimidine-2,4-diamine is a useful research compound. Its molecular formula is C6H10N4 and its molecular weight is 138.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Ethylpyrimidine-2,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Ethylpyrimidine-2,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

6-ethylpyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c1-2-4-3-5(7)10-6(8)9-4/h3H,2H2,1H3,(H4,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSSMWRJBRKTOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355718
Record name 6-ethylpyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

514854-12-7
Record name 6-ethylpyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Monograph: 6-Ethylpyrimidine-2,4-diamine (CAS 514854-12-7)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Ethylpyrimidine-2,4-diamine (CAS 514854-12-7) represents a critical scaffold in medicinal chemistry, specifically within the class of 2,4-diaminopyrimidines . While historically overshadowed by its 6-methyl (generic) or 6-phenyl (pyrimethamine-like) analogs, the 6-ethyl variant has emerged as a high-value pharmacophore for optimizing hydrophobic interactions in enzyme binding pockets.

Its primary utility lies in two distinct therapeutic areas:

  • Renin Inhibition: Acting as a non-peptidic, small-molecule template for cardiovascular therapeutics.

  • Antifolates (DHFR Inhibition): Targeting Mycobacterium tuberculosis and protozoal Dihydrofolate Reductase (DHFR) by exploiting the hydrophobic "side pocket" adjacent to the active site.

This guide provides a rigorous examination of its physicochemical properties, a validated synthetic workflow, and its mechanistic role in drug discovery.[1]

Chemical Identity & Physicochemical Profile[2][3][4][5][6]

The 6-ethyl substitution introduces a specific steric and lipophilic profile (


) that enhances membrane permeability compared to the 6-methyl analog, without the solubility penalties often associated with larger aryl groups.
ParameterData
Chemical Name 6-Ethylpyrimidine-2,4-diamine
CAS Number 514854-12-7
Synonyms 2,4-Diamino-6-ethylpyrimidine; 6-Ethyl-2,4-pyrimidinediamine
Molecular Formula C₆H₁₀N₄
Molecular Weight 138.17 g/mol
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water
pKa (Calculated) ~7.2 (N1 ring nitrogen)
Melting Point 160–165 °C (Typical for class; varies by polymorph)

Synthetic Methodology

Retrosynthetic Analysis

The most robust route to 6-Ethylpyrimidine-2,4-diamine is the Traube-like condensation of guanidine with a


-ketonitrile. Unlike the synthesis of 6-hydroxypyrimidines (which use 

-keto esters), the retention of the amino group at the 4-position requires a nitrile precursor.

Precursors:

  • Guanidine Hydrochloride (Source of the N-C-N amidine core).[2]

  • 3-Oxopentanenitrile (Propionylacetonitrile) (Source of the C-C-C backbone and ethyl side chain).

Experimental Protocol

Note: This protocol is adapted from standard procedures for 6-alkyl-2,4-diaminopyrimidines.

Reagents:

  • Guanidine Hydrochloride (10.0 g, 105 mmol)

  • 3-Oxopentanenitrile (10.2 g, 105 mmol)

  • Sodium Ethoxide (21% wt in Ethanol, 40 mL)

  • Absolute Ethanol (100 mL)

Step-by-Step Workflow:

  • Base Activation: In a generic 250 mL round-bottom flask equipped with a reflux condenser and drying tube, charge the Sodium Ethoxide solution.

  • Free Base Formation: Add Guanidine Hydrochloride to the ethoxide solution. Stir at room temperature for 15 minutes to liberate free guanidine base. Critical Step: Ensure complete dissolution to maximize yield.

  • Condensation: Dropwise add 3-Oxopentanenitrile over 20 minutes. The reaction is exothermic; maintain temperature below 40°C to prevent polymerization of the nitrile.

  • Cyclization: Heat the mixture to reflux (approx. 78°C) for 6–8 hours. The solution will darken slightly as the pyrimidine ring closes.

  • Isolation:

    • Cool the mixture to room temperature.

    • Evaporate the solvent under reduced pressure to 20% of the original volume.

    • Add ice-cold water (50 mL) to precipitate the crude product.

  • Purification: Recrystallize from Ethanol/Water (9:1). Filter and dry under vacuum at 50°C.

Synthetic Logic Diagram

Synthesis Figure 1: Condensation pathway for 6-Ethylpyrimidine-2,4-diamine synthesis. Guanidine Guanidine HCl Inter Acyclic Intermediate Guanidine->Inter Deprotonation Nitrile 3-Oxopentanenitrile Nitrile->Inter Nucleophilic Attack Base NaOEt / EtOH Base->Inter Product 6-Ethylpyrimidine- 2,4-diamine Inter->Product Cyclization (Reflux) - H2O

Medicinal Chemistry Applications

Renin Inhibition (Cardiovascular Target)

The 6-ethyl group is not merely a spacer; it is a functional probe. In the development of non-peptidic Renin inhibitors, the 6-ethyl-2,4-diaminopyrimidine scaffold serves as a "headgroup" that anchors the molecule in the active site.

  • Mechanism: The diaminopyrimidine core forms bidentate hydrogen bonds with the aspartic acid residues in the Renin active site.

  • Advantage: The 6-ethyl group provides optimal van der Waals contact with the hydrophobic S3 sub-pocket, superior to the methyl analog (too small) or the phenyl analog (too bulky/rigid).

  • Key Reference: Holsworth et al. (2007) utilized this specific core to develop inhibitors with IC50 values in the nanomolar range (91–650 nM).[3]

DHFR Inhibition (Antifolate)

As a structural analog of Pyrimethamine , this compound functions as a classical non-classical antifolate.

  • Target: Dihydrofolate Reductase (DHFR).[4][5][6][7][8]

  • Selectivity: The ethyl group at the C6 position induces a conformational shift in bacterial DHFR (specifically Staphylococcus aureus and Bacillus anthracis). It forces the opening of a "side pocket" normally occupied by water molecules, creating a tighter binding affinity than the unsubstituted parent compound.

Mechanism of Action Diagram

DHFR_Mechanism Figure 2: Competitive inhibition of DHFR by 6-Ethylpyrimidine-2,4-diamine. Substrate Dihydrofolate (DHF) Enzyme DHFR Enzyme Substrate->Enzyme Normal Binding Complex Enzyme-Inhibitor Complex (Dead End) Enzyme->Complex Product Tetrahydrofolate (THF) Enzyme->Product Reduction (NADPH) Inhibitor 6-Ethylpyrimidine- 2,4-diamine Inhibitor->Enzyme Competitive Inhibition (High Affinity) Complex->Product BLOCKED DNA DNA Synthesis (Thymidylate) Product->DNA

Analytical Characterization & Quality Control

For researchers validating the identity of synthesized or purchased batches, the following spectral markers are definitive:

1H NMR Spectroscopy (DMSO-d6, 400 MHz)
  • 
     1.15 ppm (t, 3H):  Methyl protons of the ethyl group (–CH₂CH₃).
    
  • 
     2.35 ppm (q, 2H):  Methylene protons (–CH₂CH₃).
    
  • 
     5.60 ppm (s, 1H):  The aromatic proton at the C5 position. This is the diagnostic singlet; disappearance indicates substitution at C5.
    
  • 
     6.0–6.5 ppm (br s, 4H):  Two distinct broad singlets corresponding to the 2-NH₂ and 4-NH₂ groups (exchangeable with D₂O).
    
HPLC Method (Purity Check)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% TFA).

  • Detection: UV at 254 nm (pyrimidine

    
     transition).
    
  • Retention Time: Expect elution slightly later than pyrimidine-2,4-diamine due to the ethyl hydrophobicity.

Safety and Handling

  • Hazard Classification: Irritant (Skin/Eye).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free base is sensitive to oxidation over long periods; the hydrochloride salt is more stable.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses. Handle in a fume hood to avoid inhalation of fine dust.

References

  • Holsworth, D. D., et al. (2007).[3] "Discovery of 6-ethyl-2,4-diaminopyrimidine-based small molecule renin inhibitors." Bioorganic & Medicinal Chemistry Letters, 17(13), 3575-3580.[3] Link

  • CymitQuimica. (n.d.).[2] "Product Information: 6-Ethylpyrimidine-2,4-diamine CAS 514854-12-7."[9][10][11][12][13] CymitQuimica Catalog. Link

  • Wong, A. C., et al. (2019).[5] "Inhibition of Bacterial Dihydrofolate Reductase by 6-Alkyl-2,4-diaminopyrimidines." PMC - NCBI. Link

  • Pharmaffiliates. (n.d.). "6-Ethylpyrimidine-2,4-diamine Technical Data." Pharmaffiliates Analytics. Link

Sources

Molecular Architecture and Synthetic Pathways of 6-Ethylpyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the molecular structure, synthesis, and pharmaceutical relevance of 6-Ethylpyrimidine-2,4-diamine.

Technical Monograph | Version 1.0 [1]

Executive Summary

6-Ethylpyrimidine-2,4-diamine (CAS: 514854-12-7; also referenced as 2,4-diamino-6-ethylpyrimidine) is a critical heterocyclic scaffold in medicinal chemistry.[1][2] It serves as the pharmacophore core for "non-classical" antifolates, including the antimalarial drug Pyrimethamine and the clinical candidate P218 . Unlike classical antifolates (e.g., methotrexate) which mimic the full folate structure, this lipophilic diaminopyrimidine core competitively inhibits Dihydrofolate Reductase (DHFR) by mimicking the pteridine ring of the substrate while exploiting hydrophobic pockets via the 6-ethyl substituent.

This guide details the structural physicochemical properties, validated synthetic protocols, and spectroscopic characterization of this molecule, providing a reference for its use as a fragment in drug design.

Molecular Architecture & Physicochemical Profiling[1]

Structural Geometry and Electronic Properties

The molecule consists of a pyrimidine ring substituted with two electron-donating amino groups at positions 2 and 4, and an ethyl group at position 6.[3]

  • Aromaticity & Planarity: The pyrimidine ring is planar. The amino groups are essentially coplanar with the ring, facilitating resonance delocalization of the nitrogen lone pairs into the

    
    -system. This increases electron density at the ring carbons, particularly C5.
    
  • Tautomerism: While the amino form is predominant in solution and solid state, the molecule can theoretically exist in imino tautomers. However, X-ray crystallographic data of related 2,4-diaminopyrimidines confirms the amino tautomer is energetically favored due to aromatic stabilization.

  • Basicity (pKa): The N1 nitrogen is the most basic site (pKa

    
     7.2 - 7.6). Protonation occurs at N1 rather than the exocyclic amino groups, stabilized by resonance delocalization from the 2-amino and 4-amino groups.[1]
    
PropertyValue / Description
Molecular Formula

Molecular Weight 138.17 g/mol
CAS Number 514854-12-7
H-Bond Donors 4 (Two

groups)
H-Bond Acceptors 2 (Ring nitrogens N1, N3)
LogP (Predicted) ~0.5 (Moderate hydrophilicity)
pKa (N1) 7.6 ± 0.1 (Predicted)
Pharmacophore Interaction Logic

In the context of DHFR inhibition, the 2,4-diamino motif is critical. It forms a conserved hydrogen-bonding network with an aspartic or glutamic acid residue (e.g., Asp27 in E. coli DHFR) deep within the active site. The 6-ethyl group provides a hydrophobic anchor, often displacing water molecules and enhancing binding affinity through van der Waals interactions.

Synthetic Methodologies

Two primary routes are established for the synthesis of 6-Ethylpyrimidine-2,4-diamine. Method A is the modern, scalable approach favored for process chemistry (e.g., P218 synthesis), while Method B represents the classical halogen-displacement route.

Method A: Direct Condensation (The "P218" Route)

This method avoids the use of toxic phosphorus oxychloride (


) and is suitable for multi-gram scale preparation.

Reaction Scheme:

  • C-Acylation: Condensation of methyl propionate with acetonitrile to form

    
    -ketonitrile.[1]
    
  • Cyclization: Condensation of the

    
    -ketonitrile with guanidine.[1]
    

Protocol:

  • Step 1: Synthesis of 3-Oxopentanenitrile

    • Reagents: Methyl propionate (1.0 eq), Acetonitrile (1.2 eq), Sodium Hydride (NaH, 1.5 eq), THF (anhydrous).

    • Procedure: Suspend NaH in anhydrous THF at -78°C (or 0°C for optimization). Add acetonitrile followed by methyl propionate dropwise.[1] Warm to reflux (70°C) for 4 hours.

    • Workup: Quench with water, extract with EtOAc. Concentrate to yield crude 3-oxopentanenitrile (often exists as an equilibrium with enol ether if MeOH is used).[1]

  • Step 2: Pyrimidine Formation

    • Reagents: 3-Oxopentanenitrile (crude), Guanidine Hydrochloride (1.1 eq), Sodium Methoxide (NaOMe, 1.1 eq), Methanol.

    • Procedure: Stir Guanidine HCl and NaOMe in MeOH for 15 min to generate free guanidine base. Filter off NaCl.[1] Add the filtrate to the crude 3-oxopentanenitrile.[1] Reflux at 70°C for 6–12 hours.[1]

    • Purification: Cool to room temperature.[1][4] The product may precipitate.[5] If not, concentrate and purify via silica gel chromatography (DCM/MeOH 9:1).

    • Yield: 20–40% (unoptimized), up to 70% with rigorous moisture control.

Method B: The Halogen Displacement Route

This classical route is robust but generates hazardous waste.

Protocol:

  • Cyclization: Condense ethyl propionylacetate with guanidine carbonate in ethanol to yield 2-amino-4-hydroxy-6-ethylpyrimidine .

  • Chlorination: Reflux the hydroxy intermediate with neat

    
     (3-4 hours) to yield 2-amino-4-chloro-6-ethylpyrimidine .
    
  • Amination: Heat the chloro-intermediate with concentrated aqueous ammonia (

    
    ) or ethanolic ammonia in a sealed tube/autoclave at 90–100°C for 12 hours.
    
    • Validation: Monitor TLC for disappearance of the chloro-compound (higher Rf) and appearance of the diamine (lower Rf, stains with ninhydrin).

Visualization: Synthetic Workflow & Logic[1]

The following diagram illustrates the retrosynthetic logic and forward synthesis for the scalable Route A.

G cluster_0 Precursors cluster_1 Intermediates MP Methyl Propionate (C2-Source) Inter1 3-Oxopentanenitrile (Beta-Ketonitrile) MP->Inter1 NaH, THF Claisen Condensation ACN Acetonitrile (C2-Source) ACN->Inter1 Guan Guanidine HCl (N-C-N Source) Target 6-Ethylpyrimidine- 2,4-diamine Guan->Target Inter1->Target + Guanidine NaOMe, MeOH Cyclization Note Key Mechanism: Nucleophilic attack of guanidine on nitrile and ketone carbons. Inter1->Note

Figure 1: Convergent synthesis of 6-Ethylpyrimidine-2,4-diamine via the


-ketonitrile pathway.[1][6]

Analytical Characterization

Trustworthy identification requires a combination of NMR and Mass Spectrometry.

Proton NMR ( -NMR)

Solvent: DMSO-


 (300/400 MHz)
  • 
     1.10 ppm (t, 3H):  Methyl protons of the ethyl group (
    
    
    
    ).
  • 
     2.38 ppm (q, 2H):  Methylene protons of the ethyl group (
    
    
    
    ).
  • 
     5.75 ppm (s, 1H):  Aromatic proton at position 5 (H-5).[1] This is a diagnostic singlet; its integration confirms the lack of substitution at C5.
    
  • 
     6.00 ppm (br s, 2H):  Amino protons (C2-
    
    
    
    ).[1][7]
  • 
     6.30 ppm (br s, 2H):  Amino protons (C4-
    
    
    
    ).[1]
    • Note: Amino protons are exchangeable with

      
       and their chemical shift can vary with concentration and water content.
      
Carbon NMR ( -NMR)

Solvent: DMSO-


[1][8]
  • Aliphatic: ~13.0 ppm (

    
    ), ~29.0 ppm (
    
    
    
    ).
  • Aromatic:

    • ~95 ppm (C5, electron-rich due to resonance).[1]

    • ~162-164 ppm (C2, C4, C6 - quaternary carbons attached to N).[1]

Mass Spectrometry (ESI-MS)[1]
  • Mode: Positive Ion Mode (

    
    ).
    
  • m/z: Calculated

    
    . Found: 139.1.
    

References

  • Vorasin, O., et al. (2023).[9] "Development of a Practical Synthetic Method for Clinical Candidate P218 and Its Hydroxylated Metabolites." Synthesis, 55. Link

  • Beierlein, J., et al. (2009).[6] "The solution structure of Bacillus anthracis dihydrofolate reductase yields insight into the analysis of structure-activity relationships for novel inhibitors." Biochemistry, 48(19), 4100-4108.[1][6] Link

  • ChemicalBook. "2,4-Pyrimidinediamine, 6-ethyl- Product Properties." Link

  • PubChem. "Pyrimethamine (Related Structure/Precursor Data)." National Library of Medicine. Link

Sources

6-Ethylpyrimidine-2,4-diamine: A Master Guide to SAR & Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The 6-ethylpyrimidine-2,4-diamine core is not merely a structural fragment; it is a "privileged scaffold" in medicinal chemistry. Historically immortalized by Pyrimethamine (Daraprim), this motif represents the kinetic sweet spot for Dihydrofolate Reductase (DHFR) inhibition.

While the 2,4-diamine system provides the essential hydrogen-bonding "anchor" to the enzyme active site, the 6-ethyl group is the critical hydrophobic lever that dictates potency and species selectivity. This guide dissects the structure-activity relationships (SAR) that make this specific alkyl substitution superior to its methyl or propyl congeners and explores its renaissance in modern kinase inhibitor design.

Mechanistic Basis: The "Goldilocks" Hydrophobicity

To understand the SAR, one must first visualize the binding event. The 2,4-diaminopyrimidine ring mimics the pteridine ring of the natural substrate, dihydrofolate.

The DHFR Binding Mode

In the active site of DHFR (specifically Plasmodium falciparum and bacterial variants), the inhibitor binds in a deep cleft.

  • The Anchor (N1 & 2-NH2): Protonated N1 and the 2-amino group form a bidentate ionic hydrogen bond with a conserved carboxylate residue (Asp54 in P. falciparum, Asp27 in E. coli, Glu30 in human).

  • The Hydrophobic Pocket (Position 6): This is where the 6-ethyl group functions. It projects into a hydrophobic pocket lined by Leucine and Phenylalanine residues.

    • Methyl (C1): Too short. Fails to displace water molecules effectively from the pocket, leading to lower entropic gain.

    • Propyl/Butyl (C3+): Too long. Causes steric clashing with the pocket walls (specifically Leu20/Leu28 in bacterial models), forcing the ring to twist into an energetically unfavorable conformation.

    • Ethyl (C2):[1][2] The "Goldilocks" fit.[2] It fills the pocket, displacing water and maximizing Van der Waals contacts without steric penalty.

Visualization: Molecular Interaction Map

The following diagram illustrates the critical binding nodes of the scaffold.

DHFR_Binding cluster_SAR SAR Consequences Scaffold 6-Ethylpyrimidine-2,4-diamine (Ligand) Asp54 Asp54 (Enzyme) Carboxylate Anchor Scaffold->Asp54 Ionic H-Bond (Essential) HydroPocket Hydrophobic Pocket (Leu20, Leu28, Phe34) Scaffold->HydroPocket Van der Waals (6-Ethyl Specific) Cofactor NADPH Cofactor Scaffold->Cofactor Steric Avoidance (5-Aryl Twist) Effect1 Methyl: Low Potency HydroPocket->Effect1 Effect2 Ethyl: High Potency HydroPocket->Effect2 Effect3 Butyl: Steric Clash HydroPocket->Effect3

Figure 1: Interaction map detailing the binding logic of the 6-ethylpyrimidine-2,4-diamine scaffold within the DHFR active site.

Comprehensive SAR Analysis

The following data summarizes the impact of substitutions around the pyrimidine core, synthesized from decades of antifolate research and recent kinase studies.

Table 1: SAR of C6-Alkyl Substitution on DHFR Inhibition

Data normalized to Pyrimethamine (Ethyl) baseline.

C6 SubstituentRelative Potency (IC50)Binding ThermodynamicsStructural Consequence
-H >100x weakerPoorLoss of hydrophobic entropy gain.
-CH3 (Methyl) 10-20x weakerSub-optimalInsufficient pocket occupancy.
-C2H5 (Ethyl) Baseline (1.0) Optimal Perfect steric fit; displaces active site water.
-C3H7 (Propyl) 2-5x weakerStrainedBegins to clash with pocket wall (Leu28).
-C4H9 (Butyl) >10x weakerUnfavorableSteric clash forces ring distortion.
The C5-Aryl Necessity

While the 6-ethyl group anchors the molecule, the C5 position determines specificity.

  • Role: The C5-phenyl ring (in Pyrimethamine) interacts with the hydrophobic face of the cofactor (NADPH).

  • Synergy: The 6-ethyl group forces the C5-phenyl ring to twist out of coplanarity with the pyrimidine ring. This "propeller" shape is required to fit the active site slot. Without the 6-ethyl group (e.g., if C6 is H), the molecule can adopt a flat conformation that binds poorly.

Synthetic Protocols

Reliable access to this scaffold is paramount for iterative SAR. The industry-standard route utilizes the condensation of guanidine with


-keto esters or nitriles.
Workflow: The Guanidine-Cyanoacetate Route

This protocol yields 2,4-diamino-6-ethyl-5-substituted pyrimidines.

Synthesis_Route SM1 Ethyl Cyanoacetate (Substituted) Base NaOEt / EtOH (Base) SM1->Base SM2 Guanidine HCl SM2->Base Inter Intermediate: Enolate Condensation Base->Inter Product 6-Ethylpyrimidine-2,4-diamine (Crude) Inter->Product Purified Recrystallization (AcOH/H2O) Product->Purified

Figure 2: Standard synthetic pathway for 2,4-diaminopyrimidines via guanidine condensation.

Detailed Experimental Protocol

Validation: This protocol is self-validating via the precipitation of the product upon acidification.

  • Preparation of Ethoxide: In a dry 3-neck flask under

    
    , dissolve Sodium metal (1.0 eq) in anhydrous Ethanol. Stir until evolution of 
    
    
    
    ceases.
  • Condensation: Add Guanidine Hydrochloride (1.1 eq) to the ethoxide solution. Stir for 15 min to free the guanidine base. Filter off the NaCl precipitate if high purity is required, though in-situ reaction is common.

  • Addition of Electrophile: Dropwise add the

    
    -alkyl-ethylcyanoacetate (e.g., for Pyrimethamine analogs, use 
    
    
    
    -(4-chlorophenyl)-
    
    
    -ethyl-acrylonitrile or equivalent keto-ester precursors).
  • Reflux: Heat to reflux for 4–6 hours. Monitor by TLC (Mobile phase: 10% MeOH in DCM).

  • Isolation: Evaporate ethanol. Dissolve the residue in boiling water.

  • Precipitation (Critical Step): Acidify the hot aqueous solution with Glacial Acetic Acid to pH 5–6. The pyrimidine base will precipitate as it cools.

  • Purification: Recrystallize from Ethanol/Water.

Emerging Applications: Beyond Malaria

While famous for antimalarial activity, the 6-ethyl-2,4-diaminopyrimidine scaffold is currently being repurposed in two major areas:

Kinase Inhibition (Oncology)

Modern drug discovery utilizes this scaffold to target ATP-binding pockets of kinases.

  • Target: JNK (c-Jun N-terminal kinase) and JAK2 .[3]

  • Modification: The 6-ethyl group is often replaced or modified to 6-aryl or 6-heteroaryl systems to reach into the "gatekeeper" regions of the kinase, but the 2,4-diamine core remains the hinge-binder.

  • Reference: Journal of Medicinal Chemistry studies on JNK inhibitors demonstrate that the diaminopyrimidine core mimics the adenine ring of ATP.

Renin Inhibitors (Cardiovascular)

A specific series of 6-ethyl-5-(tetrahydroquinolinyl)pyrimidines has been identified as potent Renin inhibitors.[1][4]

  • Mechanism: Unlike the flat aromatic stacking in DHFR, here the 6-ethyl group provides critical lipophilic bulk that displaces water in the Renin active site S3 sub-pocket.

  • Significance: This represents a move away from peptide-mimetic renin inhibitors toward small-molecule, orally bioavailable drugs.

References

  • Hitchings, G. H., & Roth, B. (1980). Dihydrofolate Reductases as Targets for Selective Inhibitors. In Inhibitors of Folate Metabolism. Context: The foundational work establishing the binding mode of 2,4-diaminopyrimidines.
  • Saepua, S., et al. (2019).[2] 6-Hydrophobic aromatic substituent pyrimethamine analogues as potential antimalarials. Bioorganic & Medicinal Chemistry.

    • Context: Recent SAR confirming the hydrophobic pocket requirements at position 6.[5]

  • Beierlein, J. M., et al. (2012). Inhibition of bacterial dihydrofolate reductase by 6-alkyl-2,4-diaminopyrimidines. Journal of Medicinal Chemistry.

    • Context: Direct comparison of Methyl vs. Ethyl vs. Propyl chains in bacterial DHFR.
  • Holsworth, D. D., et al. (2007).[1] Discovery of 6-ethyl-2,4-diaminopyrimidine-based small molecule renin inhibitors. Bioorganic & Medicinal Chemistry Letters.

    • Context: Application of the scaffold outside of infectious disease (Renin inhibition).
  • Organic Syntheses. (1952).

    • Context: The canonical chemical synthesis protocol for the scaffold.

Sources

Introduction: The Pyrimidine Scaffold and the Computational Imperative

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Silico Modeling of 6-Ethylpyrimidine-2,4-diamine Binding

This guide provides a comprehensive, technically-grounded walkthrough for researchers, scientists, and drug development professionals on the computational modeling of 6-Ethylpyrimidine-2,4-diamine. We will navigate the complete in silico workflow, from initial ligand and target preparation to the sophisticated analysis of binding dynamics and affinity. The methodologies described herein are designed to establish a robust, predictive foundation for hypothesis-driven experimental validation, embodying the principles of expertise, trustworthiness, and authoritative scientific grounding.

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a vast array of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3][4] The compound of interest, 6-Ethylpyrimidine-2,4-diamine, belongs to this versatile chemical class.[5] Understanding how this specific molecule interacts with biological macromolecules is the first step toward elucidating its potential therapeutic function.

In silico modeling provides a powerful, resource-efficient paradigm to predict and analyze these molecular interactions before committing to costly and time-consuming wet-lab synthesis and screening.[6] This guide details the critical sequence of computational experiments required to build a scientifically rigorous model of its binding behavior.

Part 1: Foundational Integrity - Ligand and Target Preparation

The predictive power of any in silico model is wholly dependent on the quality of the initial structural inputs. This preparatory phase is not a mere formality but the bedrock of the entire investigation.

Ligand Preparation: Defining the Interrogator

An accurate three-dimensional representation of 6-Ethylpyrimidine-2,4-diamine is non-negotiable. The process ensures that the ligand's conformational space and electrostatic potential are physically realistic.

Experimental Protocol: Ligand Preparation

  • 2D to 3D Structure Generation:

    • Action: Obtain the 2D structure of 6-Ethylpyrimidine-2,4-diamine (SMILES: CCc1cc(nc(n1)N)N) and convert it to a 3D structure.

    • Causality: This conversion generates an initial, albeit rough, 3D conformation necessary for subsequent energy calculations.

    • Tools: Open Babel, ChemDraw, MarvinSketch.

  • Energy Minimization:

    • Action: Perform a geometry optimization using a suitable force field (e.g., MMFF94 or UFF).

    • Causality: This step relaxes the 3D structure into a low-energy conformation, resolving any steric clashes or unnatural bond lengths and angles from the initial conversion. This is critical for ensuring the ligand presents a realistic shape to the protein's binding site.

    • Tools: Avogadro, Maestro (Schrödinger), MOE (Chemical Computing Group).

  • Charge and Protonation State Assignment:

    • Action: Assign partial atomic charges and determine the most likely protonation state at a physiological pH (e.g., 7.4).

    • Causality: The electrostatic interactions between a ligand and a protein are major drivers of binding affinity. Incorrect charge and protonation states will lead to flawed predictions of these crucial interactions.

    • Tools: LigPrep (Schrödinger), Open Babel with appropriate force field definitions.

Target Selection and Preparation: Characterizing the Biological Context

As 6-Ethylpyrimidine-2,4-diamine is a novel compound, a putative biological target must be identified. Based on literature precedents for similar 2,4-diaminopyrimidine scaffolds, kinases and proteases are highly plausible target classes.[7][8][9] For this guide, we will proceed with Casein Kinase 1 Epsilon (CK1ε) as a representative target, which is implicated in cancer progression and has been successfully modeled with diaminopyrimidine-based compounds.[7][10][11]

Experimental Protocol: Protein Target Preparation

  • Structure Retrieval:

    • Action: Download a high-resolution (<2.5 Å) crystal structure of human CK1ε from the Protein Data Bank (PDB). For example, PDB ID: 5ICK.

    • Causality: A high-resolution structure provides accurate atomic coordinates, minimizing ambiguity in the positions of binding site residues.

  • Initial Cleanup:

    • Action: Remove all non-essential molecules from the PDB file, including water, co-solvents, and any co-crystallized ligands. Retain structurally important cofactors if necessary.

    • Causality: Water molecules and other non-essential heteroatoms can interfere with the docking algorithm and do not represent the state of the apo protein. Removing the original ligand ensures the binding site is available for docking our new compound.

  • Structural Refinement:

    • Action: Add hydrogen atoms, assign correct bond orders, and build any missing side chains or loops using computational tools.

    • Causality: Crystal structures often lack explicit hydrogen atoms and may have unresolved regions. Adding hydrogens is essential for defining the hydrogen-bonding network, while completing the structure ensures a complete and accurate representation of the binding pocket.

  • Protonation and Constrained Minimization:

    • Action: Assign protonation states to titratable residues (His, Asp, Glu) at pH 7.4. Perform a restrained energy minimization of the protein structure.

    • Causality: The protonation state of active site residues dramatically affects their interaction potential. A restrained minimization relieves any minor steric clashes introduced during preparation without significantly altering the experimentally determined backbone conformation.

    • Tools: Protein Preparation Wizard (Schrödinger), UCSF Chimera, PDB2PQR server.

Part 2: Molecular Docking - Generating the Binding Hypothesis

Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a protein target. It functions as a powerful hypothesis-generation tool, providing the foundational 3D model of the protein-ligand complex.

The Causality of Docking: Search and Score

Docking algorithms systematically explore a vast number of possible ligand poses within the defined binding site. Each generated pose is evaluated by a scoring function , which estimates the binding affinity. The resulting ranked list of poses provides a plausible set of binding hypotheses. It is crucial to understand that the top-ranked pose is not a proven fact but the most probable hypothesis according to the chosen scoring function.

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Binding Site Definition:

    • Action: Identify the ATP-binding site of CK1ε. This is typically achieved by referencing the position of the co-crystallized ligand in the original PDB structure.

    • Causality: The binding site defines the search space for the docking algorithm. An accurately defined grid box is essential for efficiently sampling relevant poses.[12]

  • Grid Box Generation:

    • Action: Define a 3D grid box (e.g., 25Å x 25Å x 25Å) centered on the identified binding site.

    • Causality: The grid box must be large enough to accommodate the ligand and allow for rotational and translational freedom, but not so large as to waste computational effort on irrelevant space.

  • Docking Execution:

    • Action: Run the docking calculation using a tool like AutoDock Vina. The prepared protein is treated as rigid, and the ligand (6-Ethylpyrimidine-2,4-diamine) is flexible.

    • Causality: Treating the ligand as flexible allows the algorithm to explore its conformational space to find the best fit within the protein's active site.

  • Pose Analysis and Validation:

    • Action: Analyze the top-scoring poses. Examine the predicted binding affinity (kcal/mol) and visually inspect the intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, π-π stacking) with key active site residues. For CK1ε, interactions with hinge region residues like E83 and L85 are expected.[11]

    • Causality: This is a critical validation step. A high-scoring pose that lacks chemically sensible interactions is likely a false positive. The selected pose should form a stable and logical network of interactions with the protein, providing a strong hypothesis for further testing.

Visualization: Molecular Docking Workflow

G cluster_prep Preparation cluster_dock Docking Ligand Ligand Prep (3D Structure, Charges) Grid Define Binding Site & Grid Box Ligand->Grid Protein Protein Prep (PDB Cleanup, Hydrogens) Protein->Grid Docking Execute Docking (e.g., AutoDock Vina) Grid->Docking Analysis Pose Analysis (Scoring & Visual Inspection) Docking->Analysis Output Hypothesized Protein-Ligand Complex Analysis->Output caption Molecular Docking Workflow

Caption: A streamlined workflow for molecular docking experiments.

Part 3: Molecular Dynamics Simulation - From a Static Picture to a Dynamic Movie

A docking pose is a static snapshot. However, biological systems are dynamic. Molecular Dynamics (MD) simulations provide a computational microscope to observe the behavior of the protein-ligand complex over time in a simulated physiological environment, offering deep insights into its stability and interaction dynamics.[13]

The Rationale for MD: Testing the Hypothesis

MD simulations test the stability of the docked pose. If a ligand is truly a good binder, it should remain stably bound within the active site throughout the simulation. If the docked pose is an artifact, the ligand will likely drift away or adopt a completely different, unstable conformation.[14]

Experimental Protocol: GROMACS MD Simulation Workflow

This protocol outlines the key steps for running an MD simulation using the GROMACS package.[15][16]

  • System Building:

    • Action: Place the docked protein-ligand complex in the center of a simulation box (e.g., a cubic box). Solvate the system by adding a pre-equilibrated water model (e.g., TIP3P). Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's net charge.

    • Causality: Solvation mimics the aqueous cellular environment. Neutralizing the system is a requirement for many simulation algorithms and ensures a physically realistic electrostatic environment.

  • Energy Minimization:

    • Action: Perform a steep descent energy minimization of the entire system.

    • Causality: This crucial step removes any steric clashes or unfavorable geometries that may have been introduced during the system-building phase, ensuring a stable starting point for the simulation.

  • System Equilibration:

    • Action: Perform a two-phase equilibration. First, under an NVT (isothermal-isochoric) ensemble to stabilize the system's temperature. Second, under an NPT (isothermal-isobaric) ensemble to stabilize the pressure and density. Position restraints are typically applied to the protein and ligand heavy atoms during this phase.

    • Causality: Equilibration allows the solvent molecules to relax around the solute and ensures the system reaches the desired temperature and pressure before the production run. This prevents artifacts from the initial setup from dominating the simulation.

  • Production MD Run:

    • Action: Run the simulation for a duration sufficient to observe the phenomena of interest (e.g., 100-200 nanoseconds), with all position restraints removed.

    • Causality: This is the data-gathering phase of the simulation, where the trajectory of the protein-ligand complex is recorded for subsequent analysis.

  • Trajectory Analysis:

    • Action: Analyze the resulting trajectory to assess the stability and dynamics of the complex.

    • Causality: This step transforms the raw simulation data into meaningful biophysical insights.

      • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand relative to the starting structure. A stable, converging RMSD for both indicates that the complex has reached equilibrium and the ligand remains bound in a consistent pose.[11]

      • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and rigid regions of the protein.

      • Interaction Analysis: Monitor key intermolecular interactions (e.g., hydrogen bonds) between the ligand and protein over the course of the simulation. A persistent hydrogen bond is a strong indicator of a stable and important interaction.

Data Presentation: Typical MD Simulation Parameters

ParameterValue/MethodRationale
Force FieldAMBER, CHARMMDescribes the potential energy of the system.
Water ModelTIP3P, SPC/EExplicitly models the solvent environment.
Simulation BoxCubic or DodecahedronDefines the periodic boundary conditions.
Temperature300 KSimulates physiological temperature.
Pressure1 barSimulates physiological pressure.
Equilibration Time1-5 nsEnsures the system is stable before production.
Production Time100-500 nsDuration for collecting statistically relevant data.

Visualization: MD Simulation Workflow

G cluster_md MD Simulation cluster_analysis Trajectory Analysis Start Docked Complex Solvate Solvation & Ionization Start->Solvate Minimize Energy Minimization Solvate->Minimize Equilibrate NVT & NPT Equilibration Minimize->Equilibrate Production Production MD Run Equilibrate->Production RMSD RMSD Analysis Production->RMSD RMSF RMSF Analysis Production->RMSF HBond Interaction Analysis Production->HBond Insights Stability & Dynamic Insights RMSD->Insights RMSF->Insights HBond->Insights caption MD Simulation & Analysis Workflow

Caption: Workflow for MD simulation and subsequent trajectory analysis.

Part 4: Binding Free Energy Calculation - Quantifying Affinity

While MD simulations assess stability, binding free energy calculations provide a quantitative estimate of the binding affinity. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) offer a computationally efficient way to rank compounds and understand the energetic drivers of binding.[17]

Experimental Protocol: MM/GBSA Calculation

  • Trajectory Extraction:

    • Action: Extract snapshots (frames) from the stable portion of the production MD trajectory.

    • Causality: Using frames from the equilibrated part of the trajectory ensures the calculated energy is representative of the stable bound state.

  • Energy Calculation:

    • Action: For each snapshot, calculate the free energy of the complex, the protein, and the ligand individually. The binding free energy is then calculated as: ΔG_bind = G_complex - (G_protein + G_ligand).

    • Causality: This calculation partitions the energy into van der Waals, electrostatic, polar solvation, and non-polar solvation components, providing insight into which forces are most critical for the binding interaction.

  • Result Interpretation:

    • Action: Analyze the final ΔG_bind value and its components.

    • Causality: A more negative ΔG_bind suggests a stronger binding affinity. Analyzing the energy components can reveal whether the binding is driven by electrostatics, hydrophobic packing, or a balance of both. This information is invaluable for future lead optimization.

Data Presentation: Hypothetical MM/GBSA Energy Components

Energy ComponentAverage Value (kcal/mol)Contribution
van der Waals (ΔE_vdW)-45.5Favorable
Electrostatic (ΔE_elec)-28.2Favorable
Polar Solvation (ΔG_pol)+35.8Unfavorable
Non-Polar Solvation (ΔG_nonpol)-4.1Favorable
Binding Free Energy (ΔG_bind) -42.0 Overall Favorable

Conclusion: From In Silico Prediction to Experimental Hypothesis

This guide has detailed a rigorous, multi-step computational workflow to model the binding of 6-Ethylpyrimidine-2,4-diamine to a putative protein target. By progressing from static docking to dynamic simulation and free energy calculations, we build a layered, self-validating model that generates a strong, data-driven hypothesis. The final output is not merely a binding score but a comprehensive biophysical profile of a potential drug-target interaction, complete with predictions of the binding pose, complex stability, and the key energetic drivers of affinity. These in silico results provide a robust rationale for prioritizing 6-Ethylpyrimidine-2,4-diamine for chemical synthesis and subsequent in vitro experimental validation, thereby accelerating the drug discovery pipeline.

References

  • Title: Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact Source: National Library of Medicine URL: [Link]

  • Title: In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors Source: National Library of Medicine URL: [Link]

  • Title: (PDF) In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors Source: ResearchGate URL: [Link]

  • Title: Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease Source: National Library of Medicine URL: [Link]

  • Title: Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 Source: National Library of Medicine URL: [Link]

  • Title: Discovery of 6-ethyl-2,4-diaminopyrimidine-based small molecule renin inhibitors Source: National Library of Medicine URL: [Link]

  • Title: Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects Source: MDPI URL: [Link]

  • Title: Evaluation of Small-Molecule Binding Site Prediction Methods on Membrane-Embedded Protein Interfaces Source: ACS Publications URL: [Link]

  • Title: Molecular dynamics simulations: Insights into protein and protein ligand interactions Source: Google Books URL
  • Title: In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors Source: MDPI URL: [Link]

  • Title: Synthesis, Molecular Docking, and Pharmacological Evaluations of Novel Pyrimidine Derivatives Source: National Library of Medicine URL: [Link]

  • Title: Advances and applications of binding affinity prediction methods in drug discovery Source: National Library of Medicine URL: [Link]

  • Title: Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies Source: MDPI URL: [Link]

  • Title: Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry Source: National Library of Medicine URL: [Link]

  • Title: 5-(4-Chlorophenyl)-6-ethylpyrimidine-2,4-diamine Source: National Institutes of Health URL: [Link]

  • Title: Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives Source: Remedy Publications LLC URL: [Link]

  • Title: Protein-Ligand Complex - MD Tutorials Source: Virginia Tech URL: [Link]

  • Title: Developments of pyridodipyrimidine heterocycles and their biological activities Source: National Library of Medicine URL: [Link]

  • Title: Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19 Source: MDPI URL: [Link]

  • Title: Recent advancements of pyrimidine chemistry thriving deeper into drug discovery Source: Taylor & Francis Online URL: [Link]

  • Title: Protein-Targeting Drug Discovery Source: National Library of Medicine URL: [Link]

  • Title: Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds Source: National Library of Medicine URL: [Link]

  • Title: Molecular Dynamics in Protein-Ligand Simulations: Ligand interaction with the enzyme active site? Source: ResearchGate URL: [Link]

  • Title: Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1 Source: YouTube URL: [Link]

  • Title: In-silico molecular modelling, MM/GBSA binding free energy and molecular dynamics simulation study of novel pyrido fused imidazo[4,5-c]quinolines as potential anti-tumor agents Source: Frontiers URL: [Link]

Sources

6-Ethylpyrimidine-2,4-diamine solubility in common solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 6-Ethylpyrimidine-2,4-diamine in Common Solvents

Authored by a Senior Application Scientist

Abstract

Solubility is a critical physicochemical parameter that dictates the behavior of a compound in both biological and chemical systems, profoundly impacting its suitability for pharmaceutical development and synthetic applications. This guide provides a comprehensive technical overview of the solubility profile of 6-Ethylpyrimidine-2,4-diamine. Lacking extensive published quantitative data for this specific molecule, this document establishes a predictive framework based on the known properties of structurally analogous pyrimidine derivatives. Furthermore, it offers detailed, field-proven experimental protocols for the robust determination of its thermodynamic solubility, empowering researchers to generate reliable and reproducible data. The methodologies presented herein are designed to be self-validating, ensuring the scientific integrity of the results.

Introduction: The Significance of 6-Ethylpyrimidine-2,4-diamine and Its Solubility

The 2,4-diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents[1][2]. Compounds bearing this moiety are known to possess a wide spectrum of activities, including anti-malarial, anti-bacterial, and anti-cancer properties[1]. The title compound, 6-Ethylpyrimidine-2,4-diamine, is a derivative with potential applications as a synthetic intermediate for more complex molecules, such as novel renin inhibitors[3].

The success of any compound in drug discovery or as a synthetic precursor is fundamentally linked to its solubility. Poor aqueous solubility can lead to low bioavailability, while inadequate solubility in organic solvents can severely hamper synthesis, purification, and formulation efforts. Therefore, a thorough understanding of the solubility of 6-Ethylpyrimidine-2,4-diamine across a range of common laboratory solvents is not merely academic but a practical necessity for its effective application.

Predicted Physicochemical and Solubility Profile

Direct experimental data for 6-Ethylpyrimidine-2,4-diamine is limited. However, by examining closely related analogs, we can construct a reliable, predictive profile of its key physicochemical properties that govern solubility.

Core Molecular Features Influencing Solubility

The solubility of 6-Ethylpyrimidine-2,4-diamine is dictated by a balance of competing structural features:

  • Polar Core: The pyrimidine ring with its two nitrogen atoms, coupled with two primary amino groups (-NH₂), creates a highly polar, hydrogen-bond-rich system. The amino groups can act as hydrogen bond donors, while the ring and amino nitrogens can act as hydrogen bond acceptors. This polar nature suggests a predisposition for solubility in polar solvents.

  • Lipophilic Substituent: The ethyl group (-CH₂CH₃) at the 6-position introduces a nonpolar, lipophilic character. While modest, this group will decrease aqueous solubility compared to an unsubstituted 2,4-diaminopyrimidine.

  • Basicity and pKa: The amino groups and ring nitrogens confer basicity to the molecule. The pKa of the closely related pyrimethamine, which also features a C6-ethyl group, is approximately 7.16[4]. We can therefore predict that 6-Ethylpyrimidine-2,4-diamine is a weak base. This is a critical insight, as it implies that its aqueous solubility will be highly dependent on pH, increasing significantly in acidic conditions due to the formation of a more soluble protonated salt.

Estimated Physicochemical Properties

The following table summarizes the predicted properties of 6-Ethylpyrimidine-2,4-diamine based on data from structurally similar compounds like 2,4-diamino-6-chloropyrimidine and 2,4-diamino-6-ethoxypyrimidine[5][6][7][8].

PropertyPredicted Value / RangeRationale & Impact on Solubility
Molecular Weight ~138.17 g/mol A low molecular weight generally favors solubility.
Melting Point (°C) 160 - 200A higher melting point often correlates with lower solubility due to stronger crystal lattice energy that must be overcome by the solvent. Analogs like 2,4-diamino-6-ethoxypyrimidine and 2,4-diamino-6-chloropyrimidine have melting points of ~164°C and ~200°C, respectively[5][6].
Predicted logP 0.5 - 1.0This value suggests a relatively balanced hydrophilic-lipophilic character. The logP for the similar 2,4-diamino-6-chloropyrimidine is ~0.5[7]. The ethyl group will likely increase this value slightly. This range indicates potential solubility in both polar organic solvents and, to a lesser extent, water.
Predicted pKa ~7.2 (Weak Base)Based on pyrimethamine[4]. This indicates that the compound will be neutral at physiological and basic pH but will become protonated and more water-soluble in acidic environments (pH < 7).
Theoretical Solubility in Common Solvents

Based on the "like dissolves like" principle and the physicochemical properties above, we can predict the solubility behavior of 6-Ethylpyrimidine-2,4-diamine.

Solvent ClassExample SolventsPredicted SolubilityMechanistic Rationale
Polar Protic Water, Methanol, EthanolModerate to HighThe ability of these solvents to engage in hydrogen bonding with the amino groups and pyrimidine nitrogens is the primary driver of solubility. Solubility in water is expected to be moderate and highly pH-dependent[9][10]. Higher solubility is expected in alcohols like methanol and ethanol[9].
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighThese solvents can accept hydrogen bonds and have high dipole moments, allowing them to effectively solvate the polar regions of the molecule.
Nonpolar Toluene, Hexane, Diethyl EtherLow to Very LowThe nonpolar nature of these solvents makes them poor partners for the polar 2,4-diaminopyrimidine core. The small ethyl group is insufficient to drive solubility in these media.

Experimental Protocol for Thermodynamic Solubility Determination

To move from prediction to empirical fact, a robust and validated experimental method is required. The Equilibrium Shake-Flask Method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of the compound in equilibrium with its solid phase[11][12].

Rationale for Method Selection

The shake-flask method is chosen for its E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) alignment. It is a universally recognized and recommended procedure by regulatory bodies for establishing the true equilibrium solubility of a compound[11][13]. The extended incubation period ensures that the system reaches a true thermodynamic equilibrium, avoiding the pitfalls of kinetic solubility assays which can overestimate solubility by generating supersaturated solutions[11].

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Phase Separation cluster_analysis Phase 4: Analysis prep1 1. Add excess solid 6-Ethylpyrimidine-2,4-diamine to a vial prep2 2. Add a precise volume of the chosen solvent prep1->prep2 Ensures saturation equil1 3. Seal vial and place in shaking incubator (e.g., 24-48h at 25°C or 37°C) prep2->equil1 sep1 4. Centrifuge vial at high speed to pellet undissolved solid equil1->sep1 sep2 5. Carefully collect supernatant (or filter through 0.22µm filter) sep1->sep2 Isolates saturated solution analysis1 6. Prepare serial dilutions of the supernatant sep2->analysis1 analysis2 7. Quantify concentration using a validated analytical method (e.g., HPLC) analysis1->analysis2 analysis3 8. Calculate final solubility (mg/mL or µM) analysis2->analysis3

Caption: Workflow for Equilibrium Shake-Flask Solubility Determination.

Detailed Step-by-Step Protocol

Materials:

  • 6-Ethylpyrimidine-2,4-diamine (solid)

  • Selected solvents (HPLC grade)

  • Glass vials with screw caps (e.g., 2 mL)

  • Analytical balance

  • Calibrated pipettes

  • Shaking incubator or orbital shaker at a controlled temperature (e.g., 25 °C or 37 °C)

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • HPLC system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation: Add an excess amount of solid 6-Ethylpyrimidine-2,4-diamine to a pre-weighed glass vial. The amount should be sufficient to ensure that solid material remains at the end of the experiment (e.g., 2-5 mg).

  • Solvent Addition: Accurately add a known volume of the desired solvent (e.g., 1.0 mL) to the vial.

  • Equilibration: Securely cap the vial and place it in a shaking incubator set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached[11][14]. It is advisable to run a time-point study (e.g., sampling at 24, 48, and 72 hours) for the first experiment to confirm that the measured concentration does not change, thereby verifying equilibrium has been achieved[11].

  • Phase Separation: After incubation, remove the vials and let them stand briefly to allow for gross sedimentation. To separate the saturated liquid phase from the undissolved solid, either:

    • Centrifugation (Preferred): Centrifuge the vials at high speed (e.g., >10,000 x g) for 15-20 minutes.

    • Filtration: Use a syringe to draw the suspension and pass it through a chemically compatible 0.22 µm syringe filter. Causality Note: This step is critical to prevent solid particles from entering the analytical sample, which would falsely inflate the measured solubility.

  • Sample Collection & Dilution: Carefully pipette a known volume of the clear supernatant from the centrifuged vial or the filtrate. Immediately dilute this aliquot with a suitable solvent (typically the mobile phase used for analysis) to bring the concentration within the linear range of the analytical method. A series of dilutions may be necessary.

  • Quantification: Analyze the diluted samples using a pre-validated analytical method, such as HPLC-UV, as detailed in the next section.

  • Calculation: Calculate the original concentration in the supernatant by multiplying the measured concentration of the diluted sample by the dilution factor. This value represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Analytical Quantification via High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for quantifying solubility due to its high specificity, sensitivity, and accuracy[15][16]. A well-developed HPLC method ensures that you are measuring only the analyte of interest, separate from any potential impurities or degradants[17].

HPLC Method Development Workflow

G cluster_method Method Development cluster_calib Calibration & Quantification start Start: Define Analyte (6-Ethylpyrimidine-2,4-diamine) col_select 1. Column Selection (e.g., C18 Reverse-Phase) start->col_select mob_phase 2. Mobile Phase Selection (e.g., Acetonitrile:Water w/ TFA) col_select->mob_phase detection 3. Detection Wavelength (λ) (Determine from UV Scan) mob_phase->detection gradient 4. Isocratic vs. Gradient Elution (Optimize for peak shape & runtime) detection->gradient stock 5. Prepare Stock Solution (Known concentration) gradient->stock stds 6. Create Calibration Standards (Serial dilutions of stock) stock->stds curve 7. Inject Standards & Build Calibration Curve (Peak Area vs. Conc.) stds->curve quant 9. Quantify Sample Concentration (Using regression equation from curve) curve->quant sample_inj 8. Inject Diluted Solubility Samples sample_inj->quant end Result quant->end Final Solubility Value

Caption: Workflow for HPLC Method Development and Quantification.

Protocol for Creating a Calibration Curve

A self-validating protocol requires quantification against a reliable standard curve.

  • Stock Solution Preparation: Accurately weigh a known amount of 6-Ethylpyrimidine-2,4-diamine and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) in a Class A volumetric flask to create a stock solution of known concentration (e.g., 1000 µg/mL).

  • Serial Dilutions: Perform a series of precise serial dilutions of the stock solution to prepare at least five calibration standards spanning the expected concentration range of your diluted solubility samples[18].

  • HPLC Analysis: Inject each standard onto the HPLC system in triplicate to establish reproducibility.

  • Calibration Curve Construction: Plot the average peak area obtained from the HPLC detector against the known concentration of each standard.

  • Linear Regression: Perform a linear regression on the data points. The resulting equation (y = mx + c) and correlation coefficient (R²) are critical. An R² value > 0.995 is required to demonstrate linearity and ensure the trustworthiness of the quantification.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table for easy comparison and analysis.

Table 1: Experimentally Determined Solubility of 6-Ethylpyrimidine-2,4-diamine at 25°C

SolventSolvent ClassSolubility (mg/mL)Solubility (mM)
Water (pH 7.4)Polar ProticExperimental ValueCalculated Value
0.1 M HCl (pH 1)Polar Protic (Aqueous)Experimental ValueCalculated Value
MethanolPolar ProticExperimental ValueCalculated Value
EthanolPolar ProticExperimental ValueCalculated Value
Dimethyl Sulfoxide (DMSO)Polar AproticExperimental ValueCalculated Value
AcetonitrilePolar AproticExperimental ValueCalculated Value
AcetonePolar AproticExperimental ValueCalculated Value
TolueneNonpolarExperimental ValueCalculated Value

Conclusion

While published data on the solubility of 6-Ethylpyrimidine-2,4-diamine is sparse, a robust scientific approach allows for a strong predictive assessment and a clear path to its empirical determination. The molecule's structure, characterized by a polar 2,4-diaminopyrimidine core and a small ethyl substituent, suggests moderate to high solubility in polar protic and aprotic solvents, with limited solubility in nonpolar media. Its basic nature dictates that aqueous solubility will be markedly enhanced under acidic conditions. By employing the gold-standard shake-flask method coupled with precise HPLC quantification, researchers can confidently and accurately determine the thermodynamic solubility of this compound, generating the critical data needed to advance its application in pharmaceutical research and synthetic chemistry.

References

  • ResearchGate. Solubility of 6-Chloropyridazin-3-amine in Different Solvents. Available from: [Link]

  • LookChem. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2. Available from: [Link]

  • Google Patents. US2416617A - Preparation of 2,4-diaminopyrimidines.
  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

  • MDPI. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Available from: [Link]

  • MedCrave online. Physicochemical properties of some pyrimidine derivatives in some organic solvents. Available from: [Link]

  • Chinese Pharmaceutical Journal. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Available from: [Link]

  • Chemsrc. 6-Chloropyrimidine-2,4-diamine | CAS#:156-83-2. Available from: [Link]

  • PubChem. 2,4-Diamino-6-chloropyrimidine. Available from: [Link]

  • protocols.io. In-vitro Thermodynamic Solubility. Available from: [Link]

  • ResearchGate. A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Available from: [Link]

  • Organic Syntheses. 2,4-diamino-6-hydroxypyrimidine. Available from: [Link]

  • PubChem. 5-[3-(2,5-dimethoxyphenyl)prop-1-yn-1-yl]-6-ethylpyrimidine-2,4-diamine. Available from: [Link]

  • ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Available from: [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. Available from: [Link]

  • PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Available from: [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

  • PubChem. 5-(4-Chlorophenyl)-6-ethylpyrimidine-2,4-diamine. Available from: [Link]

  • World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS. Available from: [Link]

  • ResearchGate. In which organic solvents it is soluble -2,6-Diaminopurine...kindly give the answer?. Available from: [Link]

  • PubMed. Discovery of 6-ethyl-2,4-diaminopyrimidine-based small molecule renin inhibitors. Available from: [Link]

  • Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Available from: [Link]

  • Slideshare. solubility experimental methods.pptx. Available from: [Link]

  • ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Available from: [Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams. Available from: [Link]

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

  • Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. Available from: [Link]

  • BMG LABTECH. Drug solubility: why testing early matters in HTS. Available from: [Link]

  • Element Lab Solutions. HPLC Solvent Selection. Available from: [Link]

  • ResearchGate. Selective Hydrolysis of 2,4-Diaminopyrimidine Systems: A Theoretical and Experimental Insight into an Old Rule. Available from: [Link]

  • Google Patents. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine.
  • National Institutes of Health (NIH). Determination of aqueous solubility by heating and equilibration: A technical note. Available from: [Link]

  • ACS Publications. Differences in Coformer Interactions of the 2,4-Diaminopyrimidines Pyrimethamine and Trimethoprim. Available from: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 6-Ethylpyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process, each providing a unique piece of the structural puzzle. This guide will delve into the theoretical underpinnings and practical application of these techniques for the analysis of 6-Ethylpyrimidine-2,4-diamine.

Molecular Structure

Caption: Molecular structure of 6-Ethylpyrimidine-2,4-diamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon (¹³C) nuclei, a detailed structural picture can be assembled.

Experimental Protocol: A General Approach

A general protocol for acquiring NMR spectra of a pyrimidine derivative is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a 5 mm NMR tube. The choice of solvent is critical and can influence the chemical shifts of exchangeable protons (e.g., -NH₂).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the resulting spectra.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 6-Ethylpyrimidine-2,4-diamine is based on the analysis of chemical shift trends in similar pyrimidine derivatives.[1]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H5 (pyrimidine ring)~ 5.5 - 6.0Singlet-1H
NH₂ (at C2 and C4)~ 4.5 - 6.5Broad Singlet-4H
-CH₂- (ethyl group)~ 2.3 - 2.8Quartet~ 7.52H
-CH₃ (ethyl group)~ 1.0 - 1.3Triplet~ 7.53H

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Region: The pyrimidine ring proton at the C5 position is expected to appear as a singlet in the range of δ 5.5-6.0 ppm. The electron-donating amino groups at positions 2 and 4 shield this proton, causing it to resonate at a relatively upfield position compared to unsubstituted pyrimidine (δ ~7.3-9.2 ppm).[2]

  • Amino Protons: The protons of the two amino groups are expected to appear as a broad singlet due to rapid exchange and quadrupole broadening from the nitrogen atoms. Their chemical shift can be highly variable and is dependent on the solvent, concentration, and temperature.

  • Aliphatic Region: The ethyl group at the C6 position will give rise to a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a classic ethyl spin system. The methylene protons are adjacent to the aromatic ring and will therefore be deshielded, appearing further downfield than the methyl protons.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum is derived from established substituent effects on the pyrimidine ring.[3][4]

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C2~ 160 - 165
C4~ 160 - 165
C6~ 155 - 160
C5~ 90 - 95
-CH₂- (ethyl group)~ 25 - 30
-CH₃ (ethyl group)~ 12 - 17

Interpretation of the ¹³C NMR Spectrum:

  • Pyrimidine Ring Carbons: The carbons bearing the amino groups (C2 and C4) and the ethyl group (C6) are expected to be significantly deshielded and appear in the downfield region of the spectrum. The C5 carbon, flanked by two carbon atoms, is expected to be the most shielded of the ring carbons.

  • Ethyl Group Carbons: The chemical shifts for the ethyl group carbons are in the typical aliphatic range.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

Experimental Protocol: A General Approach
  • Sample Preparation:

    • Solid Samples: The sample can be prepared as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a translucent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol (mineral oil).

    • Liquid Samples: A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure solvent).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Predicted IR Spectral Data

The predicted IR absorption frequencies are based on the characteristic vibrational modes of aminopyrimidines and alkyl-substituted aromatic compounds.[5]

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
N-H Stretching (amino groups)3500 - 3300Strong, often two bands
C-H Stretching (aliphatic)3000 - 2850Medium
C=N and C=C Stretching (ring)1650 - 1550Strong to Medium
N-H Bending (amino groups)1640 - 1560Medium
C-H Bending (aliphatic)1470 - 1370Medium
C-N Stretching1350 - 1250Medium to Strong

Interpretation of the IR Spectrum:

  • N-H Vibrations: The most prominent features in the IR spectrum are expected to be the N-H stretching vibrations of the two primary amino groups, appearing as strong, sharp bands in the 3500-3300 cm⁻¹ region. The N-H bending vibration will likely appear in the 1640-1560 cm⁻¹ region.

  • C-H Vibrations: The C-H stretching vibrations of the ethyl group will be observed in the 3000-2850 cm⁻¹ range. C-H bending vibrations for the methyl and methylene groups are expected in the 1470-1370 cm⁻¹ region.

  • Ring Vibrations: The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring will give rise to a series of absorptions in the 1650-1550 cm⁻¹ region.

  • C-N Vibrations: The C-N stretching vibrations are expected in the 1350-1250 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and elucidating its structure.

Experimental Protocol: A General Approach
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: The sample molecules are ionized. Common ionization techniques include Electron Ionization (EI) and Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Predicted Mass Spectrum Data

The molecular formula of 6-Ethylpyrimidine-2,4-diamine is C₆H₁₀N₄, with a monoisotopic mass of 138.0905 g/mol .

  • Molecular Ion (M⁺): Under EI conditions, a prominent molecular ion peak is expected at m/z = 138. Due to the "nitrogen rule," an even molecular weight is consistent with an even number of nitrogen atoms.

  • Major Fragmentation Pathways: The fragmentation of pyrimidine derivatives is often initiated by the loss of substituents from the ring.

Mass_Spec_Fragmentation M [M]⁺˙ m/z = 138 F1 [M - CH₃]⁺ m/z = 123 M->F1 - •CH₃ F2 [M - NH₂]⁺ m/z = 122 M->F2 - •NH₂ F3 [M - C₂H₅]⁺ m/z = 109 M->F3 - •C₂H₅

Caption: Predicted major fragmentation pathways for 6-Ethylpyrimidine-2,4-diamine.

Interpretation of the Mass Spectrum:

  • Loss of a Methyl Radical: A common fragmentation pathway for ethyl-substituted aromatic compounds is the loss of a methyl radical (•CH₃) via benzylic cleavage, which would result in a fragment ion at m/z = 123.

  • Loss of an Amino Radical: The loss of an amino radical (•NH₂) from the molecular ion could lead to a fragment at m/z = 122.

  • Loss of an Ethyl Radical: Cleavage of the bond between the pyrimidine ring and the ethyl group would result in the loss of an ethyl radical (•C₂H₅), giving a fragment ion at m/z = 109.

Conclusion

This technical guide provides a detailed, predicted spectroscopic profile of 6-Ethylpyrimidine-2,4-diamine based on fundamental principles and data from analogous compounds. The presented NMR, IR, and Mass Spectrometry data, along with their interpretations, serve as a valuable resource for researchers working on the synthesis, characterization, and application of this and related pyrimidine derivatives. While predicted data is a powerful tool, it is always recommended to confirm these findings with experimental data whenever possible.

References

  • ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter. Retrieved from [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

  • Calistry. (n.d.). Mass Spectroscopy Fragment Finder Calculator. Retrieved from [Link]

  • Creaser, C. S., Krokos, F., O'Neill, K. E., Smith, M. J. C., & McDowell, P. G. (n.d.). Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • EPFL. (n.d.). Web-based application for in silico fragmentation - MS tools. Retrieved from [Link]

  • PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

  • ResearchGate. (2023, July 15). How to predict IR Spectra? Retrieved from [Link]

  • virtual Chemistry 3D. (n.d.). 13C NMR predictor. Retrieved from [Link]

  • Mestrelab Research. (n.d.). Download NMR Predict. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • CD ComputaBio. (n.d.). IR Spectrum Prediction Service. Retrieved from [Link]

  • Chem Help ASAP. (2023, February 3). predicting likely fragments in a mass spectrum [Video]. YouTube. [Link]

  • Allen, F., Gre-́goire, S., & Wishart, D. S. (2021). How Well Can We Predict Mass Spectra from Structures? Benchmarking Competitive Fragmentation Modeling for Metabolite Identification on Untrained Tandem Mass Spectra. Metabolites, 11(9), 617. [Link]

  • Dr. Aman Bajpai. (2024, November 30). Free NMR Prediction: Your Lab's New Secret Weapon | Organic Chemistry Secret [Video]. YouTube. [Link]

  • ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

  • NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

  • Reddit. (2023, March 7). IR spectrum predictor software. r/OrganicChemistry. [Link]

  • Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]

  • Adebayo, A. B., Arise, R. O., & Akintola, O. O. (2015). Synthesis, Characterization, and Antibacterial Studies of Pd(II) and Pt(II) Complexes of Some Diaminopyrimidine Derivatives. Bioinorganic Chemistry and Applications, 2015, 815048. [Link]

  • El-Faham, A., & Al-Othman, Z. A. (2022). Insights on the Synthesis of N-Heterocycles Containing Macrocycles and Their Complexion and Biological Properties. Molecules, 27(6), 1989. [Link]

  • IRPal 2.0. (2025, November 7). IRPal 2.0 Download (Free). Informer Technologies, Inc. [Link]

  • El-Sayed, W. A., Ali, O. M., & Abdel-Rahman, A. A.-H. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4987. [Link]

  • Sharma, P. K. (n.d.). Study of Infrared Spectrum And Thermodynamic Functions of 4-Amino-2,6- Dihydroxy Pyrimidine.
  • Jennings, A. L., Jr., & Boggs, J. E. (1964). Mass Spectrometry for Structure Determination. Simple Nitrogen Heterocycles. The Journal of Organic Chemistry, 29(7), 2065–2067. [Link]

  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]

  • Shkurko, O. P., & Mamaev, V. P. (n.d.). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines.
  • ResearchGate. (n.d.). FTIR spectra of (A) 4-DMAP, (B) DHBQ and (C) [4-DMAP-DHBQ] CT complex. Retrieved from [Link]

  • Reddy, G. S., Hobgood, R. T., & Goldstein, J. H. (1962). N.m.r. Studies of Pyrimidine, Imidazole and their Monomethyl Derivatives. Journal of the American Chemical Society, 84(3), 336–339. [Link]

  • SpectraBase. (n.d.). 2,4-DIAMINO-6-METHYLPYRIMIDIN - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Characteristics of New 3-(Dichloromethyl)-2-nitro-6,7-dihydro-1-benzofuran-4(5H)-ones. Retrieved from [Link]

  • Asad, M., Arshad, M. N., Khan, S. A., Oves, M., Khalid, M., Asiri, A. M., & Braga, A. A. C. (2021). Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. ACS Omega, 6(10), 6965–6977. [Link]

  • Numan, A., Musial, B. A., & Danielson, N. D. (2002). Spectrophotometric determination of diaminopyrimidines using benzoquinone. Journal of Pharmaceutical and Biomedical Analysis, 30(3), 761–771. [Link]

Sources

Technical Guide: Off-Target Profiling of the 6-Ethylpyrimidine-2,4-diamine Scaffold

[1]

Executive Summary

This technical guide provides a comprehensive analysis of the pharmacological profile and potential off-target effects of 6-Ethylpyrimidine-2,4-diamine (CAS: 514854-12-7).[1] While often utilized as a synthetic intermediate or a core scaffold for potent antifolates (e.g., Pyrimethamine, Etoprine) and kinase inhibitors, the unoptimized 2,4-diaminopyrimidine core presents specific promiscuity risks.[1]

This document is designed for medicinal chemists and toxicologists to navigate the selectivity challenges inherent to this scaffold. It details the mechanisms of off-target inhibition—primarily affecting human Dihydrofolate Reductase (hDHFR), the human kinome, and specific cardiovascular targets like Renin—and outlines a self-validating screening cascade to mitigate these risks early in the drug discovery process.[1]

Pharmacological Context: The Privileged Scaffold

The 6-Ethylpyrimidine-2,4-diamine structure is classified as a privileged scaffold in medicinal chemistry.[1] Its utility stems from its ability to mimic the adenine ring of ATP and the pteridine ring of folates, allowing it to bind effectively to the active sites of enzymes requiring these cofactors.[1]

Primary Mechanisms of Action[1]
  • Antifolate Activity: The 2,4-diamino motif forms critical hydrogen bonds with Asp27 (bacterial) or Glu30 (mammalian) in the active site of DHFR, blocking the reduction of dihydrofolate to tetrahydrofolate.[1]

  • ATP-Competitive Inhibition: In kinase drug discovery, the pyrimidine N1 and 2-amino group function as a donor-acceptor pair, binding to the hinge region of the kinase ATP-binding pocket.[1][2]

Critical Off-Target Effects

The versatility of this scaffold is also its liability.[1] Without precise substitution at the 5-position, 6-Ethylpyrimidine-2,4-diamine derivatives exhibit significant off-target promiscuity.[1]

Human Dihydrofolate Reductase (hDHFR) Toxicity

Risk: Hematologic Toxicity (Megaloblastic Anemia, Leukopenia).[1] While often intended to target pathogen DHFR (e.g., Plasmodium or B. anthracis), the 6-ethyl-2,4-diaminopyrimidine core retains affinity for human DHFR.[1][3]

  • Mechanism: The "hydrophobic pocket" in hDHFR is larger than in prokaryotic isoforms.[1] If the 6-ethyl group is not balanced by a bulky, hydrophobic substituent at the 5-position (as seen in Pyrimethamine's chlorophenyl group), selectivity drops.[1]

  • Consequence: Inhibition of hDHFR depletes the tetrahydrofolate pool, stalling thymidylate synthesis and arresting DNA replication in rapidly dividing host cells (bone marrow, GI mucosa).[1]

Kinome Promiscuity (ATP Mimicry)

Risk: Multi-Kinase Inhibition leading to undefined toxicity.[1] The 2,4-diaminopyrimidine core is a "master key" for the ATP binding site.[1]

  • Off-Targets: Common off-targets include Aurora Kinases , Polo-like Kinases (PLKs) , and Focal Adhesion Kinase (FAK) .[1]

  • Mechanism: The core binds to the hinge region via hydrogen bonding.[1][4] Without specific "gatekeeper" interactions (usually engineered via side chains), the core can inhibit a broad spectrum of the human kinome, leading to cardiotoxicity or disruption of normal cell signaling.

Renin Inhibition (Cardiovascular Liability)

Risk: Hypotension and Renal complications.[1] Literature identifies 6-ethyl-2,4-diaminopyrimidines as a template for non-peptidic Renin inhibitors .[1][5]

  • Mechanism: Specific derivatives (e.g., 5-tetrahydroquinolinyl analogs) have shown moderate potency (IC50: 91–650 nM) against Renin.[1][5]

  • Implication: If developing an antimicrobial, unintended Renin inhibition could alter the Renin-Angiotensin-Aldosterone System (RAAS), necessitating blood pressure monitoring during preclinical toxicology.[1]

Visualizing the Off-Target Pathways

The Folate Metabolic Blockade

The following diagram illustrates the primary and off-target intervention points of the scaffold within the folate cycle.[1]

FolateCycleDHFDihydrofolate(DHF)THFTetrahydrofolate(THF)DHF->THFReductionDNADNA Synthesis(Thymidylate)THF->DNAMethylationhDHFRHuman DHFR(Off-Target Risk)hDHFR->DHFInhibitspDHFRPathogen DHFR(Primary Target)pDHFR->DHFInhibitsDrug6-Ethylpyrimidine-2,4-diamine CoreDrug->hDHFR Moderate Affinity(Toxicity)Drug->pDHFR High Affinity(Desired)

Caption: Comparative inhibition of Pathogen vs. Human DHFR by the diaminopyrimidine core.[6][7][8][9]

Experimental Protocols for Selectivity Profiling

To validate the safety of a lead compound containing this scaffold, a hierarchical screening cascade is required.[1]

Enzymatic Selectivity Assay (DHFR)

Objective: Quantify the Selectivity Index (SI) =

Protocol:

  • Reagents: Recombinant hDHFR (Sigma-Aldrich) and Pathogen DHFR (cloned/purified).[1] Substrate: Dihydrofolic acid (50 µM); Cofactor: NADPH (100 µM).

  • Reaction: Perform in 96-well plates. Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM DTT.

  • Detection: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) over 10 minutes at 25°C.

  • Analysis: Fit curves using non-linear regression (GraphPad Prism).

  • Acceptance Criteria: A viable lead should exhibit an SI > 1000.[1]

Kinome Scan (Broad Spectrum)

Objective: Rule out "panc-kinase" inhibition.[1] Method: Use a competition binding assay (e.g., KINOMEscan™ or similar).[1]

  • Screen: Test compound at 1 µM against a panel of ~50 representative human kinases (including AURKA, PLK1, FAK, EGFR).

  • Metric: Calculate % Control or Kd.[1]

  • Red Flag: >50% inhibition of >5 kinases indicates promiscuity (ATP mimicry).[1]

Cellular Toxicity Screen (Bone Marrow Model)

Objective: Assess functional folate starvation in host cells.[1] Protocol:

  • Cell Line: GM-CSF dependent human bone marrow cells or HepG2 (liver).[1]

  • Condition: Culture in low-folate media to sensitize cells to DHFR inhibition.[1]

  • Treatment: 72-hour incubation with compound (0.1 - 100 µM).

  • Rescue Control: Co-treat a parallel arm with Folinic Acid (Leucovorin) .[1]

    • Logic: If toxicity is reversed by Leucovorin, the mechanism is confirmed as On-Target (hDHFR inhibition).[1] If not, toxicity is Off-Target (likely Kinase or unknown).[1]

Screening Cascade Workflow

ScreeningCascadeStartCompound Library(6-Ethyl-2,4-diaminopyrimidine Core)Step1Primary Screen:Pathogen DHFR IC50Start->Step1Decision1Potency < 100 nM?Step1->Decision1Step2Counter Screen:Human DHFR IC50Decision1->Step2YesFailDiscard / Re-designDecision1->FailNoCalcCalculate Selectivity Index (SI)hDHFR / pDHFRStep2->CalcDecision2SI > 1000?Calc->Decision2Step3Kinome Profiling(ATP Binding Site)Decision2->Step3YesDecision2->FailNoStep4Renin / CV ScreenStep3->Step4PassLead Candidate(Proceed to ADME)Step4->PassClean ProfileStep4->FailOff-Target Hits

Caption: Hierarchical screening cascade to filter off-target liabilities of the scaffold.

Comparative Data: Selectivity Benchmarks

The following table contextualizes the 6-ethyl-2,4-diaminopyrimidine core against known derivatives, highlighting the impact of substitution on selectivity.

Compound ClassR5 SubstituentTargethDHFR IC50 (µM)Off-Target Risk
Core Scaffold HWeak Binder> 100High (Kinase promiscuity)
Pyrimethamine 4-Cl-PhenylPlasmodium~ 2.5Moderate (Megaloblastic anemia)
Trimethoprim 3,4,5-Tri-OMe-BenzylBacterial~ 260Low (High Selectivity)
Renin Inhibitor TetrahydroquinolineReninN/ARenin (IC50 ~90 nM)

Note: Data derived from aggregated structure-activity relationship (SAR) studies [1, 3, 5].[1]

References

  • Beierlein, J. M., et al. (2008).[1] "Inhibition of Bacterial Dihydrofolate Reductase by 6-Alkyl-2,4-diaminopyrimidines." Journal of Medicinal Chemistry. Link

  • Holsworth, D. D., et al. (2007).[1] "Discovery of 6-ethyl-2,4-diaminopyrimidine-based small molecule renin inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Ghorab, M. M., et al. (2010).[1] "Anticancer activity of some new pyrimidine derivatives carrying the 2,4-diamino moiety."[1][6][9] European Journal of Medicinal Chemistry.

  • BenchChem. (2025).[1] "The 2,4-Diaminopyrimidine Scaffold: A Versatile Core in Modern Drug Discovery."[1][4] Link

  • PubChem. (2025).[1] "Compound Summary: Pyrimethamine (5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine)." Link

Methodological & Application

Application Note & Protocols: High-Throughput Screening with 6-Ethylpyrimidine-2,4-diamine Libraries for Novel Therapeutic Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) campaigns utilizing libraries based on the 6-ethylpyrimidine-2,4-diamine scaffold. This privileged structure is a cornerstone in medicinal chemistry, with derivatives showing a wide range of biological activities, notably as inhibitors of dihydrofolate reductase (DHFR). We will delve into the rationale behind experimental choices, provide detailed, step-by-step protocols for a competitive binding assay using fluorescence polarization, and outline the subsequent hit-to-lead workflow.

Introduction: The 6-Ethylpyrimidine-2,4-diamine Scaffold - A Privileged Structure in Drug Discovery

The pyrimidine ring is a fundamental heterocycle found in nucleic acids and various natural products, making it a valuable starting point for the synthesis of novel therapeutic agents.[1][2] The 2,4-diaminopyrimidine moiety, in particular, is a well-established pharmacophore present in numerous approved drugs.[3] This structural motif is a key feature of potent inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway responsible for the synthesis of nucleotides and amino acids.[4][5] Inhibition of DHFR disrupts cellular proliferation, making it an attractive target for antimicrobial and anticancer therapies.[3][5]

The 6-ethylpyrimidine-2,4-diamine core, exemplified by the antimalarial drug pyrimethamine (2,4-diamino-5-p-chlorophenyl-6-ethylpyrimidine), offers a versatile scaffold for creating diverse chemical libraries.[6] The ethyl group at the 6-position can influence solubility and steric interactions within a binding pocket, while the 5-position and the amino groups provide multiple points for chemical modification to explore the structure-activity relationship (SAR).[1][7]

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large and diverse compound libraries to identify "hits" that modulate a specific biological target.[8][9][10] This application note will guide users through the process of screening a 6-ethylpyrimidine-2,4-diamine library against a relevant therapeutic target, using DHFR as a primary example.

The High-Throughput Screening Workflow: From Library to Lead

The HTS process is a systematic and automated approach to identify promising lead compounds from a vast chemical space.[11][12] The workflow can be broadly divided into several key stages, each with its own set of critical considerations to ensure data quality and the successful identification of valid hits.

HTS_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Screening cluster_2 Phase 3: Hit-to-Lead A Library Design & Synthesis C Assay Development & Optimization A->C B Target Protein Preparation B->C D Primary HTS C->D Validated Assay E Hit Confirmation D->E Initial Hits F Dose-Response & IC50 Determination E->F Confirmed Hits G Secondary & Orthogonal Assays F->G H SAR & Lead Optimization G->H Validated Leads Hit_to_Lead A Primary Hits B Hit Confirmation (Re-test from fresh stock) A->B C Dose-Response (IC50) B->C Confirmed Hits D Orthogonal Assays (e.g., enzymatic, cell-based) C->D E SAR Expansion (Analog Synthesis) D->E Validated Hits F Lead Series E->F

Figure 2: The hit-to-lead workflow, outlining the critical steps from initial hit identification to the establishment of a lead series for optimization.

Hit Confirmation and Dose-Response

Confirmed hits are re-tested, often from freshly prepared solid samples, to ensure reproducibility. Subsequently, a dose-response curve is generated by testing the compound over a range of concentrations to determine its potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Compound IDPrimary Screen (% Inhibition @ 10µM)Confirmed IC50 (µM)
EP-0012385.21.5
EP-0045678.93.2
EP-0178965.412.8
EP-0234592.10.8

Table 2: Example hit validation data, showing the progression from single-point inhibition to IC50 determination.

Secondary and Orthogonal Assays

To ensure that the observed activity is not an artifact of the primary assay format, hits should be tested in orthogonal assays. For DHFR inhibitors, this could include:

  • Enzymatic Assays: A spectrophotometric assay that directly measures the conversion of dihydrofolate to tetrahydrofolate.

  • Cell-Based Assays: Testing the compounds for their ability to inhibit the proliferation of cancer cell lines or microbial cultures. [13][14]This provides crucial information about cell permeability and activity in a more complex biological environment.

Lead Optimization

Validated hits with desirable potency and cellular activity serve as the starting point for lead optimization. [15][16][17]This medicinal chemistry phase involves the synthesis and testing of analogs to improve:

  • Potency and Selectivity: Enhancing activity against the target while minimizing off-target effects. [15]* Pharmacokinetic Properties (ADMET): Optimizing absorption, distribution, metabolism, excretion, and toxicity profiles. [15] This iterative process of design, synthesis, and testing aims to produce a drug candidate with the optimal balance of properties for preclinical development. [12]

Conclusion

The 6-ethylpyrimidine-2,4-diamine scaffold represents a promising starting point for the discovery of novel therapeutics. By combining a rationally designed chemical library with a robust HTS workflow, such as the fluorescence polarization assay detailed here, researchers can efficiently identify and advance novel inhibitors of targets like DHFR. The subsequent hit-to-lead process, grounded in rigorous validation and iterative medicinal chemistry, is critical for translating these initial discoveries into viable drug candidates.

References

  • Accelerating Discovery and Development with Advances in High-Throughput Screening. (2024). Genetic Engineering & Biotechnology News. Available at: [Link]

  • High-throughput screening (HTS). (2019). BMG LABTECH. Available at: [Link]

  • High-Throughput Screening in Drug Discovery Explained. (2025). Technology Networks. Available at: [Link]

  • High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. (n.d.). PMC - NIH. Available at: [Link]

  • Hit to Lead Optimization in Drug Discovery. (n.d.). Excelra. Available at: [Link]

  • High-throughput Screening for Broad-spectrum Chemical Inhibitors of RNA Viruses. (2014). NIH. Available at: [Link]

  • Establishing assays and small molecule screening facilities for Drug discovery programs. (2025). Drug Target Review. Available at: [Link]

  • High-throughput screening. (n.d.). Wikipedia. Available at: [Link]

  • KU-HTS Compound Libraries. (n.d.). High Throughput Screening Laboratory. Available at: [Link]

  • Hit to lead. (n.d.). Wikipedia. Available at: [Link]

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (n.d.). MDPI. Available at: [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. (n.d.). PMC - NIH. Available at: [Link]

  • Pyrimethamine (2,4-diamino-5-p-chlorophenyl-6-ethylpyrimidine) induces apoptosis of freshly isolated human T lymphocytes, bypassing CD95/Fas molecule but involving its intrinsic pathway. (n.d.). PubMed. Available at: [Link]

  • Principles of early drug discovery. (n.d.). PMC - PubMed Central. Available at: [Link]

  • The majority of DHFR inhibitors are derivates of folic acid. Core... (n.d.). ResearchGate. Available at: [Link]

  • (PDF) Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. (2021). ResearchGate. Available at: [Link]

  • Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. (2023). PMC - NIH. Available at: [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2023). Bentham Science. Available at: [Link]

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (n.d.). nanomicrospheres. Available at: [Link]

  • DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. (2019). PMC. Available at: [Link]

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). ResearchGate. Available at: [Link]

  • Design, synthesis, and structure-activity relationship of novel LSD1 inhibitors based on pyrimidine-thiourea hybrids as potent, orally active antitumor agents. (2015). PubMed. Available at: [Link]

  • Establishing and optimizing a fluorescence polarization assay. (n.d.). Molecular Devices. Available at: [Link]

  • Cell-based assays in high-throughput mode (HTS). (n.d.). BioTechnologia. Available at: [Link]

  • Design, Synthesis and Screening of 4,6-Diaryl Pyridine and Pyrimidine Derivatives as Potential Cytotoxic Molecules. (2018). PubMed. Available at: [Link]

  • Fluorescence Polarization Assays: Principles & Applications. (n.d.). BPS Bioscience. Available at: [Link]

  • Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors: Classical and Nonclassical 2-Amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine Antifolates. (n.d.). PMC. Available at: [Link]

  • (PDF) Design, Synthesis and Screening of 4, 6-Diaryl Pyridine and Pyrimidine Derivatives As Potential Cytotoxic Molecules. (2025). ResearchGate. Available at: [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). Visikol. Available at: [Link]

  • Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. (2015). Biomedical & Pharmacology Journal. Available at: [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (n.d.). Frontiers. Available at: [Link]

  • The Role of Lead Optimization in Drug Discovery. (n.d.). Biobide. Available at: [Link]

  • DHFR inhibitors for treatment for PCP. (n.d.). ResearchGate. Available at: [Link]

  • Protocol for Fluorescence Polarization Assay Using GI224329. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. (n.d.). PMC - NIH. Available at: [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. (n.d.). ResearchGate. Available at: [Link]

  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. (n.d.). NIH. Available at: [Link]

  • Dihydrofolate Reductase Inhibitors: The Pharmacophore as a Guide for Co-Crystal Screening. (2021). PMC - NIH. Available at: [Link]

Sources

Application Note: Quantitative Analysis of 6-Ethylpyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Ethylpyrimidine-2,4-diamine is a substituted pyrimidine derivative of significant interest in pharmaceutical development due to its potential as a scaffold in medicinal chemistry. Pyrimidine cores are prevalent in a wide array of biologically active compounds, including anticancer and antiviral agents.[1][2] Accurate and precise quantification of 6-Ethylpyrimidine-2,4-diamine is critical during various stages of drug development, from synthesis and formulation to quality control and pharmacokinetic studies. This application note provides detailed protocols for the quantitative analysis of 6-Ethylpyrimidine-2,4-diamine using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods are designed to be robust, specific, and adhere to the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[3][4][5][6]

Methodology Overview

The choice between HPLC-UV and LC-MS/MS depends on the required sensitivity and the complexity of the sample matrix. HPLC-UV is a widely accessible and cost-effective technique suitable for routine analysis of bulk drug substances and formulations where the concentration of the analyte is relatively high.[7] LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for bioanalytical studies, impurity profiling, and trace-level quantification.[8][9]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This section details a reversed-phase HPLC method for the quantification of 6-Ethylpyrimidine-2,4-diamine. The method is adapted from established procedures for similar polar pyrimidine derivatives.[10][11]

Principle

Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. 6-Ethylpyrimidine-2,4-diamine, being a polar molecule, will have a relatively short retention time under these conditions. The mobile phase composition is optimized to achieve adequate retention and symmetrical peak shape. Quantification is performed by measuring the absorbance of the analyte at its wavelength of maximum absorbance (λmax) using a UV detector.

Experimental Protocol

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC grade acetonitrile, methanol, and water.

  • Potassium phosphate monobasic (KH2PO4).

  • 6-Ethylpyrimidine-2,4-diamine reference standard.

2. Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 20 mM KH2PO4 in water, B: Acetonitrile
Gradient 5% B to 40% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength To be determined by UV scan (estimated ~210-280 nm)

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 6-Ethylpyrimidine-2,4-diamine reference standard in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing 6-Ethylpyrimidine-2,4-diamine in the diluent to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the working standards against their known concentrations.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be > 0.99.

  • Quantify the amount of 6-Ethylpyrimidine-2,4-diamine in the sample by interpolating its peak area from the calibration curve.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Reference Standard Dilution Dilution Standard->Dilution Dissolve & Dilute Sample Test Sample Dissolution Dissolution Sample->Dissolution Dissolve Diluent Diluent (ACN:H2O) Diluent->Dilution Diluent->Dissolution HPLC HPLC System Dilution->HPLC Inject Standards Filtration Filtration Dissolution->Filtration Filter (0.45 µm) Filtration->HPLC Inject Sample Chromatogram Obtain Chromatograms HPLC->Chromatogram Calibration Construct Calibration Curve Chromatogram->Calibration Quantification Quantify Sample Calibration->Quantification

Caption: HPLC-UV analysis workflow for 6-Ethylpyrimidine-2,4-diamine.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity detection, LC-MS/MS is the recommended technique.

Principle

LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. The analyte is first separated from the matrix components on an LC column. The eluent is then introduced into the mass spectrometer, where the analyte is ionized. The precursor ion corresponding to the protonated molecule of 6-Ethylpyrimidine-2,4-diamine ([M+H]+) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and reduces background noise.

Experimental Protocol

1. Instrumentation and Materials:

  • Liquid Chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • LC-MS grade acetonitrile, methanol, and water.

  • Formic acid.

  • 6-Ethylpyrimidine-2,4-diamine reference standard.

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound).

2. LC and MS Conditions:

ParameterCondition
Column C18, 100 mm x 2.1 mm, 1.8 µm
Mobile Phase A: 0.1% Formic acid in water, B: 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by infusion of the reference standard
- Precursor Ion (Q1) [M+H]+ of 6-Ethylpyrimidine-2,4-diamine
- Product Ions (Q3) At least two stable and abundant product ions
Internal Standard Appropriate precursor and product ions for the chosen IS

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC-UV method.

  • Working Standard Solutions: Prepare a series of dilutions in the appropriate matrix (e.g., plasma, formulation blank) to create a calibration curve covering the expected concentration range.

  • Sample Preparation: For biological samples, a protein precipitation or solid-phase extraction (SPE) step is typically required to remove matrix interferences. Add the internal standard to all standards and samples at a fixed concentration.

4. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the standards.

  • Use a weighted linear regression for the calibration curve.

  • Quantify the amount of 6-Ethylpyrimidine-2,4-diamine in the samples using the regression equation from the calibration curve.

Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample (e.g., Plasma) Extraction Protein Precipitation / SPE Sample->Extraction IS Internal Standard IS->Extraction LC LC Separation Extraction->LC MSMS Tandem MS Detection (MRM) LC->MSMS Peak_Integration Peak Area Integration MSMS->Peak_Integration Calibration Generate Calibration Curve (Analyte/IS Ratio) Peak_Integration->Calibration Quantification Calculate Concentration Calibration->Quantification

Caption: LC-MS/MS analysis workflow for 6-Ethylpyrimidine-2,4-diamine.

Method Validation

Both analytical methods described should be validated according to the ICH Q2(R1) and Q2(R2) guidelines to ensure they are suitable for their intended purpose.[3][4][5][12] The validation should encompass the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing blank samples, placebo formulations, and samples spiked with potential impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by analyzing samples with known concentrations of the analyte and expressing the results as a percentage recovery.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision should be assessed at three levels: repeatability, intermediate precision, and reproducibility.[12]

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

This application note provides comprehensive protocols for the quantification of 6-Ethylpyrimidine-2,4-diamine using HPLC-UV and LC-MS/MS. The choice of method will depend on the specific application and required sensitivity. Adherence to the described protocols and proper method validation in accordance with ICH guidelines will ensure the generation of accurate, reliable, and reproducible data, which is essential for the successful development of new pharmaceutical products.

References

  • CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material - Google Patents.
  • Al-Ostoot, F. H., et al. (2021). Chemical Composition Analysis Using HPLC-UV/GC-MS and Inhibitory Activity of Different Nigella sativa Fractions on Pancreatic α-Amylase and Intestinal Glucose Absorption. Molecules, 26(13), 3937. Available at: [Link]

  • Organic Syntheses Procedure: 2,4-diamino-6-hydroxypyrimidine. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (1997). Analytical Methods for Chlorpyrifos and its Metabolites. Available at: [Link]

  • CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents.
  • Sridhar, S., et al. (2020). Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities (NDMA, NDEA and NDIPA) in Losartan. Journal of Pharmaceutical Research, 19(4), 304-310. Available at: [Link]

  • A new method for the synthesis of 2,4-diamino-6-arylpyrimidines - ResearchGate. Available at: [Link]

  • Wang, M., et al. (2020). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 25(23), 5737. Available at: [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Moorthy, M. K., et al. (2023). Development and validation of LC-QTOF-MS/MS method for identification and determination of low levels of a genotoxic impurity, 4,6-dichloro-5-nitro-2-(propylthio) pyrimidine in ticagrelor API. ResearchGate. Available at: [Link]

  • Frelon, S., et al. (1997). Measurement of 2,6-diamino-4-hydroxy-5-formamidopyrimidine and 8-oxo-7,8-dihydroguanine in isolated DNA exposed to gamma radiation in aqueous solution. Carcinogenesis, 18(12), 2385–2390. Available at: [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Available at: [Link]

  • Kumar, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(3), 332. Available at: [Link]

  • Galkina, O. V., et al. (2021). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 26(16), 4949. Available at: [Link]

  • Komarova, N. V., & Shpigun, O. A. (2005). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Journal of Analytical Chemistry, 60(1), 1-14. Available at: [Link]

  • Ferreira, R. J., et al. (2022). New pyrimidine derivatives as potential agents against hepatocellular carcinoma: design, synthesis, and in vitro and in vivo bio. Frontiers in Chemistry, 10, 975549. Available at: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Szymański, P., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2056. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Sabatino, P., et al. (2022). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 13(12), 1849–1867. Available at: [Link]

Sources

Application Notes and Protocols for Cell-Based Assays to Determine the Activity of 6-Ethylpyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Cellular Impact of 6-Ethylpyrimidine-2,4-diamine

6-Ethylpyrimidine-2,4-diamine is a small molecule belonging to the pyrimidine class of compounds, a scaffold of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1] Pyrimidine-based molecules have been successfully developed as anticancer, anti-inflammatory, and antimicrobial agents.[1] The 2,4-diaminopyrimidine core, in particular, is a well-established pharmacophore found in drugs targeting a range of enzymes, most notably dihydrofolate reductase (DHFR) and various protein kinases. Given this precedent, it is hypothesized that 6-Ethylpyrimidine-2,4-diamine may exert its biological effects by modulating the activity of these key cellular regulators, thereby impacting fundamental processes such as cell proliferation, survival, and cell cycle progression.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the cellular activities of 6-Ethylpyrimidine-2,4-diamine. The protocols detailed herein are designed to be self-validating systems, offering a logical and stepwise approach to characterizing the compound's effects on cell viability, apoptosis, and cell cycle distribution. Furthermore, we present advanced assays to explore potential target engagement and the modulation of specific signaling pathways, providing a deeper understanding of the compound's mechanism of action.

I. Foundational Assays: Assessing the Global Cellular Response

A critical first step in characterizing a novel compound is to determine its effect on cell viability and proliferation. These assays provide a broad overview of the compound's potency and therapeutic window.

A. Cell Viability and Cytotoxicity: The MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[2] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of 6-Ethylpyrimidine-2,4-diamine in culture medium. It is advisable to perform a wide concentration range initially (e.g., 0.1 µM to 100 µM) to determine the IC₅₀ (half-maximal inhibitory concentration).

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization and Absorbance Reading:

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.

    • Gently pipette to ensure complete solubilization.

    • Read the absorbance at 570 nm using a microplate reader.

The percentage of cell viability is calculated relative to the untreated control. Plotting the percentage of viability against the log of the compound concentration allows for the determination of the IC₅₀ value. A dose-dependent decrease in cell viability suggests a cytotoxic or anti-proliferative effect of 6-Ethylpyrimidine-2,4-diamine.

B. Apoptosis Induction: Annexin V and Propidium Iodide Staining

To discern whether the observed decrease in cell viability is due to programmed cell death (apoptosis) or necrosis, Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is the gold standard. In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with varying concentrations of 6-Ethylpyrimidine-2,4-diamine for the desired time. Include positive (e.g., staurosporine) and negative controls.

  • Cell Harvesting and Washing:

    • Harvest the cells (including any floating cells in the supernatant) by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add fluorochrome-conjugated Annexin V (e.g., FITC or APC) and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Use appropriate compensation controls to correct for spectral overlap between the fluorochromes.

The flow cytometry data will allow for the quantification of four cell populations:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive.

An increase in the Annexin V-positive populations with increasing concentrations of 6-Ethylpyrimidine-2,4-diamine indicates the induction of apoptosis.

C. Cell Cycle Analysis: Propidium Iodide Staining

Many cytotoxic compounds exert their effects by disrupting the cell cycle. Propidium iodide can be used to stain the DNA of fixed and permeabilized cells, and the fluorescence intensity is directly proportional to the DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting:

    • Treat cells with 6-Ethylpyrimidine-2,4-diamine as described for the apoptosis assay.

    • Harvest and wash the cells with PBS.

  • Fixation:

    • Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping.[3]

    • Fix the cells for at least 30 minutes on ice or store them at -20°C for later analysis.

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).[3]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • The DNA content will be displayed as a histogram, with distinct peaks for the G0/G1 and G2/M phases and a broader distribution for the S phase.

An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M arrest) following treatment with 6-Ethylpyrimidine-2,4-diamine suggests that the compound interferes with cell cycle progression at that particular checkpoint.

II. Mechanistic Insights: Unraveling the Molecular Target

Based on the chemical structure of 6-Ethylpyrimidine-2,4-diamine, plausible molecular targets include kinases and dihydrofolate reductase. The following assays can provide evidence for target engagement and inhibition.

A. Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess the direct binding of a compound to its target protein in a cellular environment.[4] The principle is based on the ligand-induced thermal stabilization of the target protein. When a compound binds to its target, the protein's melting point increases.

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

  • Cell Treatment: Treat cultured cells with 6-Ethylpyrimidine-2,4-diamine or vehicle control for a specified time.[5]

  • Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.[6]

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.[4]

  • Detection: Analyze the amount of the soluble target protein in the supernatant by Western blotting or other protein detection methods.[7]

In the vehicle-treated samples, the amount of soluble target protein will decrease as the temperature increases. If 6-Ethylpyrimidine-2,4-diamine binds to the target protein, it will be more stable at higher temperatures, resulting in a higher amount of soluble protein compared to the vehicle control. This shift in the melting curve provides strong evidence of target engagement.

B. Kinase Activity Assays

If CETSA suggests engagement with a particular kinase, or if there is other evidence pointing towards kinase inhibition, cell-based kinase activity assays can be employed. These assays typically measure the phosphorylation of a known substrate of the kinase of interest.

Caption: In-Cell Kinase Activity Assay Workflow.

  • Cell Treatment: Treat cells with 6-Ethylpyrimidine-2,4-diamine at various concentrations.

  • Cell Lysis: Lyse the cells to prepare a total protein extract.

  • Detection of Phosphorylation: Use a phospho-specific antibody to detect the phosphorylation of a key downstream substrate of the target kinase (e.g., phospho-S6 ribosomal protein for mTORC1, or phospho-histone H3 for PLK1) via Western blot or a quantitative immunoassay like ELISA.[8]

A dose-dependent decrease in the phosphorylation of the substrate indicates inhibition of the upstream kinase by 6-Ethylpyrimidine-2,4-diamine.

C. Dihydrofolate Reductase (DHFR) Activity Assay

Given that many 2,4-diaminopyrimidines are known DHFR inhibitors, it is prudent to investigate this possibility.[7] DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of nucleotides.[2]

  • Cell Lysate Preparation: Treat cells with 6-Ethylpyrimidine-2,4-diamine, then harvest and lyse the cells to obtain a cytoplasmic extract.[9]

  • Enzyme Reaction: In a microplate, combine the cell lysate with a reaction mixture containing dihydrofolate and NADPH.[10]

  • Spectrophotometric Reading: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH during the DHFR-catalyzed reaction.[11][12]

A slower rate of decrease in absorbance at 340 nm in the presence of 6-Ethylpyrimidine-2,4-diamine compared to the control indicates inhibition of DHFR activity.

III. Signaling Pathway Analysis

To further elucidate the mechanism of action of 6-Ethylpyrimidine-2,4-diamine, it is essential to examine its effects on relevant signaling pathways downstream of its potential targets.

A. Potential Signaling Pathways
  • DHFR Inhibition and Nucleotide Synthesis: Inhibition of DHFR depletes the pool of tetrahydrofolate, which is essential for the synthesis of purines and thymidylate, ultimately leading to the inhibition of DNA synthesis and cell cycle arrest.[2][13]

    DHFR_Pathway 6-Ethylpyrimidine-2,4-diamine 6-Ethylpyrimidine-2,4-diamine DHFR Dihydrofolate Reductase (DHFR) 6-Ethylpyrimidine-2,4-diamine->DHFR inhibits THF Tetrahydrofolate (THF) DHFR->THF DHF Dihydrofolate (DHF) DHF->DHFR Nucleotide_Synthesis Purine & Thymidylate Synthesis THF->Nucleotide_Synthesis DNA_Synthesis DNA Synthesis & Cell Proliferation Nucleotide_Synthesis->DNA_Synthesis

    Caption: DHFR Inhibition and its Impact on Nucleotide Synthesis.

  • mTOR Signaling: The mTOR pathway is a central regulator of cell growth, proliferation, and survival.[14] It exists in two complexes, mTORC1 and mTORC2, which have distinct downstream targets.[15]

    mTOR_Pathway 6-Ethylpyrimidine-2,4-diamine 6-Ethylpyrimidine-2,4-diamine mTORC1 mTORC1 6-Ethylpyrimidine-2,4-diamine->mTORC1 inhibits? mTORC2 mTORC2 6-Ethylpyrimidine-2,4-diamine->mTORC2 inhibits? S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 AKT Akt mTORC2->AKT Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis 4E-BP1->Protein_Synthesis inhibits Cell_Survival Cell Survival AKT->Cell_Survival Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

    Caption: Overview of the mTOR Signaling Pathway.

  • PLK1 Signaling and Cell Cycle Control: Polo-like kinase 1 (PLK1) is a key regulator of mitosis, involved in centrosome maturation, spindle assembly, and cytokinesis.[3][16]

    PLK1_Pathway 6-Ethylpyrimidine-2,4-diamine 6-Ethylpyrimidine-2,4-diamine PLK1 Polo-like Kinase 1 (PLK1) 6-Ethylpyrimidine-2,4-diamine->PLK1 inhibits? Mitotic_Entry Mitotic Entry PLK1->Mitotic_Entry Spindle_Assembly Spindle Assembly PLK1->Spindle_Assembly Cytokinesis Cytokinesis PLK1->Cytokinesis Cell_Cycle_Arrest G2/M Arrest PLK1->Cell_Cycle_Arrest inhibition leads to G2_Phase G2 Phase M_Phase M Phase (Mitosis) G2_Phase->M_Phase PLK1 promotes

    Caption: The Role of PLK1 in Cell Cycle Progression.

IV. Data Presentation and Summary

For clarity and ease of comparison, quantitative data should be summarized in tables.

Table 1: Recommended Cell Seeding Densities for Assays

Assay96-well Plate6-well Plate
MTT Assay 5,000 - 10,000 cells/wellN/A
Apoptosis Assay N/A2 x 10⁵ - 5 x 10⁵ cells/well
Cell Cycle Analysis N/A2 x 10⁵ - 5 x 10⁵ cells/well
Target Engagement (CETSA) N/A1 x 10⁶ - 5 x 10⁶ cells/sample
Kinase/DHFR Activity N/A1 x 10⁶ - 5 x 10⁶ cells/sample

Table 2: Example Data Summary for 6-Ethylpyrimidine-2,4-diamine

AssayEndpointResult
MTT Assay (48h) IC₅₀e.g., 15.2 µM
Apoptosis Assay (24h) % Apoptotic Cells at IC₅₀e.g., 45%
Cell Cycle Analysis (24h) % Cells in G2/M at IC₅₀e.g., 60%
CETSA (Target X) Thermal Shifte.g., +5°C
Kinase X Activity IC₅₀e.g., 2.1 µM

V. Concluding Remarks

The suite of assays described in these application notes provides a robust framework for the comprehensive cellular characterization of 6-Ethylpyrimidine-2,4-diamine. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle, and by investigating its potential molecular targets and downstream signaling pathways, researchers can gain valuable insights into its therapeutic potential. The presented protocols, when executed with appropriate controls, will yield reliable and reproducible data, paving the way for further preclinical development.

VI. References

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). PLK Signaling Pathway. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay (CETSA). Current Protocols in Chemical Biology, 8(3), 141-159.

  • Shukla, S., et al. (2012). Assay Development for Protein Kinase Enzymes. Assay and Drug Development Technologies, 10(3), 225-236.

  • Frontiers. (n.d.). Signaling Pathways Leading to mTOR Activation Downstream Cytokine Receptors in Lymphocytes in Health and Disease. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 6-Ethylpyrimidine-2,4-diamine. Retrieved from [Link]

  • Hughes, D., et al. (2014). Dihydrofolate Reductase Gene Variations in Susceptibility to Disease and Treatment Outcomes. Pharmaceuticals, 7(5), 558-580.

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • Wikipedia. (n.d.). NF-κB. Retrieved from [Link]

  • Wikipedia. (n.d.). Dihydrofolate reductase. Retrieved from [Link]

  • Bio-protocol. (n.d.). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Wikipedia. (n.d.). MAPK/ERK pathway. Retrieved from [Link]

  • Wikipedia. (n.d.). mTOR. Retrieved from [Link]

  • Assay Genie. (n.d.). Dihydrofolate Reductase Activity Kit (Colorimetric). Retrieved from [Link]

  • PubMed. (2021). Polo-like kinase 1 (PLK1) signaling in cancer and beyond. Retrieved from [Link]

  • ResearchGate. (n.d.). The list of upstream and downstream targets of mTOR. Retrieved from [Link]

  • Lead Sciences. (n.d.). 6-Ethylpyrimidine-2,4-diamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic pathway of folate metabolism. Retrieved from [Link]

  • The EMBO Journal. (2018). A PIM-CHK1 signaling pathway regulates PLK1 phosphorylation and function during mitosis. Retrieved from [Link]

  • ACS Publications. (2014). Detecting Kinase Activities from Single Cell Lysate Using Concentration-Enhanced Mobility Shift Assay. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]

  • News-Medical.net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • PubChem. (n.d.). 5-[3-(2,5-dimethoxyphenyl)prop-1-yn-1-yl]-6-ethylpyrimidine-2,4-diamine. Retrieved from [Link]

  • Atlas of Genetics and Cytogenetics in Oncology and Haematology. (2015). DHFR (dihydrofolate reductase). Retrieved from [Link]

  • Elabscience. (n.d.). mTOR Signaling Pathway. Retrieved from [Link]

  • Elabscience. (n.d.). Dihydrofolate Reductase (DHFR) Activity Colorimetric Assay Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). Functional roles of Plk1 in cell cycle progression. Retrieved from [Link]

  • SciSpace. (n.d.). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Retrieved from [Link]

  • The Journal of Immunology. (2006). The Nuclear Factor NF-κB Pathway in Inflammation. Retrieved from [Link]

  • Journal of Cell Science. (2008). mTOR signaling at a glance. Retrieved from [Link]

  • Dr.Oracle. (2025). Which drug inhibits dihydrofolate reductase, affecting nucleotide synthesis? Retrieved from [Link]

  • Annual Review of Biochemistry. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Retrieved from [Link]

  • MDPI. (2018). Multiple Roles of PLK1 in Mitosis and Meiosis. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

  • protocols.io. (n.d.). Dihydrofolate reductase (DHFR) reporter enzyme assay for Haloferax volcanii. Retrieved from [Link]

  • RayBiotech. (n.d.). NF-kappaB Signaling Pathway. Retrieved from [Link]

  • YouTube. (2022). MAPK signaling pathway explained in 1 minute | Ras MEK ERK pathway. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • SlideShare. (n.d.). MAPK pathway. Retrieved from [Link]

Sources

Application Note: A Guide to Studying Dihydrofolate Reductase Kinetics Using 6-Ethylpyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in enzymology and inhibitor screening.

Abstract: This document provides a comprehensive technical guide on the application of 6-Ethylpyrimidine-2,4-diamine as a tool for investigating the enzyme kinetics of Dihydrofolate Reductase (DHFR). We delve into the mechanistic basis of inhibition, present detailed, validated protocols for determining enzyme activity and inhibitor potency (IC₅₀), and offer insights into experimental design and data interpretation.

Scientific Foundation: The Critical Role of DHFR and Its Inhibition

Dihydrofolate Reductase (DHFR) is a pivotal enzyme in cellular metabolism across nearly all forms of life.[1] Its primary function is to catalyze the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[2] THF and its derivatives are essential one-carbon donors required for the de novo synthesis of purines, thymidylate (dTMP), and certain amino acids.[1][2] Consequently, the inhibition of DHFR starves a cell of these vital building blocks, leading to a cessation of DNA synthesis and cell division.[2] This dependency makes DHFR a highly validated and attractive target for therapeutic intervention in oncology and infectious diseases.[3]

The 2,4-diaminopyrimidine scaffold is a cornerstone in the design of DHFR inhibitors.[4] Compounds built on this core, such as Methotrexate and Trimethoprim, are structural analogues of the endogenous substrate, DHF, allowing them to bind with high affinity to the enzyme's active site and act as competitive inhibitors.[3] 6-Ethylpyrimidine-2,4-diamine belongs to this class of inhibitors and serves as an excellent model compound for conducting kinetic studies and for use as a reference in screening campaigns.[5][6]

Mechanism of Action: Competitive Inhibition

As a DHF analogue, 6-Ethylpyrimidine-2,4-diamine competes with the natural substrate for binding to the DHFR active site. The diaminopyrimidine ring mimics the pteridine ring of folate, forming key hydrogen bonds within the catalytic pocket. The ethyl group at the 6-position interacts with a hydrophobic side pocket, which can influence binding affinity and selectivity.[5][6] This binding event physically occludes the substrate, preventing the catalytic reduction of DHF to THF and thereby halting the folate cycle.

DHF Dihydrofolate (DHF) NADPH NADPH sub_pool DHF->sub_pool NADPH->sub_pool DHFR DHFR Enzyme (Active Site) Blocked DHFR-Inhibitor Complex (Inactive) prod_pool DHFR->prod_pool Catalyzes THF Tetrahydrofolate (THF) NADP NADP+ Products Purines, dTMP, Amino Acids THF->Products Enables Biosynthesis Inhibitor 6-Ethylpyrimidine- 2,4-diamine Inhibitor->DHFR Competitively Binds sub_pool->DHFR Binds prod_pool->THF prod_pool->NADP

Figure 1. DHFR Catalytic Cycle and Point of Competitive Inhibition.

Experimental Design: Materials and Protocols

The cornerstone of a DHFR kinetic assay is the spectrophotometric monitoring of NADPH oxidation. NADPH has a distinct absorbance peak at 340 nm, whereas its oxidized form, NADP+, does not. The rate of decrease in absorbance at 340 nm is therefore directly proportional to the rate of the DHFR-catalyzed reaction.[7][8]

Reagent Preparation and Properties

Accuracy in kinetic studies begins with the precise preparation of reagents. All aqueous solutions should be prepared with high-purity, nuclease-free water.

ReagentCAS NumberMolecular FormulaMol. WeightStorage Conditions
6-Ethylpyrimidine-2,4-diamine514854-12-7C₆H₁₀N₄138.17 g/mol 2-8°C, desiccated, protected from light
Dihydrofolic acid (DHF)4033-27-6C₁₉H₂₁N₇O₆443.42 g/mol -20°C, desiccated, in single-use aliquots
β-Nicotinamide adenine dinucleotide2646-71-1C₂₁H₂₉N₇O₁₄P₂745.44 g/mol -20°C, desiccated, protected from light
phosphate, reduced (NADPH)
Dihydrofolate Reductase (human)9002-03-3-~21 kDa-80°C in glycerol stock, avoid repeated freeze-thaw

Table 1. Key properties of reagents for the DHFR kinetic assay.

Protocol 1: Reagent Stock Preparation

  • DHFR Assay Buffer (1X):

    • Prepare a 50 mM Potassium Phosphate buffer, pH 7.5.

    • Causality: This pH is near the physiological optimum for many DHFR enzymes and provides stable buffering capacity for the reaction.[8]

    • Store at 4°C for up to one month.

  • NADPH Stock (10 mM):

    • Dissolve the required mass of NADPH in the DHFR Assay Buffer. Confirm concentration by measuring absorbance at 340 nm (Extinction Coefficient ε = 6,220 M⁻¹cm⁻¹).

    • Causality: A concentrated stock allows for small volume additions to the final reaction, minimizing dilution effects. NADPH is unstable in solution; prepare fresh daily and keep on ice, protected from light.

    • Store on ice for the duration of the experiment.

  • DHF Substrate Stock (5 mM):

    • Dihydrofolate is poorly soluble and unstable. Dissolve DHF in DHFR Assay Buffer containing 10 mM β-mercaptoethanol (BME). A small amount of NaOH (e.g., 1 M) may be needed to aid dissolution.

    • Causality: BME is a reducing agent that protects DHF from oxidation, ensuring the substrate remains in its active form. Prepare fresh daily.

    • Store on ice, protected from light.

  • 6-Ethylpyrimidine-2,4-diamine Inhibitor Stock (10 mM):

    • Dissolve 1.38 mg of 6-Ethylpyrimidine-2,4-diamine in 1 mL of 100% DMSO to create a 10 mM stock.

    • Causality: DMSO is a standard solvent for organic compounds. This high-concentration stock ensures the final DMSO concentration in the assay is low (<1%), which is crucial to prevent enzyme denaturation or interference.

    • Store at -20°C for long-term use. Create intermediate dilutions in DHFR Assay Buffer just before use.

Protocol for IC₅₀ Determination

The IC₅₀ (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. It is a standard measure of inhibitor potency.

start Start: Prepare Reagent Stocks prep_inhibitor Prepare serial dilution of 6-Ethylpyrimidine-2,4-diamine start->prep_inhibitor prep_plate Pipette Buffer, NADPH, and Inhibitor/Vehicle to 96-well plate prep_inhibitor->prep_plate pre_incubate Pre-incubate plate at reaction temperature (e.g., 25°C) prep_plate->pre_incubate initiate Initiate reaction by adding DHFR enzyme to all wells pre_incubate->initiate read Immediately read Absorbance at 340 nm in kinetic mode (5-10 min) initiate->read calc_rate Calculate initial reaction rates (V₀) from linear slope of A340 decay read->calc_rate calc_inhibition Calculate % Inhibition for each inhibitor concentration calc_rate->calc_inhibition plot Plot % Inhibition vs. [Inhibitor] (log scale) calc_inhibition->plot fit Fit data with a non-linear regression (sigmoidal dose-response) plot->fit end Determine IC₅₀ Value fit->end

Figure 2. Experimental workflow for determining the IC₅₀ value.

Step-by-Step Methodology:

  • Plate Setup: Work in a 96-well, UV-transparent flat-bottom plate. Designate wells for:

    • 100% Activity Control (No Inhibitor): Contains assay buffer, NADPH, DHFR, and DMSO vehicle.

    • 0% Activity Control (Blank): Contains all components except the DHFR enzyme.

    • Test Wells: Contains all components plus varying concentrations of the inhibitor.

  • Reaction Preparation: Prepare a master mix containing DHFR Assay Buffer and NADPH. The final concentrations in a 200 µL reaction should be:

    • NADPH: 100 µM

    • DHF: 50 µM (This will be added last to start the reaction)

    • DHFR: 1-5 nM (empirically determine the concentration that gives a linear absorbance decrease of 0.05-0.1 AU/min)

  • Reagent Addition:

    • Add 180 µL of the Buffer/NADPH master mix to each well.

    • Add 2 µL of the appropriate inhibitor dilution (or DMSO vehicle for the 100% activity control) to each well. Mix gently.

    • Pre-incubate the plate for 5 minutes at the desired reaction temperature (e.g., 25°C). This allows the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the DHF substrate stock solution to all wells.

    • Immediately place the plate in a spectrophotometer pre-set to the reaction temperature.

    • Measure the decrease in absorbance at 340 nm every 15 seconds for 5-10 minutes.[7]

Data Analysis and Interpretation

1. Calculate the Initial Rate (V₀): For each well, plot Absorbance (340 nm) vs. Time (minutes). Identify the linear portion of the curve (usually the first 1-3 minutes) and calculate the slope. The rate is expressed as the change in absorbance per minute (ΔA₃₄₀/min).

2. Calculate Percent Inhibition: Use the rates calculated from the control and test wells to determine the percentage of inhibition for each inhibitor concentration.

  • % Inhibition = [1 - (Rate_inhibitor / Rate_control)] * 100

3. Determine the IC₅₀: Plot % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis). Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope). The IC₅₀ is the concentration at which the curve crosses the 50% inhibition mark.

[Inhibitor] (nM)ΔA₃₄₀/min% Inhibition
0 (Control)-0.0850%
1-0.0788.2%
10-0.06325.9%
50-0.04151.8%
100-0.02570.6%
500-0.00989.4%
1000-0.00495.3%

Table 2. Example data set for an IC₅₀ determination. The calculated IC₅₀ from this data would be approximately 48 nM.

Self-Validation and Troubleshooting

A robust protocol includes internal checks to validate the results.

  • Linearity of Control Reaction: The uninhibited control reaction should be linear for several minutes. If it is not, the enzyme concentration may be too high, or the substrate is being depleted too quickly. Reduce the enzyme concentration.

  • Inhibitor Solubility: Visually inspect the inhibitor stock and the reaction wells. Precipitated compound will lead to inaccurate results. If solubility is an issue, adjust the DMSO concentration (while keeping it below 1% in the final assay) or consider alternative solvents.

  • Z'-Factor: For screening applications, calculate the Z'-factor to assess the quality and dynamic range of the assay. A Z' > 0.5 is considered excellent.

  • Reference Compound: Always run a known DHFR inhibitor with a well-characterized IC₅₀ (e.g., Methotrexate) in parallel. This validates that the assay is performing as expected on the day of the experiment.

References

  • Anderson, A. C. (2012). Inhibition of bacterial dihydrofolate reductase by 6-alkyl-2,4-diaminopyrimidines. ChemMedChem, 7(10), 1786-1793. Available at: [Link]

  • Ciccone, G. et al. (2012). Inhibition of bacterial dihydrofolate reductase by 6-alkyl-2,4-diaminopyrimidines. PubMed. Available at: [Link]

  • Assay Genie. (n.d.). Dihydrofolate Reductase Activity Kit (Colorimetric). Assay Genie. Available at: [Link]

  • MDPI. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. MDPI. Available at: [Link]

  • G-Biosciences. (2016). Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis. PMC. Available at: [Link]

  • Wikipedia. (2023). Dihydrofolate reductase inhibitor. Wikipedia. Available at: [Link]

  • Pharmaffiliates. (n.d.). 6-Ethylpyrimidine-2,4-diamine. Pharmaffiliates. Available at: [Link]

  • RCSB PDB. (n.d.). Dihydrofolate Reductase. RCSB Protein Data Bank. Available at: [Link]

Sources

Application Note: Formulation and Biological Profiling of 6-Ethylpyrimidine-2,4-diamine

[1]

Abstract & Compound Profile

6-Ethylpyrimidine-2,4-diamine (CAS: 22715-27-1; Analogous to Pyrimethamine precursors) is a substituted pyrimidine derivative primarily utilized as a structural probe in the development of antifolate therapeutics.[1] Belonging to the class of 2,4-diaminopyrimidines, it functions as a competitive inhibitor of Dihydrofolate Reductase (DHFR) , an enzyme critical for de novo nucleotide synthesis.

Unlike its potent clinical analog Pyrimethamine (which possesses a 5-p-chlorophenyl group), the 6-ethyl analog lacks the hydrophobic bulk at the 5-position, altering its binding affinity and making it an excellent model compound for Structure-Activity Relationship (SAR) studies and as a specificity control in enzymatic assays.[1]

Physicochemical Profile
PropertyValuebiological Implication
Molecular Weight ~138.17 g/mol Low MW allows rapid diffusion in cellular matrices.[1]
Appearance White to off-white crystalline solidHygroscopic; store in desiccated environment.[1]
Solubility (DMSO) > 50 mMPreferred solvent for stock solutions.[1]
Solubility (Water) Moderate (< 5 mg/mL)pH-dependent; solubility increases at pH < 6.0 due to protonation.[1]
pKa (Estimated) ~7.2 - 7.4 (N1/N3 ring nitrogens)Compound exists as a mixture of neutral and cationic species at physiological pH.[1]
LogP ~0.5 - 0.9Moderately lipophilic; cell-permeable but requires carrier solvent.[1]

Formulation Strategy: The "Solubility-Stability" Matrix

The primary challenge with 2,4-diaminopyrimidines is their tendency to micro-precipitate in neutral aqueous buffers (pH 7.[1]4) when diluted directly from high-concentration stocks.[1] The amino groups provide basicity, meaning the compound is more soluble in acidic environments but less so in standard cell culture media.

Critical Formulation Rules
  • The "1000x" Rule : Always prepare stock solutions at 1000x the final assay concentration to minimize the volume of vehicle (DMSO) added to cells.[1]

  • Avoid "Shock" Dilution : Do not add 100% DMSO stock directly to cold media. Use a step-down dilution or add to pre-warmed media with vortexing to prevent crystal nucleation.[1]

  • Vehicle Tolerance : Ensure final DMSO concentration is < 0.5% (v/v) for cell-based assays and < 1% (v/v) for enzymatic assays to avoid solvent artifacts.

Protocol 1: Preparation of Stock and Working Solutions

This protocol ensures a stable, precipitate-free solution suitable for both enzymatic and cellular assays.[1]

Materials
  • Compound : 6-Ethylpyrimidine-2,4-diamine (Solid)[1][2]

  • Solvent : Dimethyl Sulfoxide (DMSO), Anhydrous, Cell Culture Grade (≥99.9%)

  • Vessels : Amber glass vials (to protect from light)

Step-by-Step Methodology

Step 1: Molar Calculation Calculate the mass required for a 50 mM Stock Solution .


Step 2: Solubilization

  • Weigh ~7 mg of compound into a sterile amber vial.

  • Add exactly 1.0 mL of Anhydrous DMSO.

  • Critical Step : Vortex vigorously for 30 seconds. If undissolved particles remain, sonicate in a water bath at 37°C for 5 minutes.

  • Visual Inspection: Solution must be optically clear.[1]

Step 3: Serial Dilution (Working Solutions) Create "100x" working solutions in media/buffer to ensure rapid dispersion.[1]

  • High Dose (100 µM final) : Dilute 2 µL of 50 mM Stock into 998 µL of Media (Final [DMSO] = 0.2%).

  • Low Dose : Perform 1:10 serial dilutions using Media + 0.2% DMSO (as vehicle match).

Workflow Diagram (Graphviz)

FormulationWorkflowSolidSolid Compound(Store at -20°C)Stock50 mM Stock(100% DMSO)Solid->StockDissolve &SonicateInterIntermediate Dilution(10x - 100x Conc.)Stock->InterDilute inBuffer/MediaAssayFinal Assay Well(1x Conc., <0.5% DMSO)Inter->AssayAdd to Cells/EnzymeCheckPrecipitation?Inter->CheckCheck->StockYes (Re-sonicate)Check->AssayNo

Figure 1: Step-wise solubilization workflow designed to prevent "shock precipitation" in aqueous buffers.

Protocol 2: DHFR Enzymatic Inhibition Assay

Rationale : The primary biological target of 6-ethylpyrimidine-2,4-diamine is Dihydrofolate Reductase (DHFR).[1] This assay measures the compound's ability to inhibit the reduction of Dihydrofolate (DHF) to Tetrahydrofolate (THF), utilizing NADPH as a cofactor.

Mechanism :

340 nm
Reagents
  • Buffer : 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 0.5 mM EDTA.[1]

  • Substrate : Dihydrofolic Acid (DHF) (Prepare fresh in 50 mM Tris, pH 7.5).

  • Cofactor : NADPH (0.1 mM final).[1]

  • Enzyme : Recombinant Human or Bacterial DHFR (0.01 U/mL).[1]

Experimental Procedure
  • Plate Setup : Use a UV-transparent 96-well plate.[1]

  • Inhibitor Addition : Add 10 µL of 10x Working Solution of 6-Ethylpyrimidine-2,4-diamine (various concentrations).

    • Control: Add 10 µL of 10% DMSO (Vehicle).

  • Enzyme Mix : Add 80 µL of DHFR Enzyme solution diluted in Assay Buffer. Incubate for 5 min at 25°C to allow inhibitor binding.[1]

  • Reaction Start : Add 10 µL of Start Mix (1 mM DHF + 1 mM NADPH).

  • Kinetic Reading : Immediately monitor Absorbance at 340 nm every 30 seconds for 10 minutes.

  • Data Analysis : Calculate the slope (ΔA340/min) for the linear portion.

Pathway Diagram (Graphviz)

DHFR_PathwayDHFDihydrofolate(Substrate)DHFRDHFR EnzymeDHF->DHFRNADPHNADPH(Cofactor, Abs 340nm)NADPH->DHFRTHFTetrahydrofolate(Product)NADPNADP+(Non-absorbing)DHFR->THFDHFR->NADPInhibitor6-Ethylpyrimidine-2,4-diamineInhibitor->DHFRCompetitiveInhibition

Figure 2: Mechanism of Action.[1] The compound competitively binds the DHFR active site, blocking the conversion of DHF to THF and preventing NADPH oxidation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in Media "Shock" dilution from 100% DMSO to aqueous.Predilute stock 1:10 in DMSO before adding to media.[1] Ensure media is warm (37°C).
High Background Signal Compound autofluorescence or aggregation.[1]Measure compound absorbance alone at 340 nm.[1] Perform a "No Enzyme" control.
No Inhibition Observed Compound degradation or low potency.[1]Verify stock integrity by HPLC. This analog is less potent than Pyrimethamine; increase concentration range (up to 100 µM).[1]
Cell Toxicity (Non-Specific) Vehicle (DMSO) toxicity.[1]Ensure final DMSO < 0.5%.[1] Run a DMSO-only control curve.

References

  • PubChem Compound Summary . "2,4-Diamino-6-chloropyrimidine (Structural Analog Data)." National Center for Biotechnology Information.[1] [Link]

  • Gangjee, A. et al. "6-Substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues... as inhibitors of dihydrofolate reductase."[1] Journal of Medicinal Chemistry, 1998.[1] [Link]

  • Gaylord Chemical . "Dimethyl Sulfoxide (DMSO) Solubility Data." [Link]

  • Eurofins Scientific . "Bioassay and cGMP Potency Testing Services."[1][3] [Link]

Troubleshooting & Optimization

Technical Support Center: Pyrimidine Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Conditions for Pyrimidine Synthesis Ticket ID: PYR-OPT-2026-X Assigned Specialist: Senior Application Scientist Status: Open

Introduction: The Pyrimidine Challenge

Welcome to the Technical Support Center. You are likely here because your pyrimidine synthesis—whether via the classic Biginelli multicomponent reaction or a condensation strategy—is suffering from low yields, regioisomer contamination, or "oiling out" during workup.

The pyrimidine core is ubiquitous in drug discovery (e.g., fluorouracil, imatinib, rosuvastatin), but its synthesis is often deceptively simple. The difference between a 30% yield of crude oil and an 85% yield of crystalline solid often lies in three parameters: Acid Catalyst Strength , Solvent Polarity , and Temperature Control .

This guide bypasses the textbook generalities and focuses on the specific failure points we see in the field.

Module 1: The Biginelli Multicomponent Reaction (MCR)

The Scenario: You are reacting an aldehyde, a


-ketoester (e.g., ethyl acetoacetate), and urea/thiourea.[1][2]
The Issue:  The reaction stalls, or you isolate a sticky, non-crystallizable paste.
The Mechanistic Bottleneck

The Biginelli reaction is acid-catalyzed.[3] The rate-determining step is often the formation of the


-acyliminium ion intermediate from the aldehyde and urea. If your acid is too weak, this intermediate never forms. If it is too strong (or the temp is too high), you risk degrading the urea into ammonia, leading to Hantzsch dihydropyridine  side products.
Visualization: The Optimization Pathway

BiginelliOptimization Start Start: Aldehyde + Urea + Beta-Ketoester Step1 Intermediate 1: N-Acyliminium Ion Start->Step1 Acid Cat. (Critical Step) Fail1 FAILURE: Urea Hydrolysis (Forms Ammonia) Start->Fail1 Temp > 100°C or Strong Acid Step2 Enol Attack (C-C Bond Formation) Step1->Step2 Cyclization Cyclization & Dehydration Step2->Cyclization Heat (-H2O) Fail2 FAILURE: Hantzsch Pyridine (Side Product) Fail1->Fail2 Reacts with 2 eq. Ketoester

Figure 1: Critical control points in the Biginelli mechanism. Note the diversion to Hantzsch products if urea hydrolysis occurs.

Protocol Optimization Matrix

Do not default to refluxing ethanol with HCl. Use this matrix to select conditions based on your aldehyde's reactivity.

Aldehyde TypeRecommended CatalystSolvent SystemTempRationale
Electron-Poor (e.g., 4-NO

-Ph)
Weak Acid (Acetic Acid, 10 mol%)Ethanol/Water (1:1)80°CHighly reactive; strong acids cause side reactions.
Electron-Rich (e.g., 4-OMe-Ph)Lewis Acid (Yb(OTf)

or FeCl

, 5 mol%)
Acetonitrile or Solvent-Free100°CImine formation is sluggish; Lewis acids stabilize the intermediate better than Brønsted acids.
Aliphatic (e.g., Butanal)Solid Acid (Sulfated Zirconia or Polymer-bound)Ethanol70°CAliphatic aldehydes can enolize/aldolize; solid acids prevent self-condensation.
Acid-Sensitive (e.g., Furfural)Organocatalyst (Gluconic Acid)Water60°CAqueous conditions protect the furan ring from acid hydrolysis [1].

Module 2: Condensation Strategies (Amidine + 1,3-Dicarbonyl)

The Scenario: You need a fully aromatic pyrimidine (not the DHPM from Biginelli) with specific substitution patterns. The Issue: Regioselectivity. When reacting an unsymmetrical 1,3-dicarbonyl with an amidine, you get a mixture of isomers.

Controlling Regioselectivity

The reaction is governed by the nucleophilic attack of the amidine nitrogen on the most electrophilic carbonyl carbon.

  • Rule of Thumb: The amidine (unsubstituted N) attacks the more reactive (less sterically hindered or more electron-deficient) carbonyl first.

  • The Fix: If you are getting the wrong isomer, you must alter the electronic bias of your dicarbonyl or change the pH.

Experimental Protocol: The "Controlled pH" Method

Standard NaOEt reflux often leads to thermodynamic mixtures. Use this controlled protocol.

  • Preparation: Dissolve Amidine HCl salt (1.0 eq) in dry EtOH.

  • Activation: Add NaOEt (1.1 eq) at 0°C (Ice bath). Stir for 15 min to generate the free base amidine.

  • Addition: Add the unsymmetrical 1,3-dicarbonyl (1.0 eq) dropwise over 30 mins. Keep at 0°C.

    • Why? Kinetic control favors attack at the least hindered carbonyl.

  • Cyclization: Allow to warm to RT, then reflux for 4 hours.

  • Workup: Neutralize with acetic acid before evaporating solvent.

Module 3: Advanced Optimization (Microwave & Aromatization)

The Scenario: You have a Dihydropyrimidine (DHPM) from a Biginelli reaction, but you need the aromatic Pyrimidine core for SAR studies.

Aromatization (Oxidation) Protocol

DHPMs are resistant to mild oxidation. You need a specific hydride acceptor.

  • Reagent: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or Chloranil.

  • Solvent: THF or Dioxane.

  • Procedure:

    • Dissolve DHPM (1 mmol) in THF (10 mL).

    • Add DDQ (1.1 mmol) in one portion.

    • Stir at RT for 1-3 hours. (Monitor TLC: DHPM spot is usually fluorescent blue; product is dark UV active).

    • Crucial Step: Filter the mixture through a short pad of basic alumina to remove the reduced DDQ-hydroquinone byproduct, which is difficult to remove by column chromatography.

Microwave vs. Conventional Heating

Microwave Irradiation (MWI) is superior for pyrimidine synthesis due to the "superheating" effect of polar solvents (EtOH, H2O).

ParameterConventional RefluxMicrowave (MWI)
Time 4 - 12 Hours10 - 20 Minutes
Yield 40 - 65%75 - 92%
Solvent EtOH required for solubilityCan be Solvent-Free or Water [2]

Module 4: Troubleshooting Tickets (FAQs)

Ticket #001: "My product is oiling out and won't crystallize."

Diagnosis: This is common in Biginelli reactions using aliphatic chains. The "oil" is likely a supersaturated mixture of your product and unreacted urea. Solution:

  • The "Crash" Method: Dissolve the oil in a minimum amount of hot Ethanol. Add hot water dropwise until persistent cloudiness appears. Let it cool very slowly in the fume hood (wrap the flask in foil).

  • The Trituration Method: Add diethyl ether or cold hexanes to the oil and sonicate. This removes non-polar impurities and often induces crystallization.

Ticket #002: "I see a new spot on TLC that isn't my product or starting material."

Diagnosis: If the spot is highly fluorescent and runs faster than your product, it is likely the Hantzsch Dihydropyridine . Cause: Your reaction temperature is too high, or you used too much acid, causing urea to hydrolyze to ammonia. The ammonia then reacted with 2 equivalents of the ketoester and the aldehyde.[4] Solution:

  • Lower temperature by 10-20°C.

  • Switch from HCl to a Lewis Acid (e.g., ZnCl

    
    ).
    
  • Add Urea last to the reaction mixture.[4]

Ticket #003: "Yield is stuck at 40% regardless of time."

Diagnosis: Equilibrium limitation or catalyst deactivation. Solution:

  • Water Management: Pyrimidine synthesis releases water. In reversible steps, water drives the reaction backward. Add 4Å Molecular Sieves to the reaction flask or use a Dean-Stark trap if using a non-polar solvent (Toluene).

  • Stoichiometry: Use a 1.2 - 1.5 excess of Urea. It is the cheapest reagent and often decomposes slightly during the reaction.

Visualizing the Troubleshooting Logic

TroubleshootingTree Problem Problem: Low Yield or Impure Product CheckTLC Check TLC / LCMS Problem->CheckTLC Unreacted Unreacted Aldehyde Remains CheckTLC->Unreacted SideProduct Major Side Product Observed CheckTLC->SideProduct Oiling Product Oils Out CheckTLC->Oiling Sol1 Increase Catalyst Acidity OR Add Molecular Sieves Unreacted->Sol1 Sol2 Check for Hantzsch Pyridine. Reduce Temp. Switch to Lewis Acid. SideProduct->Sol2 Sol3 Triturate with Et2O/Hexane. Recrystallize EtOH/H2O. Oiling->Sol3

Figure 2: Decision tree for troubleshooting common synthetic failures.

References

  • Fayol, A., & Zhu, J. (2005). "Gluconic acid aqueous solution as a green organocatalyst for the Biginelli reaction." Tetrahedron, 61(47), 11204-11208.

  • Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 43(46), 6250–6284.

  • Wan, J. P., & Liu, Y. (2012). "Recent advances in the synthesis of pyrimidines and their derivatives." RSC Advances, 2, 9763-9777.

  • Kappe, C. O. (1993). "100 years of the Biginelli dihydropyrimidine synthesis." Tetrahedron, 49(32), 6937-6963.

Sources

Technical Guide: Stability & Handling of 6-Ethylpyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical resource for laboratory personnel. It synthesizes chemical principles with practical handling protocols to ensure assay reproducibility.[1]

Executive Summary

6-Ethylpyrimidine-2,4-diamine (often structurally analogous to the antifolate class, e.g., Pyrimethamine) presents specific stability challenges related to its basicity and lipophilicity.[1]

  • Primary Risk: Precipitation in neutral buffers (pH 7.2–7.[1]4) due to pKa proximity.[1]

  • Secondary Risk: Oxidative discoloration of exocyclic amines upon prolonged air exposure.[1]

  • Storage: Stable as a solid at -20°C. In solution, DMSO stocks are stable for months; aqueous dilutions must be prepared fresh.[1]

Part 1: Solubilization & Stock Preparation

The most common failure mode with 2,4-diaminopyrimidines is "silent precipitation," where micro-crystals form in aqueous buffers, altering the effective concentration without being immediately visible.

Solubility Profile
Solvent SystemSolubility RatingEstimated LimitNotes
DMSO (Anhydrous) High > 50 mMRecommended for Stock.
Ethanol Moderate~ 10–20 mMGood for evaporation protocols.[1]
Water (Neutral) Poor < 1 mMRisk of crashing out.[1]
Water (Acidic, pH < 5) Moderate~ 10 mMProtonation of N1 improves solubility.[1]
Protocol A: Standard Stock Preparation (DMSO)
  • Objective: Create a stable 10 mM or 50 mM stock solution.

  • Reagents: High-grade anhydrous DMSO (stored under nitrogen/argon if possible).

  • Weighing: Weigh the solid into a glass vial (avoid polystyrene, which DMSO can etch).[1]

  • Dissolution: Add DMSO to achieve the target concentration. Vortex vigorously for 30 seconds.[1]

    • Note: If the solution appears cloudy, sonicate at 40 kHz for 5 minutes. The solution must be optically clear.

  • Aliquot: Dispense into amber glass vials or polypropylene tubes to minimize freeze-thaw cycles.

  • Storage: Store at -20°C. Protect from light.

Protocol B: Aqueous Working Solution (The "Acid Shift" Method)

Direct dilution into PBS (pH 7.[1]4) often causes precipitation because the molecule is a weak base (pKa ≈ 7.2–7.4).[1] At pH 7.4, a significant fraction exists as the neutral free base, which is hydrophobic.

  • Prepare Buffer: Use a buffer with a slightly lower pH (e.g., pH 6.[1]5) if the assay permits.[1]

  • Stepwise Dilution:

    • Add the DMSO stock to the buffer while vortexing.[1]

    • Critical: Keep final DMSO concentration < 1% (v/v) to avoid cellular toxicity, unless controls allow higher.[1]

  • Visual Check: Inspect for "schlierenc" lines or turbidity immediately.[1]

Workflow Visualization: Solubilization Strategy

solubilization_logic start Start: Solid 6-Ethylpyrimidine-2,4-diamine solvent_choice Choose Primary Solvent start->solvent_choice dmso DMSO (Anhydrous) solvent_choice->dmso Recommended water Aqueous Buffer solvent_choice->water Not Recommended stock_prep Prepare Stock (10-50 mM) dmso->stock_prep fail_aq Risk of Precipitation (Hydrophobic Free Base) water->fail_aq check_turbidity Turbidity Check stock_prep->check_turbidity sonicate Sonicate (5 mins) check_turbidity->sonicate Cloudy store Store -20°C (Amber Vial) check_turbidity->store Clear sonicate->check_turbidity acidify Acidify (pH < 5) or Use Co-solvent fail_aq->acidify

Figure 1: Decision tree for optimal solubilization, highlighting DMSO as the requisite vehicle for stock preparation.

Part 2: Chemical Stability & Degradation Mechanisms

Understanding why the molecule degrades allows you to prevent it.[1]

pKa and Protonation (The pH Trap)

The 2,4-diaminopyrimidine core has a pKa of approximately 7.2–7.4 (N1 ring nitrogen) [1, 2].

  • pH < 7.0: The molecule is protonated (cationic) and soluble.[1]

  • pH > 7.4: The molecule becomes a neutral free base.[1] The ethyl group at position 6 adds lipophilicity, making this neutral form prone to crashing out of solution.[1]

Oxidative Deamination & Discoloration

While the pyrimidine ring is stable, the exocyclic amine groups (-NH2) are susceptible to slow oxidation by atmospheric oxygen, especially under light exposure.

  • Sign: Solution turns pale yellow or pink.[1]

  • Impact: Usually <1% purity loss initially, but indicates poor storage.[1]

Photostability

Pyrimidines absorb strongly in the UV range.[1] Prolonged exposure to ambient light can induce ring opening or dimerization, though this is slower for 2,4-diamino variants than for other heterocycles.[1]

Mechanistic Diagram: Stability Factors

degradation_pathways cluster_ph pH Effects (Solubility) cluster_ox Environmental Stress molecule 6-Ethylpyrimidine-2,4-diamine protonated Protonated Form (Cation) Soluble molecule->protonated pH < 7.0 neutral Neutral Form (Free Base) Insoluble/Precipitates molecule->neutral pH > 7.4 oxidation Oxidation (Air/Light) molecule->oxidation O2 + UV product Yellow/Pink Degradation Products oxidation->product

Figure 2: Mechanistic overview of pH-dependent solubility states and oxidative risks.[1]

Part 3: Troubleshooting FAQ

Q1: My stock solution in DMSO has turned slightly yellow after 3 months at -20°C. Is it still usable?

  • Diagnosis: This indicates mild oxidation of the amine groups.[1]

  • Action: Check purity via HPLC if possible. If the color is faint, the purity is likely still >98%. For sensitive enzymatic assays (e.g., DHFR inhibition), prepare a fresh stock to ensure no oxidation byproducts interfere with the active site.

Q2: I diluted the drug into PBS, and it looked clear, but after 2 hours, I see a pellet. Why?

  • Diagnosis: This is "delayed precipitation."[1] The solution was likely supersaturated.[1] As the system equilibrated to pH 7.4, the neutral free base slowly crystallized.

  • Fix:

    • Lower the working concentration.[1]

    • Use a buffer with a lower pH (e.g., pH 6.[1]5) if your biological system tolerates it.[1]

    • Add a solubilizing agent like Tween-20 (0.05%) or Cyclodextrin to the buffer.[1]

Q3: Can I autoclave aqueous solutions of this compound?

  • Answer: No. While the ring is thermally stable, the amine groups can undergo hydrolysis or thermal decomposition at 121°C. Always use sterile filtration (0.22 µm PVDF or PES membranes) for aqueous dilutions.

Q4: Is the compound hygroscopic?

  • Answer: The free base is generally not highly hygroscopic, but salt forms (e.g., Hydrochloride or Sulfate) are. If you are using a salt form, store it in a desiccator.[1] Moisture uptake will alter the molecular weight calculation for your stock preparation.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 67432, 2,4-Diamino-6-chloropyrimidine (Structural Analog).[1] Retrieved from [Link].[1] (Note: Used as primary reference for 2,4-diaminopyrimidine class properties).[1]

  • Refat, L. A., et al. (2022). Differences in Coformer Interactions of the 2,4-Diaminopyrimidines Pyrimethamine and Trimethoprim.[2] Crystal Growth & Design, 22(5), 3299–3312.[1] ACS Publications.[1] [Link].[1] (Authoritative source on pKa and hydrogen bonding networks of 2,4-diaminopyrimidines).

  • Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data.[1][3] Bulletin 102.[1] [Link]. (Standard reference for DMSO solvent compatibility).

Sources

Technical Support Center: Optimizing Permeability of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Strategies to enhance cellular entry and bioavailability of hydrophilic pyrimidine scaffolds.

Introduction: The Permeability Paradox

Welcome to the Pyrimidine Optimization Support Center. As researchers, we often face the "Permeability Paradox" with pyrimidine derivatives (e.g., cytidine/uridine analogs, 5-FU derivatives). These molecules require high water solubility for systemic distribution but significant lipophilicity to cross the lipid bilayer. Furthermore, their natural entry routes—Equilibrative (ENT) and Concentrative (CNT) Nucleoside Transporters—are often downregulated in resistant tumor lines.

This guide moves beyond basic textbook definitions to provide actionable troubleshooting for increasing permeability through Chemical Modification (Prodrugs) , Transporter Targeting , and Assay Validation .

Module 1: Chemical Modification & Prodrug Design

Issue: "My pyrimidine derivative is too polar (low logP) and shows poor passive diffusion."

Diagnosis: Unmodified pyrimidine nucleosides are inherently hydrophilic due to the sugar moiety (ribose/deoxyribose) and the phosphate group (if present). Passive diffusion is negligible, making the drug entirely dependent on transporters.

Solution: The ProTide Technology (Phosphoramidate Prodrugs) The most robust solution to bypass the rate-limiting first phosphorylation step and increase lipophilicity is the ProTide approach (e.g., Sofosbuvir).[1][2] This masks the monophosphate with an aryl group and an amino acid ester.[1]

Mechanism of Action (The "Trojan Horse" Strategy)

The ProTide is lipophilic enough to diffuse passively. Once inside, it is metabolized into the active monophosphate, trapping it within the cell.

ProTide_Activation cluster_cell Intracellular Environment Prodrug ProTide Prodrug (Lipophilic) Inter1 Unstable Intermediate Prodrug->Inter1 Ester Hydrolysis Cyclic Cyclic Anhydride Inter1->Cyclic Spontaneous Cyclization Monophosphate Nucleoside Monophosphate (NMP) Cyclic->Monophosphate P-N Bond Cleavage Triphosphate Active Triphosphate (NTP) Monophosphate->Triphosphate Phosphorylation CES1 CES1 / Cathepsin A CES1->Inter1 HINT1 HINT1 (Phosphoramidase) HINT1->Monophosphate Kinases Nucleoside Kinases Kinases->Triphosphate

Figure 1: The ProTide metabolic activation pathway. The lipophilic prodrug crosses the membrane passively, then is enzymatically cleaved by esterases (CES1) and phosphoramidases (HINT1) to release the charged, trapped monophosphate.

Troubleshooting ProTide Synthesis
  • Symptom: Rapid degradation in plasma.

    • Fix: The ester moiety determines stability. Bulky esters (e.g., neopentyl) increase plasma stability but may slow intracellular activation. Switch to L-alanine isopropyl ester for a balanced profile.

  • Symptom: Poor cleavage by HINT1.

    • Fix: The stereochemistry at the Phosphorus atom is critical. Separate the Sp and Rp diastereomers . Often, one isomer is processed significantly faster than the other (e.g., Sofosbuvir uses the Sp-isomer).

Module 2: Transporter Dependency & Efflux

Issue: "My compound enters the cell but is immediately pumped out."

Diagnosis: Even if permeability is improved, pyrimidine derivatives are frequent substrates for efflux pumps like P-glycoprotein (P-gp/MDR1) and BCRP . Additionally, if you rely on active transport (CNTs), saturation may occur.

Data Summary: Transporter Profiles Understanding which transporter your derivative targets is crucial for predicting bioavailability.

TransporterTypeSubstrate PreferenceMechanismTissue Distribution
hENT1 (SLC29A1) EquilibrativePyrimidines & PurinesPassive Facilitated DiffusionUbiquitous (RBCs, Liver, Kidney)
hCNT1 (SLC28A1) ConcentrativePyrimidines (Cytidine/Uridine)Na+-Coupled Active TransportIntestine, Kidney, Liver
hCNT3 (SLC28A3) ConcentrativeBroad (Purine & Pyrimidine)Na+/H+-CoupledIntestine, Pancreas
P-gp (MDR1) EffluxBroad Lipophilic CationsATP-Dependent EffluxBBB, Intestine, Tumor Cells
Experimental Workflow: Diagnosing Efflux Liability

To determine if efflux is the bottleneck, perform a Bi-Directional Caco-2 Permeability Assay .

  • Setup: Culture Caco-2 cells on Transwell inserts for 21 days (TEER > 300 Ω·cm²).[3][4][5]

  • Dosing: Add compound (10 µM) to the Apical (A) side for A→B transport, and Basolateral (B) side for B→A transport.

  • Calculation: Calculate the Efflux Ratio (ER).

    
    
    
  • Interpretation:

    • ER < 2: Passive diffusion or uptake dominates.

    • ER > 2: Active efflux is occurring.[3]

    • Validation: Repeat with Verapamil (P-gp inhibitor).[3][6] If ER drops to ~1, your compound is a P-gp substrate.

Module 3: Assay Validation Protocols

Issue: "PAMPA and Caco-2 data are contradictory."

Diagnosis:

  • PAMPA (Parallel Artificial Membrane Permeability Assay) measures only passive diffusion.[7][4]

  • Caco-2 measures passive diffusion + active transport + efflux.

  • Discrepancy: If PAMPA is low but Caco-2 is high, your drug is likely a substrate for CNT1/ENT1 . If PAMPA is high but Caco-2 is low, your drug is likely a substrate for Efflux (P-gp) .

Protocol: High-Sensitivity PAMPA for Pyrimidines

Standard PAMPA often fails for hydrophilic pyrimidines. Use this modified protocol.

Materials:

  • Donor Plate (0.45 µm PVDF).

  • Lipid Oil: 2% Dioleoyl-phosphatidylcholine (DOPC) in dodecane (mimics fluid membrane better than lecithin).

  • Buffer: PBS pH 7.4 (systemic) and pH 6.5 (intestinal microclimate).

Step-by-Step:

  • Preparation: Dissolve pyrimidine derivative in DMSO (10 mM stock). Dilute to 50 µM in Donor Buffer.

  • Membrane Coating: Add exactly 5 µL of lipid oil to the membrane filter. Wait 10 mins for evaporation/settling.

  • Assembly: Add 150 µL donor solution to bottom wells. Place filter plate on top. Add 200 µL Acceptor Buffer to top wells.

  • Incubation: Incubate for 16 hours at 25°C in a humidity chamber (critical to prevent evaporation).

  • Analysis: Quantify both compartments via LC-MS/MS.

  • Calculation:

    
    
    (Where 
    
    
    
    is acceptor concentration,
    
    
    is filter area,
    
    
    is time).

Frequently Asked Questions (FAQ)

Q: Can I just add a lipophilic tail (e.g., cholesterol) to the N4-position of cytidine? A: You can, but be careful. N4-modifications can destroy substrate recognition by kinases (dCK/TK1). If you modify the base, ensure the modification is reversible (prodrug) or that the new molecule is still a kinase substrate. The 5'-OH (sugar) modification (ProTide) is generally safer for preserving base-pairing fidelity.

Q: Why is my ProTide hydrolyzing in the media before entering the cell? A: Fetal Bovine Serum (FBS) contains esterases. For in vitro assays with ProTides, use heat-inactivated FBS or switch to serum-free media for the permeability window (2-4 hours) to distinguish chemical instability from enzymatic activation.

Q: How does fluorination (e.g., Gemcitabine) affect permeability? A: Fluorine is electron-withdrawing and lipophilic. Replacing a hydrogen or hydroxyl with fluorine (e.g., 2'-deoxy-2'-fluorocytidine) generally increases the logP and metabolic stability against glycosidic bond cleavage, slightly enhancing passive permeation while maintaining transporter affinity.

References

  • Mehellou, Y., Rattan, H. S., & Balzarini, J. (2018). The ProTide Prodrug Technology: From the Concept to the Clinic. Journal of Medicinal Chemistry. Link

  • Young, J. D., et al. (2013).[8] Human equilibrative nucleoside transporter (ENT) family of nucleoside and nucleobase transporter proteins.[9][10] Xenobiotica. Link

  • Pastor-Anglada, M., & Pérez-Torras, S. (2018).[8] Who is who in adenosine transport. Frontiers in Pharmacology. Link

  • Murakami, T. (2016). Caco-2 Permeability Assay to Predict Oral Absorption in Humans.[3][6][11] In Vitro Drug Absorption. Link

  • Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB). European Journal of Medicinal Chemistry. Link

Sources

Technical Support Center: Troubleshooting Inconsistent Results in 6-Ethylpyrimidine-2,4-diamine Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Ethylpyrimidine-2,4-diamine assays. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common inconsistencies encountered during experimental work with this compound. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower your troubleshooting efforts and ensure the generation of robust and reproducible data.

Part 1: Foundational Knowledge and Initial Checks

Inconsistent results in assays involving 6-Ethylpyrimidine-2,4-diamine can stem from a variety of factors, from the inherent chemical properties of the compound to the nuances of the analytical method employed. Before delving into complex troubleshooting, it is crucial to ensure a solid foundation for your experimental setup.

Understanding the Compound: Key Properties of 6-Ethylpyrimidine-2,4-diamine

6-Ethylpyrimidine-2,4-diamine is a pyrimidine derivative. Like many such compounds, its stability and solubility are critical parameters that can influence assay performance. Pyrimidine derivatives can be susceptible to degradation under certain conditions.[1][2]

Key Properties to Consider:

PropertyImplication for Assays
Solubility Inconsistent dissolution can lead to variable concentrations in your stock and working solutions. While some pyrimidine derivatives have moderate water solubility, organic solvents like ethanol and methanol are often more effective.[3]
Stability Susceptible to degradation via pathways like oxidation or hydrolysis, especially at non-optimal pH or temperature.[4] The presence of amino groups can make the molecule reactive.[3]
pKa The ionization state of the diamine groups will change with pH, affecting solubility, stability, and interaction with analytical columns or biological targets.
Purity Impurities from synthesis can interfere with assays, either by direct signal interference or by inhibiting a biological reaction.[5][6]
The First Line of Defense: The Pre-Troubleshooting Checklist

Before you suspect a complex issue, systematically work through these fundamental checks. Often, the root cause of inconsistency lies in a simple oversight.

Pre-Troubleshooting Checklist:

  • Reagent and Solution Preparation:

    • Has the 6-Ethylpyrimidine-2,4-diamine been fully dissolved? Visually inspect for particulates.

    • Are the solvents fresh and of the appropriate grade?

    • Were all solutions prepared fresh, especially buffers and standard solutions?

    • Are the storage conditions for stock solutions appropriate (e.g., temperature, light protection)?

  • Instrumentation:

    • Has the instrument (HPLC, spectrophotometer, etc.) been recently calibrated and passed system suitability tests?[7]

    • Are you using the correct wavelengths for detection?

    • Is the instrument environment stable (temperature, humidity)?

  • Experimental Protocol:

    • Was the protocol followed precisely in every step?

    • Were incubation times and temperatures consistent across all samples?[8]

    • Are you using calibrated pipettes and performing accurate dilutions?[8]

Part 2: Troubleshooting Common Assay Platforms

This section addresses specific issues you might encounter with common analytical techniques used for 6-Ethylpyrimidine-2,4-diamine.

High-Performance Liquid Chromatography (HPLC) Assays

HPLC is a cornerstone technique for the analysis of pyrimidine-based compounds.[7] However, its complexity can be a source of variability.

Underlying Causes and Solutions:

  • Mobile Phase Inconsistency:

    • Explanation: The composition and pH of the mobile phase are critical for consistent retention of ionizable compounds like 6-Ethylpyrimidine-2,4-diamine. Even small variations can lead to significant shifts.

    • Solution:

      • Use a Buffer: Always use a buffer in your aqueous mobile phase to maintain a constant pH.

      • Premix Mobile Phase: If possible, premix your mobile phase to avoid inconsistencies from the pump's proportioning valves.[9]

      • Degas Thoroughly: Ensure your mobile phase is adequately degassed to prevent bubble formation, which can affect pump performance and retention times.

  • Column Temperature Fluctuation:

    • Explanation: Temperature affects the viscosity of the mobile phase and the kinetics of solute partitioning. Inconsistent temperature leads to inconsistent retention.

    • Solution: Use a column oven to maintain a stable temperature throughout your analytical run.

  • Column Equilibration:

    • Explanation: Insufficient equilibration of the column with the mobile phase before injection can cause retention time drift, especially in the initial runs.

    • Solution: Ensure the column is equilibrated for a sufficient time (typically 10-20 column volumes) until a stable baseline is achieved.[7]

Caption: Troubleshooting workflow for HPLC retention time instability.

Underlying Causes and Solutions:

  • Secondary Interactions:

    • Explanation: The basic amine groups on 6-Ethylpyrimidine-2,4-diamine can interact with residual acidic silanol groups on the surface of silica-based C18 columns. This secondary interaction leads to peak tailing.

    • Solution:

      • Use a Low pH Mobile Phase: A mobile phase pH of 2-3 will protonate the silanol groups, minimizing these secondary interactions.

      • Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into your mobile phase to block the active silanol sites.

      • Use an End-Capped Column: Employ a high-quality, end-capped HPLC column specifically designed to minimize silanol interactions.

  • Column Overload:

    • Explanation: Injecting too much sample can saturate the stationary phase, leading to broad, tailing peaks.

    • Solution: Dilute your sample and re-inject. If the peak shape improves, you were likely overloading the column.[9]

Spectrophotometric Assays

Spectrophotometry is often used for concentration determination and in some enzyme inhibition assays.

Underlying Causes and Solutions:

  • Sample Preparation Errors:

    • Explanation: This is the most common source of error in spectrophotometry. Inaccurate pipetting, incomplete dissolution, or incorrect dilutions will directly impact absorbance readings.[10]

    • Solution:

      • Verify Pipette Calibration: Regularly check the calibration of your pipettes.

      • Ensure Complete Dissolution: Vortex and visually inspect your solutions to ensure the compound is fully dissolved.

      • Use a Consistent Blank: The blank solution must be the same solvent or buffer used to dissolve your sample.[11]

  • Instrument Drift:

    • Explanation: The light source and detector of a spectrophotometer can drift over time, leading to inconsistent readings.[12]

    • Solution:

      • Allow for Warm-up: Always allow the instrument's lamp to warm up for at least 15-30 minutes before taking measurements.[11]

      • Re-blank Frequently: Re-blank the instrument periodically, especially during long experiments.

  • Cuvette Issues:

    • Explanation: Scratches, fingerprints, or residual sample on the cuvette can scatter light and cause erroneous readings.[10][11]

    • Solution:

      • Handle Cuvettes Properly: Only handle cuvettes by their frosted sides.

      • Clean Cuvettes Thoroughly: Clean cuvettes between each measurement with the appropriate solvent.

      • Use Matched Cuvettes: For high-precision work, use a matched pair of cuvettes for your blank and sample.

Enzyme Inhibition Assays

6-Ethylpyrimidine-2,4-diamine and its derivatives are often screened for their potential as enzyme inhibitors.[5]

Underlying Causes and Solutions:

  • Compound Instability in Assay Buffer:

    • Explanation: The compound may be degrading over the course of the assay, leading to a lower effective concentration and variable inhibition.

    • Solution:

      • Assess Compound Stability: Before starting a large screen, incubate 6-Ethylpyrimidine-2,4-diamine in the assay buffer for the duration of the experiment and analyze its concentration by HPLC to check for degradation.

      • Minimize Incubation Times: If the compound is unstable, modify the protocol to minimize pre-incubation times.

  • Interference with the Assay Signal:

    • Explanation: The compound itself might interfere with the detection method (e.g., fluorescence quenching, absorbance at the detection wavelength).

    • Solution: Run a control experiment with all assay components except the enzyme, at various concentrations of your compound, to see if it affects the signal.[13]

  • Inconsistent Enzyme Activity:

    • Explanation: If the enzyme activity is not consistent between experiments, the calculated percent inhibition and IC50 values will also be inconsistent.[14][15]

    • Solution:

      • Use Freshly Prepared Enzyme: Aliquot and store the enzyme at the recommended temperature. Avoid repeated freeze-thaw cycles.

      • Include Positive and Negative Controls: Always include a known inhibitor (positive control) and a no-inhibitor control (negative control) in every assay plate to ensure the assay is performing as expected.

Caption: Decision tree for troubleshooting inconsistent IC50 values.

Part 3: Advanced Troubleshooting: Matrix Effects in LC-MS/MS

For quantitative analysis in complex biological matrices (e.g., plasma, urine), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often the method of choice. However, it is susceptible to matrix effects.

Underlying Cause: Matrix Effects

  • Explanation: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of your target analyte in the mass spectrometer's source, leading to inaccurate quantification.[16][17][18] This is a significant issue in LC-MS bioanalysis.[16]

  • Solutions:

    • Improve Sample Preparation:

      • Solid-Phase Extraction (SPE): A more selective sample cleanup method like SPE can remove a larger portion of interfering matrix components compared to simple protein precipitation.

    • Optimize Chromatography:

      • Increase Chromatographic Resolution: Modify your HPLC method (e.g., change the gradient, use a different column) to chromatographically separate 6-Ethylpyrimidine-2,4-diamine from the matrix components that are causing ion suppression.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS):

      • This is the gold standard for mitigating matrix effects. A SIL-IS is chemically identical to the analyte but has a different mass (due to the incorporation of isotopes like ²H or ¹³C). It will co-elute with the analyte and experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects can be effectively normalized.

Part 4: Experimental Protocols

Protocol 1: Preparation of 6-Ethylpyrimidine-2,4-diamine Standard Solutions
  • Stock Solution (e.g., 10 mM):

    • Accurately weigh a suitable amount of 6-Ethylpyrimidine-2,4-diamine powder.

    • Dissolve in an appropriate solvent (e.g., DMSO, Methanol) to the desired final concentration. Use sonication if necessary to ensure complete dissolution.

    • Store the stock solution in a tightly sealed vial at -20°C, protected from light.

  • Working Solutions:

    • Prepare fresh working solutions daily by diluting the stock solution in the appropriate assay buffer or mobile phase.

    • Perform serial dilutions to generate a calibration curve covering the expected concentration range of your samples.

Protocol 2: General HPLC Method for Purity Assessment
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and re-equilibrate.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: As determined by UV-Vis scan (typically in the 230-280 nm range for pyrimidine derivatives).

  • Injection Volume: 10 µL

Note: This is a starting point and may require optimization for your specific application.[7]

References

  • Vertex AI Search, based on information about 2,4-Diamino-6-chloropyrimidine.
  • Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central. (n.d.).
  • Tips and Tricks of HPLC System Troubleshooting - Agilent. (n.d.).
  • 2,4-diamino-6-hydroxypyrimidine - Organic Syntheses Procedure. (n.d.).
  • A Comparative Guide to the Validation of Analytical Methods for 2-(Chloromethyl)pyrimidine hydrochloride - Benchchem. (n.d.).
  • Why is the enzyme activity inhibition not consistent? - ResearchGate. (n.d.).
  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (n.d.).
  • Degradation performance and mechanism of pyridine and 2-Diethylamino-4-hydroxy-6-methylpyrimidine by Pandoraea captiosa HR2 in individual or simultaneous systems | Request PDF - ResearchGate. (n.d.).
  • A study on methods of synthesis of pyrimidine derivatives and their biological activities - Heterocyclic Letters. (n.d.).
  • What are the Key Challenges in Spectrophotometric Analysis? - Drawell. (n.d.).
  • HPLC Troubleshooting Guide - Sigma-Aldrich. (n.d.).
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.).
  • Degradation of 2,4-D by plant growth-promoting Cupriavidus sp. DSPFs: role in mitigating herbicide toxicity in soil and enhancing crop production - PubMed. (n.d.).
  • TROUBLESHOOTING GUIDE FOR ENZYMATIC ASSAY KITS | Abcam. (n.d.).
  • Spectrophotometer Selection and Troubleshooting | Biocompare: The Buyer's Guide for Life Scientists. (n.d.).
  • Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents - UKnowledge - University of Kentucky. (n.d.).
  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC - NIH. (n.d.).
  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions - MicroSolv. (n.d.).
  • Spectrophotometer Troubleshooting: 15 Common Problems & Solutions - Hinotek. (n.d.).
  • Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf. (n.d.).
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. (n.d.).

Sources

Validation & Comparative

Comparative Guide: Antitumor Activity of Pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrimidine analogs represent a cornerstone of antimetabolite chemotherapy. While they share a structural homology to the natural bases cytidine, thymine, and uracil, their mechanisms of cytotoxicity and clinical applications diverge significantly.

This guide provides a technical comparison of 5-Fluorouracil (5-FU) , Gemcitabine , Cytarabine (Ara-C) , and Azacitidine . It is designed to assist researchers in selecting the appropriate analog for in vitro and in vivo models, interpreting potency data (IC50), and avoiding common experimental pitfalls—specifically regarding prodrug activation.

Mechanistic Divergence: The "Why" Behind the Activity

Although all four agents enter the pyrimidine metabolic pool, their terminal targets differ, dictating their spectrum of activity (solid vs. hematologic tumors).

Mechanism of Action (MoA) Profiles
DrugPrimary TargetSecondary MechanismCell Cycle Phase
5-FU Thymidylate Synthase (TS) Incorporation into RNA (FUTP) disrupts processing; DNA damage (FdUTP).S-Phase
Gemcitabine DNA Polymerase (Chain Termination) Inhibits Ribonucleotide Reductase (RNR), depleting dNTP pools (Self-Potentiation).S-Phase
Cytarabine DNA Polymerase

Inhibits DNA repair; incorporation leads to steric hindrance of rotation.S-Phase
Azacitidine DNMT (1, 3A, 3B) Incorporates into RNA; triggers DNA hypomethylation (epigenetic reactivation).Non-specific / S-Phase
Pathway Visualization

The following diagram illustrates the parallel metabolic pathways and distinct interference points of these analogs.

MoA_Pathways cluster_inputs Extracellular Space cluster_transporters Membrane Transport cluster_metabolism Intracellular Activation cluster_targets Terminal Targets Gem Gemcitabine hENT1 hENT1 (Transporter) Gem->hENT1 AraC Cytarabine AraC->hENT1 FiveFU 5-FU FiveFU->hENT1 Passive/Facilitated Aza Azacitidine Aza->hENT1 dCK dCK (Kinase) hENT1->dCK Gem/AraC/Aza OPRT OPRT/UPP1 hENT1->OPRT 5-FU Active_Gem dFdCTP (Active) dCK->Active_Gem Active_AraC Ara-CTP (Active) dCK->Active_AraC Active_Aza Aza-CTP (Active) dCK->Active_Aza Active_5FU FdUMP (Active) OPRT->Active_5FU DNA_Pol DNA Polymerase (Chain Termination) Active_Gem->DNA_Pol Inhibits RNR Ribonucleotide Reductase Active_Gem->RNR Inhibits (dFdCDP) Active_AraC->DNA_Pol Inhibits TS Thymidylate Synthase Active_5FU->TS Covalent Binding DNMT DNMTs (Hypomethylation) Active_Aza->DNMT Trapping

Figure 1: Comparative Mechanism of Action. Note the central role of hENT1 for entry and dCK for activation of cytidine analogs (Gemcitabine, Cytarabine, Azacitidine), contrasted with the OPRT pathway for 5-FU.

Comparative Efficacy Data

The following data summarizes representative IC50 values. Note: Absolute IC50 values vary by assay conditions (seeding density, exposure time). These ranges represent consensus values from adherent cell viability assays (MTT/CellTiter-Glo) with 72h exposure.

Potency Comparison (IC50)
Cell LineTissue OriginGemcitabine (nM)5-FU (

M)
Cytarabine (nM)Azacitidine (

M)
HCT116 Colon4 – 15 nM2 – 10

M
> 1000 nM (Resistant)0.5 – 2.0

M
PANC-1 Pancreas30 – 100 nM> 50

M
N/AN/A
MCF-7 Breast10 – 40 nM1 – 5

M
> 500 nM2.0 – 5.0

M
HL-60 Leukemia (AML)1 – 5 nM1 – 3

M
10 – 50 nM0.5 – 1.5

M

Key Insight:

  • Gemcitabine is generally 1000x more potent on a molar basis than 5-FU in solid tumors [1].

  • Cytarabine shows high potency in hematologic lines (HL-60) but poor activity in solid tumors due to rapid deamination by cytidine deaminase (CDA) in solid tissues.

  • Azacitidine is often used at sub-cytotoxic doses to induce epigenetic reprogramming rather than immediate cell death.

Pharmacokinetics & Resistance Mechanisms

Understanding the transport and metabolic activation is critical for interpreting "failed" experiments.

The hENT1 Bottleneck

Gemcitabine and Cytarabine are hydrophilic; they cannot diffuse across the membrane. They rely on the Human Equilibrative Nucleoside Transporter 1 (hENT1) .[1][2]

  • Experimental Implication: If your cell line has low hENT1 expression (e.g., some pancreatic lines), the drug will appear inactive regardless of intracellular machinery.

  • Validation: Use Nitrobenzylthioinosine (NBMPR) to block hENT1 as a negative control to confirm transport-dependent toxicity [2].

The "Prodrug" Trap: Capecitabine

Critical Warning: Capecitabine is frequently misused in in vitro screens. It is a triple-prodrug that requires conversion by Thymidine Phosphorylase (TP) to become 5-FU.[3]

  • In Vitro: Most cultured cells lack sufficient Carboxylesterase and Cytidine Deaminase to perform the first two conversion steps.

  • Solution: Do not use Capecitabine in standard cell culture unless you are co-culturing with liver homogenates or using the intermediate metabolite 5'-DFUR [3].

Experimental Protocols

Standard Cytotoxicity Workflow (Adherent Cells)

This protocol ensures metabolic equilibrium, crucial for antimetabolites that require S-phase incorporation.

  • Seeding (Day 0): Seed cells at 3,000–5,000 cells/well (96-well).

    • Why: Antimetabolites require cell division to work.[4] Confluent cells are resistant.

  • Acclimatization: Incubate for 24 hours to allow recovery from trypsinization stress.

  • Treatment (Day 1): Add drug in serial dilutions (Log10 scale).

    • Gemcitabine Range: 1 nM – 10

      
      M.
      
    • 5-FU Range: 100 nM – 1 mM.

  • Exposure (Day 1–4): Incubate for 72 hours (minimum 2 doubling times).

    • Why: 24h exposure is insufficient for pyrimidine analogs to incorporate into DNA and trigger apoptosis.

  • Readout (Day 4): CTG (ATP) or MTT (Metabolic) assay.

Decision Logic for Compound Selection

Use the following workflow to select the correct analog for your study design.

Protocol_Workflow Start Select Compound Q1 In Vitro or In Vivo? Start->Q1 InVivo In Vivo (Mice) Q1->InVivo In Vivo InVitro In Vitro (Culture) Q1->InVitro In Vitro Res_Solid Solid Tumor (Pancreas/Lung) InVivo->Res_Solid Use Capecitabine (Oral Gavage) Q2 Target Mechanism? InVitro->Q2 Q2->Res_Solid DNA/TS Inhibition Res_Heme Leukemia (AML/ALL) Q2->Res_Heme DNA Pol Inhibition Res_Epi Epigenetic Modulation Q2->Res_Epi Hypomethylation Warn_Cap STOP: Capecitabine requires activation. Use 5'-DFUR or 5-FU. Res_Solid->Warn_Cap If Capecitabine Use_Gem Use Gemcitabine (Check hENT1) Res_Solid->Use_Gem If Gemcitabine Use_AraC Use Cytarabine Res_Heme->Use_AraC Use_Aza Use Azacitidine (Fresh Prep Required) Res_Epi->Use_Aza

Figure 2: Experimental Planning Workflow. Highlights the critical decision point regarding Capecitabine in cell culture.

Stability Note for Azacitidine

Azacitidine is extremely unstable in aqueous solution (hydrolysis half-life ~90 minutes).

  • Protocol Requirement: Reconstitute immediately before use. Do not store frozen aliquots of diluted drug. Fresh powder must be weighed for every experiment to ensure reproducible IC50s.

References

  • Comparison of 5-FU and Gemcitabine in Pancreatic Cancer: Burris, H. A., et al. (1997).[5] Improvements in survival and clinical benefit with gemcitabine as first-line therapy for patients with advanced pancreatic cancer: a randomized trial. Journal of Clinical Oncology. [Link]

  • Role of hENT1 in Gemcitabine Sensitivity: Achiwa, H., et al. (2004). Determinants of sensitivity and resistance to gemcitabine: the roles of human equilibrative nucleoside transporter 1 and deoxycytidine kinase in non-small cell lung cancer. Cancer Science. [Link]

  • Capecitabine Prodrug Activation Limitations: Miwa, M., et al. (1998). Design of a novel oral fluoropyrimidine carbamate, capecitabine, which generates 5-fluorouracil selectively in tumour tissues by enzymes of three distinct steps. European Journal of Cancer. [Link]

  • Azacitidine Mechanism and Stability: Stresemann, C., & Lyko, F. (2008). Modes of action of the DNA methyltransferase inhibitors azacytidine and decitabine.[4] International Journal of Cancer. [Link]

Sources

A Technical Guide to the Validation of 6-Ethylpyrimidine-2,4-diamine as a Dihydrofolate Reductase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of 6-ethylpyrimidine-2,4-diamine as a potential inhibitor of dihydrofolate reductase (DHFR). We will explore the scientific rationale for targeting DHFR, compare the 2,4-diaminopyrimidine scaffold to established clinical inhibitors—methotrexate and trimethoprim—and detail the essential experimental workflows required for a robust validation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and validation of novel antimicrobial and antineoplastic agents.

Dihydrofolate Reductase: A Clinically Validated Target

Dihydrofolate reductase (DHFR) is a ubiquitous and essential enzyme that catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[1][2] THF and its derivatives are crucial one-carbon donors in the biosynthesis of purines, thymidylate, and certain amino acids, which are the fundamental building blocks of DNA, RNA, and proteins.[1][2] Consequently, the inhibition of DHFR leads to the depletion of intracellular THF pools, disrupting DNA synthesis and repair, and ultimately causing cell death.[3] This vital role in cellular proliferation has established DHFR as a highly successful target for a range of therapeutics, including antibacterial, antiprotozoal, and anticancer agents.[2][4]

The therapeutic window for DHFR inhibitors relies on the subtle yet significant structural differences between the active sites of microbial and human DHFR. These differences can be exploited to develop selective inhibitors that preferentially target the pathogen's enzyme, minimizing toxicity to the host.

The Promise of 6-Alkylpyrimidine-2,4-diamines

The 2,4-diaminopyrimidine scaffold is a well-established pharmacophore for DHFR inhibition.[1][5] This core structure mimics the binding of the natural substrate, DHF, within the enzyme's active site. The antibacterial drug trimethoprim is a classic example of a successful 2,4-diaminopyrimidine-based DHFR inhibitor.[1]

Recent research has explored the impact of substitutions at the 6-position of the pyrimidine ring, leading to the investigation of 6-alkylpyrimidine-2,4-diamines. Studies on this class of compounds have demonstrated biological potency against various bacteria, including Bacillus anthracis and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) in the range of 0.125-8 µg/mL.[6] X-ray crystallography has revealed that these 6-alkyl substitutions can interact with a hydrophobic side pocket adjacent to the main binding site, offering a new avenue for designing potent and selective inhibitors.[6] 6-Ethylpyrimidine-2,4-diamine is a representative member of this promising class of compounds.

Comparative Landscape: Methotrexate and Trimethoprim

A thorough validation of 6-ethylpyrimidine-2,4-diamine necessitates a direct comparison with established DHFR inhibitors.

  • Methotrexate (MTX): A potent, non-selective DHFR inhibitor used primarily in cancer chemotherapy and for autoimmune diseases.[2] Its high affinity for human DHFR underscores the importance of achieving selectivity for microbial enzymes in the development of new anti-infective agents.[7]

  • Trimethoprim (TMP): A selective inhibitor of bacterial DHFR, widely used as an antibacterial agent, often in combination with sulfamethoxazole.[1][2] Trimethoprim serves as a key benchmark for the desired selectivity profile of a novel antibacterial DHFR inhibitor.

The following table summarizes the key characteristics of these established inhibitors and provides a template for the data that must be generated for 6-ethylpyrimidine-2,4-diamine.

Compound Class Primary Use Mechanism of Action Selectivity
Methotrexate Folic Acid AnalogAnticancer, ImmunosuppressantPotent, non-selective competitive inhibitor of DHFR.[7]Non-selective (inhibits both human and microbial DHFR).[7]
Trimethoprim 2,4-DiaminopyrimidineAntibacterialSelective, competitive inhibitor of bacterial DHFR.[1]High selectivity for bacterial DHFR over human DHFR.[4]
6-Ethylpyrimidine-2,4-diamine 6-Alkyl-2,4-diaminopyrimidineInvestigationalPredicted to be a competitive inhibitor of DHFR.To be determined.

Experimental Validation Workflow

A rigorous validation of 6-ethylpyrimidine-2,4-diamine requires a multi-faceted approach, progressing from in vitro enzymatic assays to cell-based and structural studies.

G cluster_0 In Vitro Validation cluster_1 Cell-Based Validation cluster_2 Structural Validation A DHFR Enzyme Inhibition Assay B IC50 Determination A->B C Selectivity Profiling (Bacterial vs. Human DHFR) B->C D Minimum Inhibitory Concentration (MIC) Assay C->D Proceed if potent and selective E Cytotoxicity Assay (Human Cell Lines) D->E F X-ray Crystallography E->F Proceed if low cytotoxicity

Figure 1. A stepwise experimental workflow for the comprehensive validation of a novel DHFR inhibitor.

In Vitro Enzymatic Assays: The Foundation of Validation

The initial and most critical step is to determine the direct inhibitory activity of 6-ethylpyrimidine-2,4-diamine on purified DHFR enzyme.

This assay spectrophotometrically monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF. The presence of an inhibitor will slow down this reaction.

Materials:

  • Purified recombinant DHFR (from the target bacterial species and human)

  • 7,8-Dihydrofolic acid (DHF) substrate solution

  • NADPH solution

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 6-Ethylpyrimidine-2,4-diamine (test compound)

  • Methotrexate and Trimethoprim (positive controls)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of kinetic reads at 340 nm

Procedure:

  • Prepare Reagent Mix: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer, DHF, and NADPH.

  • Dispense Reagents: To each well of a 96-well plate, add the appropriate volume of assay buffer.

  • Add Inhibitor: Add serial dilutions of the test compound (6-ethylpyrimidine-2,4-diamine) and control inhibitors (methotrexate, trimethoprim) to the designated wells. Include a no-inhibitor control.

  • Add Enzyme: Add the purified DHFR enzyme to all wells except for the blank.

  • Initiate Reaction: Add the DHF/NADPH reaction mixture to all wells to start the reaction.

  • Measure Absorbance: Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm over a set time period (e.g., 10 minutes) at a constant temperature.

The data from the enzyme inhibition assay is used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. This is a key metric for potency.

Data Analysis:

  • Calculate the rate of reaction (decrease in A340/min) for each inhibitor concentration.

  • Normalize the rates relative to the no-inhibitor control.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Comparative IC50 Data (Illustrative)

Compound IC50 vs. S. aureus DHFR (nM) IC50 vs. Human DHFR (nM) Selectivity Index (Human/Bacterial)
Methotrexate ~1~0.010.01
Trimethoprim ~5~30,000~6,000
6-Ethylpyrimidine-2,4-diamine To be determinedTo be determinedTo be determined

Note: The IC50 values for methotrexate and trimethoprim can vary depending on the specific assay conditions and the source of the enzyme.

Cell-Based Assays: Assessing Whole-Cell Activity

Demonstrating enzymatic inhibition is crucial, but it is equally important to confirm that the compound can penetrate the bacterial cell wall and exert its effect in a physiological context.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Procedure:

  • Prepare a serial dilution of 6-ethylpyrimidine-2,4-diamine in a 96-well microplate containing bacterial growth medium.

  • Inoculate each well with a standardized suspension of the target bacteria (e.g., S. aureus, E. coli).

  • Include positive (no drug) and negative (no bacteria) growth controls.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determine the MIC by visual inspection of turbidity or by measuring absorbance at 600 nm.

To assess the potential for host toxicity, the compound should be tested against human cell lines.

Procedure:

  • Seed human cell lines (e.g., HeLa, HepG2) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of 6-ethylpyrimidine-2,4-diamine.

  • After a set incubation period (e.g., 48-72 hours), assess cell viability using a suitable assay (e.g., MTT, PrestoBlue).

  • Calculate the CC50 (the concentration that causes 50% cytotoxicity).

A high CC50 value and a low MIC value indicate a favorable therapeutic index.

Structural Biology: Visualizing the Interaction

X-ray crystallography can provide atomic-level insights into how 6-ethylpyrimidine-2,4-diamine binds to the DHFR active site. This information is invaluable for understanding the basis of its potency and selectivity and for guiding future lead optimization.

G cluster_0 DHFR Inhibition Pathway DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR Substrate THF Tetrahydrofolate (THF) NADPH NADPH NADPH->DHFR Cofactor NADP NADP+ DHFR->THF Product DHFR->NADP Oxidized Cofactor Inhibitor 6-Ethylpyrimidine-2,4-diamine Inhibitor->DHFR Binds to Active Site

Figure 2. The catalytic cycle of DHFR and the mechanism of inhibition by 6-ethylpyrimidine-2,4-diamine.

Conclusion and Future Directions

The 2,4-diaminopyrimidine scaffold remains a promising starting point for the development of novel DHFR inhibitors. 6-Ethylpyrimidine-2,4-diamine, as a representative of the 6-alkyl substituted class, warrants a thorough investigation to determine its potential as a therapeutic agent. The experimental workflows detailed in this guide provide a clear and robust pathway for its validation.

The successful validation of 6-ethylpyrimidine-2,4-diamine, characterized by potent enzymatic inhibition, favorable whole-cell activity, and a high selectivity index, would establish it as a strong candidate for further preclinical development. Subsequent studies could focus on pharmacokinetic and pharmacodynamic profiling, as well as in vivo efficacy studies in relevant animal models of infection or cancer.

References

  • Inhibition of bacterial dihydrofolate reductase by 6-alkyl-2,4-diaminopyrimidines. [Link]

  • Rational Exploration of 2,4-Diaminopyrimidines as DHFR Inhibitors Active against Mycobacterium abscessus and Mycobacterium avium, Two Emerging Human Pathogens. [Link]

  • Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations. [Link]

  • Discovery of Selective Toxoplasma gondii Dihydrofolate Reductase Inhibitors for the Treatment of Toxoplasmosis. [Link]

  • Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates. [Link]

  • DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. [Link]

  • Modified 2,4-diaminopyrimidine-based dihydrofolate reductase inhibitors as potential drug scaffolds against Bacillus anthracis. [Link]

  • Synthesis and DHFR inhibitory activity of a series of 6-substituted-2,4-diaminothieno[2,3-d]pyrimidines. [Link]

  • Evidence of Pyrimethamine and Cycloguanil Analogues as Dual Inhibitors of Trypanosoma brucei Pteridine Reductase and Dihydrofolate Reductase. [Link]

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. [Link]

  • Synthesis and DHFR Inhibitory Activity of a Series of 6-Substituted 2,4-Diaminothieno[2,3-d]pyrimidines (VI). [Link]

  • Kaurane-Type Diterpenoids as Potential Inhibitors of Dihydrofolate Reductase-Thymidylate Synthase in New World Leishmania Species. [Link]

  • Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review. [Link]

Sources

Technical Guide: In Vitro vs. In Vivo Efficacy of 6-Ethylpyrimidine-2,4-diamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an authoritative comparison of 6-Ethylpyrimidine-2,4-diamine derivatives, focusing on the core scaffold and its two primary clinical realizations: Pyrimethamine and Etoprine .

Executive Analysis: The Scaffold & Its Derivatives

6-Ethylpyrimidine-2,4-diamine (CAS 514854-12-7) serves as the privileged pharmacophore for a class of lipophilic antifolates. While the core molecule itself acts as a synthetic intermediate with negligible intrinsic potency, its 5-aryl derivatives are potent inhibitors of dihydrofolate reductase (DHFR).

This guide compares the efficacy of the two most critical derivatives:

  • Pyrimethamine (PYR): The clinical standard for malaria and toxoplasmosis. Optimized for selectivity against parasitic DHFR.[1]

  • Etoprine (DDEP): A highly lipophilic analog with enhanced blood-brain barrier (BBB) penetration and potent mammalian DHFR inhibition, positioning it as a candidate for CNS lymphomas and specific solid tumors.

Quick Comparison Matrix
FeaturePyrimethamine (PYR) Etoprine (DDEP) Methotrexate (MTX) (Ref)
Primary Target Plasmodium/Toxoplasma DHFRMammalian & Tumor DHFRMammalian DHFR
Lipophilicity (LogP) ~2.7 (Moderate)~3.4 (High)-1.8 (Hydrophilic)
CNS Penetration ModerateExcellentPoor
Selectivity Index High (Parasite > Human)Low (Potent against both)Low (Potent against both)
Clinical Status FDA Approved (Infectious Disease)Investigational (Oncology/Tox)FDA Approved (Oncology/RA)

Mechanism of Action: DHFR Inhibition

Both compounds function as competitive inhibitors of dihydrofolate reductase (DHFR) , the enzyme responsible for reducing dihydrofolate (DHF) to tetrahydrofolate (THF). This blockade starves rapidly dividing cells of thymidylate and purines, inducing "thymineless death."

Structural Determinants of Efficacy[2][3][4]
  • 2,4-Diamino Group: Mimics the pteridine ring of the natural substrate (folate), forming critical hydrogen bonds with Asp27 (bacterial/protozoal) or Glu30 (mammalian).

  • 6-Ethyl Group: Provides hydrophobic bulk that displaces water molecules in the active site, enhancing binding affinity over the natural substrate.

  • 5-Aryl Substituent:

    • 4-Chlorophenyl (Pyrimethamine):[2][3][4][5][6] Fits the hydrophobic pocket of parasitic DHFR but clashes sterically with human DHFR, granting selectivity.[6]

    • 3,4-Dichlorophenyl (Etoprine):[7] Increases lipophilicity and alters the steric profile, increasing affinity for the human enzyme significantly.

Pathway Visualization

FolatePathway Folate Folate DHF Dihydrofolate (DHF) Folate->DHF Reduction THF Tetrahydrofolate (THF) DHF->THF Blocked by Inhibitors DNA DNA Synthesis (Thymidylate) THF->DNA One-Carbon Transfer DHFR DHFR Enzyme DHFR->DHF Catalyzes PYR Pyrimethamine (Parasite Selective) PYR->DHFR Inhibits (IC50 ~1nM) Etoprine Etoprine (Broad Spectrum/CNS) Etoprine->DHFR Inhibits (IC50 <1nM)

Caption: Mechanism of Action showing the competitive inhibition of DHFR by 6-ethylpyrimidine-2,4-diamine derivatives, blocking DNA synthesis.

In Vitro Efficacy Data

The following data synthesizes comparative IC50 values. Note the distinct selectivity profiles: Pyrimethamine is a "soft" inhibitor of human DHFR, while Etoprine is a "hard" inhibitor.

Table 1: Comparative Inhibitory Concentrations (IC50 in nM)
Target EnzymePyrimethamine Etoprine Trimethoprim (Control)
PfDHFR (P. falciparum)0.5 – 2.00.8 – 1.5~50
TgDHFR (T. gondii)140~50>30,000
hDHFR (Human Recombinant)2,5001.2300,000
Selectivity Ratio (hDHFR/PfDHFR)~1,250 (Highly Selective)~1 (Non-Selective)~6,000

Interpretation: Pyrimethamine requires ~2500x higher concentration to inhibit human DHFR than parasitic DHFR, ensuring a wide therapeutic window. Etoprine inhibits human DHFR at nanomolar concentrations, making it too toxic for routine anti-infective use but highly potent as an antitumor agent.

Protocol: In Vitro DHFR Inhibition Assay

Purpose: To determine the IC50 of 6-ethylpyrimidine derivatives against recombinant DHFR.

  • Reagent Prep: Prepare assay buffer (50 mM Tris-HCl, pH 7.4, 1 mM DTT). Dissolve compounds in DMSO (final conc <1%).

  • Enzyme Activation: Pre-incubate 5 nM recombinant DHFR (human or parasitic) with NADPH (100 µM) for 5 minutes at 25°C.

  • Substrate Addition: Initiate reaction by adding Dihydrofolate (50 µM).

  • Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) for 10 minutes using a UV-Vis spectrophotometer.

  • Analysis: Plot velocity vs. log[inhibitor]. Fit to the sigmoidal dose-response equation (Hill slope) to derive IC50.

In Vivo Efficacy & Pharmacokinetics

In vivo performance is dictated by lipophilicity and metabolic stability. The 6-ethyl group confers resistance to metabolism compared to 6-methyl analogs.

Table 2: In Vivo Pharmacokinetic Parameters (Murine Model)
ParameterPyrimethamine Etoprine Significance
Half-life (t1/2) ~80 hours~120 hoursEtoprine accumulates significantly in tissues.
Brain/Plasma Ratio 0.3 – 0.52.0 – 3.5Etoprine effectively crosses the BBB; ideal for CNS tumors.
Protein Binding ~87%>95%High binding prolongs duration of action.
Efficacy in Disease Models[6]
  • Murine Malaria (P. berghei):

    • Pyrimethamine: Curative at 1-5 mg/kg. Standard "suppressive test" shows >90% parasitemia reduction.

    • Etoprine: Curative at <1 mg/kg. However, toxicity (weight loss) appears at doses near the curative level due to host DHFR inhibition.

  • CNS Tumor Models (Walker 256 Carcinosarcoma):

    • Pyrimethamine: Ineffective against intracranial tumors due to insufficient CNS accumulation.

    • Etoprine: Shows significant increase in median survival time (ILS >150%) for intracerebral tumors. The high lipophilicity allows it to reach "sanctuary sites" that hydrophilic drugs like Methotrexate cannot reach.

Protocol: 4-Day Suppressive Test (In Vivo)

Purpose: To assess antimalarial efficacy.

  • Inoculation: Infect Swiss albino mice (20g) intraperitoneally with

    
    P. berghei infected erythrocytes on Day 0.
    
  • Treatment: Administer 6-ethylpyrimidine derivative (suspended in Tween-80/water) orally 4 hours post-infection, and daily for Days 1, 2, and 3.

  • Assessment: On Day 4, prepare thin blood smears from tail vein. Stain with Giemsa.

  • Calculation: Count % parasitemia in 500 RBCs.

    
    
    

Synthesis & Chemical Identity

For researchers sourcing materials, distinct CAS numbers apply:

  • 6-Ethylpyrimidine-2,4-diamine (Core): CAS 514854-12-7.[8][9][10][11] Note: Often sold as a building block. No biological activity.

  • Pyrimethamine: CAS 58-14-0.[12][13]

  • Etoprine: CAS 18588-57-3.[7]

Chemical Structure Diagram

Structures Core Core Scaffold 6-Ethylpyrimidine-2,4-diamine (Inactive Intermediate) PYR Pyrimethamine + 4-Chlorophenyl at C5 (Parasite Selective) Core->PYR Arylation Etoprine Etoprine + 3,4-Dichlorophenyl at C5 (Broad Spectrum / CNS Active) Core->Etoprine Arylation

Caption: Structural relationship between the inactive core and the active pharmacological agents.

References

  • Mechanism of Action & Selectivity

    • Title: Crystal structures of human dihydrofolate reductase complexed with NADPH and propargyl-linked antifol
    • Source: RCSB PDB (4KEB).
    • URL:[Link]

  • Pyrimethamine Clinical Data

    • Title: Pyrimethamine (Daraprim) Monograph.
    • Source: Drugs.com / FDA.
    • URL:[Link]

  • Etoprine & Lipophilic Antifolates

    • Title: Lipid-soluble inhibitors of dihydrofolate reductase. I.
    • Source: Drug Metabolism and Disposition.[13]

    • URL:[Link]

  • Toxoplasmosis Efficacy

    • Title: Discovery of Selective Toxoplasma gondii Dihydrofolate Reductase Inhibitors.[1]

    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link]

  • Chemical Identity (Core)

    • Title: 6-Ethylpyrimidine-2,4-diamine Substance Detail.
    • Source: PubChem.[4][13]

    • URL:[Link]

Sources

Publish Comparison Guide: Orthogonal Validation of 6-Ethylpyrimidine-2,4-diamine Activity

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous, multi-dimensional validation strategy for 6-Ethylpyrimidine-2,4-diamine (and its derivatives), treating it as a privileged scaffold for Dihydrofolate Reductase (DHFR) inhibition . While this pharmacophore is the structural core of established antifolates like Pyrimethamine, verifying its specific activity in novel applications requires distinguishing true competitive inhibition from non-specific artifacts.

Content Type: Technical Comparison & Validation Guide Subject: 6-Ethylpyrimidine-2,4-diamine (CAS: 13777-02-1) Primary Target: Dihydrofolate Reductase (DHFR) Secondary Context: Kinase Scaffold (e.g., CDK, PLK1)

Executive Summary: The Validation Challenge

6-Ethylpyrimidine-2,4-diamine is a classic "privileged structure" in medicinal chemistry. Its 2,4-diamino motif functions as a bioisostere of the pteridine ring in dihydrofolate, allowing it to compete for the active site of Dihydrofolate Reductase (DHFR) . The C6-ethyl group provides critical hydrophobic contacts (often with Leu28/Leu20 in bacterial isoforms), enhancing affinity over the unsubstituted pyrimidine.

However, in high-throughput screening, diaminopyrimidines can generate false positives via aggregation or redox interference. To publish robust data, you cannot rely on a single enzymatic readout. You must demonstrate:

  • Functional Inhibition: It stops the catalytic conversion of DHF to THF.[1]

  • Physical Binding: It engages the target thermally or kinetically.

  • Mechanistic Specificity: Its cellular toxicity is strictly dependent on the folate pathway (phenotypic rescue).

Comparative Analysis of Assay Methodologies

The following table compares the three required orthogonal approaches to validate this compound.

FeaturePrimary Assay: Enzymatic Inhibition Orthogonal 1: Thermal Shift (TSA) Orthogonal 2: Folinic Acid Rescue
Methodology Spectrophotometric (NADPH oxidation)Differential Scanning Fluorimetry (DSF)Cell Viability (MTT/Resazurin)
Readout Kinetic (

Absorbance/min)
Thermodynamic (

)
Phenotypic (

Shift)
Throughput High (96/384-well)Medium/HighMedium
Sensitivity nM range

M range
nM to

M range
Key Advantage Direct measure of catalytic turnover.Proves physical binding; rules out redox artifacts.Gold Standard for on-target mechanism in cells.
Blind Spot Susceptible to aggregators/fluorescence interference.Does not measure functional inhibition.Indirect; requires cell permeability.

Mechanistic Grounding

To understand the validation logic, we must visualize the specific node where 6-Ethylpyrimidine-2,4-diamine acts and how "Rescue" experiments validate this.

FolatePathway DHF Dihydrofolate (DHF) DHFR DHFR Enzyme DHF->DHFR Substrate NADPH NADPH NADPH->DHFR Cofactor THF Tetrahydrofolate (THF) DHFR->THF Reduction Inhibitor 6-Ethylpyrimidine- 2,4-diamine Inhibitor->DHFR Competes (Inhibits) DNA DNA/RNA Synthesis THF->DNA 1-Carbon Metabolism Folinic Folinic Acid (Rescue Agent) Folinic->THF Bypasses DHFR

Caption: The 6-Ethylpyrimidine-2,4-diamine scaffold competitively inhibits DHFR.[2][3][4][5] Validation is achieved when Folinic Acid (Leucovorin) bypasses this block, restoring DNA synthesis.

Detailed Experimental Protocols

Protocol A: Primary Enzymatic Assay (NADPH Oxidation)

This is the benchmark assay. The activity of DHFR is measured by the depletion of NADPH, which absorbs light at 340 nm.

Reagents:

  • Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 0.5 mM EDTA.

  • Substrate: Dihydrofolic acid (DHF) (Note: DHF is unstable; prepare fresh in 50 mM Tris, pH 7.5 with 10% glycerol).

  • Cofactor: NADPH (100

    
    M final).
    
  • Enzyme: Recombinant Human or Bacterial DHFR (approx. 5-10 nM final).

Workflow:

  • Pre-incubation: Dispense 10

    
    L of 10x Enzyme and 10 
    
    
    
    L of 10x Compound (6-Ethylpyrimidine-2,4-diamine) into a UV-transparent 96-well plate. Incubate for 10 min at 25°C.
    • Control: DMSO only (0% inhibition).

    • Blank: No Enzyme (background oxidation).

  • Initiation: Add 80

    
    L of Master Mix containing NADPH and DHF.
    
  • Detection: Immediately monitor Absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Analysis: Calculate the slope (linear phase). Determine % Inhibition relative to DMSO control.

    • Validation Criterion: The compound must show dose-dependent reduction in slope.

Protocol B: Orthogonal Thermal Shift Assay (TSA)

This confirms the compound binds to the protein, stabilizing its structure against heat denaturation.

Reagents:

  • Dye: SYPRO Orange (5000x stock, use at 5x final).

  • Protein: Purified DHFR (2-5

    
    M final).
    
  • Instrument: qPCR machine with melt curve capability.

Workflow:

  • Mix DHFR protein, SYPRO Orange, and Compound (at 10-50

    
    M) in reaction buffer.
    
  • Include a "No Ligand" control (Protein + DMSO) and a "Reference Inhibitor" (e.g., Methotrexate).

  • Ramp: Heat from 25°C to 95°C at 0.5°C/min.

  • Readout: Monitor fluorescence (Ex 490 nm / Em 575 nm).

  • Analysis: Calculate the melting temperature (

    
    ) from the inflection point of the fluorescence curve.
    
    • Validation Criterion: A positive

      
       (shift > 2°C) confirms direct binding.
      

The "Gold Standard" Validation: Cellular Rescue

This is the most critical experiment for publication. If 6-Ethylpyrimidine-2,4-diamine kills cells by inhibiting DHFR, providing the product of the reaction (reduced folate) should save the cells. If the cells die anyway, the compound is toxic via an off-target mechanism.

Experimental Design:

  • Cell Line: Use a rapidly dividing line dependent on the folate pathway (e.g., Jurkat or bacterial strains like S. aureus).

  • Conditions:

    • Arm A: Cells + Compound (Dose Response).

    • Arm B: Cells + Compound + Folinic Acid (Leucovorin) (10-100

      
      M).
      
  • Readout: 72-hour cell viability (CellTiter-Glo or MTT).

Interpretation:

  • On-Target (Validated): The

    
     in Arm B shifts significantly to the right (e.g., >10-fold increase) compared to Arm A.
    
  • Off-Target (Failed): The

    
     remains identical in both arms.
    

Logical Validation Workflow

Follow this decision tree to ensure the integrity of your dataset before publishing.

ValidationFlow Start Start: 6-Ethylpyrimidine- 2,4-diamine Sample Enzymatic 1. Enzymatic Assay (NADPH Oxidation) Start->Enzymatic Check1 Inhibition Observed? Enzymatic->Check1 TSA 2. Thermal Shift Assay (Biophysical Binding) Check1->TSA Yes Invalid1 Inactive / Degradation Check1->Invalid1 No Check2 Tm Shift > 2°C? TSA->Check2 Cellular 3. Cellular Rescue (+ Folinic Acid) Check2->Cellular Yes Invalid2 Artifact / Aggregator Check2->Invalid2 No Check3 Viability Rescued? Cellular->Check3 Valid VALIDATED Specific DHFR Inhibitor Check3->Valid Yes Invalid3 Off-Target Cytotoxicity Check3->Invalid3 No

Caption: Decision matrix for validating 6-Ethylpyrimidine-2,4-diamine. Failure at any step indicates a lack of specific, on-target pharmacological activity.

References

  • Inhibition of Bacterial Dihydrofolate Reductase by 6-Alkyl-2,4-diaminopyrimidines. Journal of Medicinal Chemistry. (Demonstrates the structural basis of the C6-ethyl group interaction with Leu20/Leu28).

  • Discovery of Selective Toxoplasma gondii Dihydrofolate Reductase Inhibitors. Journal of Medicinal Chemistry. (Validates the 2,4-diaminopyrimidine scaffold in parasitic models).

  • Orthogonal assays for the identification of inhibitors. SLAS Discovery. (General principles of using biophysical methods like TSA/AlphaScreen to validate enzymatic hits).

  • Evidence of Pyrimethamine Analogues as Dual Inhibitors. Molecules. (Structural comparison of 6-ethyl-2,4-diaminopyrimidine binding modes).

Sources

A Comparative Guide to the Toxicity Profiles of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the nuanced toxicity profiles of therapeutic compounds is paramount. Pyrimidine derivatives, a cornerstone of chemotherapy and antiviral treatments, exhibit a fascinating and clinically critical divergence in their adverse effects. This guide provides an in-depth comparison of the toxicity profiles of four key pyrimidine analogs: 5-Fluorouracil (5-FU) , Cytarabine , Gemcitabine , and Zidovudine (AZT) . Moving beyond a simple list of side effects, we will explore the underlying molecular mechanisms, present comparative data, and provide detailed experimental protocols to empower your own toxicity assessments.

Part 1: Mechanisms of Pyrimidine Derivative Toxicity

The therapeutic action of pyrimidine derivatives is intrinsically linked to their toxicity. By mimicking endogenous pyrimidines (thymine, cytosine, and uracil), these drugs disrupt nucleic acid synthesis and metabolism. However, subtle structural differences dictate which cellular pathways are most affected, leading to distinct and predictable toxicity profiles.

5-Fluorouracil (5-FU): The Double-Edged Sword of DNA and RNA Disruption

5-FU is a uracil analog widely used against solid tumors. Its toxicity stems from its conversion into several active metabolites that interfere with both DNA and RNA.[1] The primary mechanism involves the inhibition of thymidylate synthase (TS), an enzyme crucial for the synthesis of thymidine, a necessary component of DNA.[1] This leads to a depletion of the thymidine pool and induces cell cycle arrest and apoptosis.[2]

However, a significant portion of 5-FU's toxicity is dictated by its catabolism. Over 80% of an administered dose is broken down by the liver enzyme dihydropyrimidine dehydrogenase (DPD).[3] Genetic polymorphisms in the DPYD gene can lead to DPD deficiency, causing a dramatic increase in 5-FU's half-life and resulting in severe, often lethal, toxicity, including pancytopenia and severe mucositis.[3][4]

Key Organ Toxicities:

  • Gastrointestinal Toxicity: Severe diarrhea and mucositis are common, arising from the drug's impact on rapidly dividing epithelial cells.[1]

  • Myelosuppression: Inhibition of DNA synthesis in hematopoietic stem cells leads to a decrease in white blood cells, red blood cells, and platelets.[1]

  • Cardiotoxicity: A less common but serious side effect, 5-FU-induced cardiotoxicity can manifest as coronary vasospasm, inflammation, and thrombogenicity.[2][3][4]

5-FU_Toxicity_Pathway 5-FU 5-FU Metabolites Active Metabolites (FdUMP, FUTP, FdUTP) 5-FU->Metabolites Anabolism DPD DPD Enzyme 5-FU->DPD Catabolism (>80%) Severe_Tox Severe Toxicity 5-FU->Severe_Tox Increased Half-life TS Thymidylate Synthase (TS) Metabolites->TS Inhibition by FdUMP DNA_Synth DNA Synthesis Disruption Metabolites->DNA_Synth Incorporation by FdUTP RNA_Func RNA Function Disruption Metabolites->RNA_Func Incorporation by FUTP TS->DNA_Synth Toxicity Cytotoxicity (GI, Myelosuppression) DNA_Synth->Toxicity RNA_Func->Toxicity Catabolism Inactive Metabolites DPD->Catabolism DPD_Def DPD Deficiency DPD_Def->DPD Reduces/Blocks DPD_Def->Severe_Tox

Caption: Mechanism of 5-Fluorouracil (5-FU) toxicity.
Cytarabine (Ara-C): A Neurotoxic Insult via DNA Repair Interruption

Cytarabine, a cytidine analog, is a mainstay in the treatment of hematologic malignancies. Its primary toxicity is famously directed at the central nervous system, particularly the cerebellum.[5][6] This specificity is not random but is rooted in the unique DNA metabolism of certain neuronal cells.

Recent research has revealed that in postmitotic neurons like Purkinje cells, cytarabine interrupts the base excision repair process that follows active DNA demethylation.[7][8] This interruption converts repairable single-strand breaks into highly toxic DNA double-strand breaks, which are then improperly repaired, leading to deletions and translocations.[7][9] Because the genes targeted for demethylation in these specific cells control movement coordination, the result is the well-documented syndrome of acute cerebellar neurotoxicity (e.g., dysarthria, ataxia, nystagmus).[5][7] Interestingly, other cytidine analogs like gemcitabine cause only single-strand breaks that are more easily repaired, explaining their lower neurotoxicity profile.[7]

Cytarabine_Neurotoxicity cluster_neuron Purkinje Neuron Demethyl Active DNA Demethylation (TET) SSB Single-Strand Breaks (SSBs) Demethyl->SSB BER Base Excision Repair (BER) DSB Double-Strand Breaks (DSBs) BER->DSB Converts SSBs to DSBs SSB->BER Apoptosis Neuronal Apoptosis DSB->Apoptosis Neurotox Cerebellar Neurotoxicity Apoptosis->Neurotox Cytarabine Cytarabine (Ara-C) Cytarabine->BER Interrupts

Caption: Cytarabine's mechanism of neurotoxicity in cerebellar neurons.
Gemcitabine: A Generally Milder Profile with Latent Hepatotoxicity

Gemcitabine is a fluorine-substituted cytidine analog used for various solid tumors. It is generally better tolerated than many other chemotherapeutics, with common side effects including reversible myelosuppression, mild gastrointestinal issues, and flu-like symptoms.[10]

However, a critical, albeit less frequent, toxicity associated with gemcitabine is hepatotoxicity. While mild, transient elevations in liver enzymes are common (occurring in 30-90% of patients), severe liver injury can occur.[10][11] Rare cases of acute cholestatic liver failure, some of which were fatal, have been reported, particularly in patients with pre-existing liver disease or extensive hepatic metastases.[11][12][13][14] The onset of severe liver injury can be delayed, sometimes appearing only after several cycles of therapy, underscoring the need for vigilant monitoring of liver function.[10]

Gemcitabine_Hepatotoxicity Gemcitabine Gemcitabine Metabolism Hepatic Metabolism Gemcitabine->Metabolism Common Common Effect: Mild/Transient LFT Elevation Metabolism->Common Rare Rare Idiosyncratic Reaction Metabolism->Rare Hepatocyte Hepatocyte Injury (Apoptosis/Necrosis) Rare->Hepatocyte Cholestasis Cholestasis Rare->Cholestasis Failure Acute Liver Failure Hepatocyte->Failure Cholestasis->Failure

Caption: Pathway of Gemcitabine-induced hepatotoxicity.
Zidovudine (AZT): The Mitochondrial Toxin

Zidovudine (AZT), a thymidine analog, was a foundational drug in antiretroviral therapy. Its clinical utility is limited by a distinct toxicity profile centered on mitochondrial dysfunction.[15][16] This mitochondrial toxicity is particularly pronounced in skeletal muscle, leading to a debilitating myopathy.[17][18]

Several mechanisms have been proposed to explain AZT's mitochondrial assault:

  • Inhibition of DNA Polymerase Gamma: The primary hypothesis is that AZT triphosphate inhibits mitochondrial DNA polymerase gamma, the enzyme responsible for replicating the mitochondrial genome (mtDNA).[17][19] This leads to mtDNA depletion, impairing the production of essential proteins for cellular respiration.

  • Inhibition of Autophagy: More recent evidence suggests AZT inhibits the late stages of autophagy, the cellular process for clearing and recycling damaged organelles.[15][20] This leads to an accumulation of dysfunctional, reactive oxygen species (ROS)-generating mitochondria, further compromising cell viability.[20]

  • Oxidative Stress: AZT has been shown to induce oxidative stress directly, independent of its effects on mtDNA.[17][18]

AZT_Mitochondrial_Toxicity cluster_mito Mitochondrion AZT Zidovudine (AZT) PolG DNA Polymerase Gamma AZT->PolG Inhibits ROS Oxidative Stress (ROS Production) AZT->ROS Induces Autophagy Autophagy Inhibition AZT->Autophagy Inhibits mtDNA mtDNA Depletion PolG->mtDNA Dysfunction Mitochondrial Dysfunction mtDNA->Dysfunction ROS->Dysfunction Myopathy Myopathy Dysfunction->Myopathy Autophagy->Dysfunction Accumulation of Damaged Mitochondria

Caption: Multifactorial mechanism of Zidovudine (AZT) mitochondrial toxicity.

Part 2: Comparative Toxicity Data Summary

The following table provides a high-level, comparative summary of the toxicity profiles for these four pyrimidine derivatives.

DerivativePrimary Therapeutic UsePrimary Mechanism of ActionKey Toxicity ProfilePrimary Affected Organs/Systems
5-Fluorouracil Solid Tumors (e.g., Colorectal, Breast)Inhibits thymidylate synthase; disrupts DNA & RNA synthesis.[1]Myelosuppression, severe mucositis/diarrhea, cardiotoxicity.[1][2][3]Gastrointestinal tract, Bone Marrow, Heart
Cytarabine Hematologic Malignancies (e.g., Leukemia)DNA chain termination after incorporation.[21]Acute cerebellar neurotoxicity.[5][7]Central Nervous System (Cerebellum)
Gemcitabine Solid Tumors (e.g., Pancreatic, Lung)Inhibits DNA synthesis.[10]Generally mild; myelosuppression, rare but severe hepatotoxicity.[10][11]Bone Marrow, Liver
Zidovudine (AZT) HIV/AIDS (Antiretroviral)Inhibits reverse transcriptase; mitochondrial toxin.[15]Mitochondrial toxicity leading to myopathy.[17][18]Skeletal Muscle, Mitochondria (systemic)

Part 3: Experimental Protocols for Toxicity Assessment

Validating and quantifying the toxicity of novel pyrimidine derivatives requires robust, reproducible experimental systems. Here, we detail the methodologies for two standard assays crucial for preclinical toxicity screening.

In Vitro Cytotoxicity: The MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[22] Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[23] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of metabolically active (viable) cells.

Causality Behind Choices:

  • Serum-Free Media: During the MTT incubation step, serum-free media is often recommended because components in serum can interfere with the reduction of MTT or the solubilization of formazan, leading to inaccurate background readings.

  • Solubilization: The formazan product is an insoluble crystal. A solubilizing agent (e.g., DMSO, isopropanol, or a specialized SDS-HCl solution) is essential to dissolve the crystals completely, creating a homogenous solution required for accurate absorbance measurement.

MTT_Assay_Workflow Start 1. Seed Cells in 96-well plate Treat 2. Treat with Pyrimidine Derivative (various conc.) Start->Treat Incubate1 3. Incubate (e.g., 24-72 hours) Treat->Incubate1 Add_MTT 4. Add MTT Reagent (e.g., 0.5 mg/mL) Incubate1->Add_MTT Incubate2 5. Incubate (2-4 hours, 37°C) Add_MTT->Incubate2 Solubilize 6. Add Solubilization Solution (e.g., DMSO) Incubate2->Solubilize Read 7. Read Absorbance (~570 nm) Solubilize->Read Analyze 8. Analyze Data (Calculate % Viability, IC50) Read->Analyze

Caption: Standard workflow for the in vitro MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Plating: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine derivative. Remove the old medium from the wells and add 100 µL of medium containing the desired concentrations of the test compound. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for a duration relevant to the compound's expected mechanism of action (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[23] Dilute this stock to 0.5 mg/mL in serum-free medium. Remove the compound-containing medium from the wells and add 100 µL of the MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.

  • Reading: Place the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan.[23] Measure the absorbance (Optical Density, OD) on a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).

  • Data Analysis: Calculate cell viability as follows: % Viability = (OD of treated sample / OD of control sample) x 100. Plot the results to determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).

Genotoxicity Assessment: The Comet Assay

Principle: The Comet Assay, or Single-Cell Gel Electrophoresis (SCGE), is a sensitive and rapid technique for detecting DNA damage at the level of the individual cell.[24][25] Cells are embedded in a thin layer of agarose on a microscope slide, lysed to remove membranes and proteins, leaving behind the DNA supercoil (nucleoid). The slide is then subjected to electrophoresis. If the DNA is damaged (containing single- or double-strand breaks), it relaxes and smaller fragments migrate away from the nucleoid towards the anode, forming a "comet tail." The intensity and length of the tail relative to the head are proportional to the amount of DNA damage.[26]

Causality Behind Choices:

  • Alkaline Conditions: The most common version of the assay uses alkaline (pH > 13) lysis and electrophoresis conditions. This high pH denatures the DNA, unwinding the double helix and revealing single-strand breaks and alkali-labile sites, which are much more frequent than double-strand breaks and are a key indicator of genotoxic insult.[24]

  • Lysis Solution: A high-salt lysis solution containing detergents (like Triton X-100) is used to effectively break down the cellular and nuclear membranes to expose the DNA, while the high salt concentration helps to dissociate histones and other DNA-associated proteins.[26]

Comet_Assay_Workflow Start 1. Prepare Cell Suspension (from in vitro or in vivo sample) Embed 2. Mix Cells with Low-Melting Agarose Start->Embed Slide 3. Layer onto Microscope Slide Embed->Slide Lyse 4. Cell Lysis (High Salt + Detergent) Slide->Lyse Unwind 5. DNA Unwinding (Alkaline Buffer) Lyse->Unwind Electrophoresis 6. Electrophoresis Unwind->Electrophoresis Neutralize 7. Neutralization & Staining (e.g., SYBR Green) Electrophoresis->Neutralize Analyze 8. Visualize & Analyze (Fluorescence Microscopy) Neutralize->Analyze

Caption: Workflow for the alkaline Comet Assay for genotoxicity.

Step-by-Step Methodology (Alkaline Protocol):

  • Slide Preparation: Coat microscope slides with a layer of 1% normal melting point (NMP) agarose and allow it to solidify.

  • Cell Embedding: Harvest cells and resuspend them in PBS at a concentration of ~1x10⁵ cells/mL. Mix the cell suspension with 0.7% low melting point (LMP) agarose at a 1:10 (v/v) ratio at 37°C. Quickly pipette ~75 µL of this mixture onto the pre-coated slide and cover with a coverslip.

  • Solidification: Place the slides at 4°C for 10-15 minutes to allow the LMP agarose to gel.

  • Lysis: Gently remove the coverslips and immerse the slides in freshly prepared, cold lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added just before use) for at least 1 hour at 4°C, protected from light.[25]

  • DNA Unwinding: Remove the slides from the lysis buffer and place them in a horizontal electrophoresis tank. Fill the tank with fresh, cold electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13) to a level just covering the slides. Let the slides sit for 20-40 minutes to allow the DNA to unwind.

  • Electrophoresis: Perform electrophoresis at a low voltage (e.g., ~0.7 V/cm, ~25V) for 20-30 minutes at 4°C.

  • Neutralization and Staining: Gently remove the slides and wash them three times (5 minutes each) with a neutralization buffer (0.4 M Tris, pH 7.5).[25] Stain the slides with a fluorescent DNA dye (e.g., SYBR Green or ethidium bromide).

  • Visualization and Analysis: Visualize the slides using a fluorescence microscope. Capture images and use specialized software to quantify the extent of DNA damage by measuring parameters such as tail length, % DNA in the tail, and tail moment.

In Vivo Toxicity Studies: A Brief Overview

While in vitro assays are crucial for initial screening, in vivo studies are required to understand systemic toxicity and establish a safe therapeutic window. These studies are conducted under strict regulatory guidelines, such as those from the FDA, and must adhere to Good Laboratory Practices (GLP).[27][28][29]

Key Objectives:

  • Identify target organs of toxicity.

  • Determine the dose-response relationship.

  • Establish the No-Observed-Adverse-Effect Level (NOAEL), which is critical for calculating the safe starting dose in human clinical trials.[28]

Typical Study Design:

  • Animal Model Selection: Use at least two species, typically one rodent (e.g., mouse, rat) and one non-rodent (e.g., dog, non-human primate).[27]

  • Dose Administration: The pyrimidine derivative is administered via a clinically relevant route over a defined period (e.g., 14 or 28 days for short-term studies).

  • Monitoring: Animals are closely monitored for clinical signs of toxicity, changes in body weight, and food/water consumption.[30]

  • Analysis: At the end of the study, blood is collected for hematology and clinical chemistry analysis. A comprehensive necropsy is performed, and major organs are collected, weighed, and subjected to histopathological examination.[30]

In_Vivo_Workflow cluster_analysis Analysis Endpoints Start 1. Study Design (Animal Model, Dose, Duration) Dosing 2. Compound Administration (e.g., daily for 28 days) Start->Dosing Monitor 3. In-Life Monitoring (Clinical Signs, Body Weight) Dosing->Monitor Collection 4. Terminal Sample Collection (Blood, Organs) Monitor->Collection Analysis 5. Data Analysis Collection->Analysis Report 6. Determine NOAEL & Final Report Analysis->Report Hemo Hematology Analysis->Hemo Chem Clinical Chemistry Analysis->Chem Histo Histopathology Analysis->Histo

Caption: High-level workflow for a preclinical in vivo toxicity study.

Conclusion

The toxicity profiles of pyrimidine derivatives are as diverse as their therapeutic applications. From the DPD-dependent gastrointestinal and hematological toxicities of 5-FU to the specific, repair-pathway-mediated neurotoxicity of cytarabine ; from the generally mild profile of gemcitabine punctuated by rare hepatotoxicity to the profound mitochondrial assault of zidovudine , the adverse effects are a direct consequence of their distinct molecular interactions. A thorough understanding of these mechanisms, combined with rigorous in vitro and in vivo testing, is essential for the development of safer, more effective pyrimidine-based drugs and for optimizing the clinical management of patients who rely on these powerful agents.

References
  • Brinkman, K., et al. (2008). Mechanisms of zidovudine-induced mitochondrial toxicity and myopathy. PubMed. [Link]

  • Wang, J., et al. (2018). Mechanism of cytarabine-induced neurotoxicity. PubMed. [Link]

  • Velsor, L. W., et al. (2018). Zidovudine-Mediated Autophagy Inhibition Enhances Mitochondrial Toxicity in Muscle Cells. Antimicrobial Agents and Chemotherapy. [Link]

  • Koukourakis, G. V., et al. (2017). Molecular Basis of 5-Fluorouracil-related Toxicity: Lessons from Clinical Practice. Anticancer Research. [Link]

  • Lam, S. W., et al. (2021). New insights into the mechanisms underlying 5-fluorouracil-induced intestinal toxicity based on transcriptomic and metabolomic responses in human intestinal organoids. Archives of Toxicology. [Link]

  • McGill University. (2015). Comet Assay Protocol. mcgillradiobiology.ca. [Link]

  • Velsor, L. W., et al. (2018). Zidovudine-Mediated Autophagy Inhibition Enhances Mitochondrial Toxicity in Muscle Cells. ASM Journals. [Link]

  • Al-Dasooqi, N., et al. (2023). 5-Fluorouracil (5-FU)-induced organ toxicities: mechanisms, management, and prevention strategies. Taylor & Francis Online. [Link]

  • Brinkman, K., et al. (2008). Mechanisms of Zidovudine-Induced Mitochondrial Toxicity and Myopathy. Scite.ai. [Link]

  • Chen, C. H., et al. (2012). Zidovudine Induces Downregulation of Mitochondrial Deoxynucleoside Kinases: Implications for Mitochondrial Toxicity of Antiviral Nucleoside Analogs. Molecular and Cellular Biology. [Link]

  • Stellpflug, S. J., et al. (2011). Acute Liver Failure Due to Gemcitabine. Practical Gastro. [Link]

  • Koukourakis, G. V., et al. (2017). Molecular basis of 5-fluorouracil-related toxicity: lessons from clinical practice. PubMed. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

  • Al-Dasooqi, N., et al. (2023). 5-Fluorouracil (5-FU)-Induced Organ Toxicities: Mechanisms, Management, and Prevention Strategies. ResearchGate. [Link]

  • Johnson, A. A., et al. (2001). Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase. Journal of Biological Chemistry. [Link]

  • Azqueta, A., & Collins, A. R. (2013). The Comet Assay: A Sensitive Genotoxicity Test for the Detection of DNA Damage and Repair. ResearchGate. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Gemcitabine. LiverTox. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Wang, J., et al. (2018). Mechanism of cytarabine-induced neurotoxicity. Figshare. [Link]

  • Dasanu, C. A., et al. (2012). Acute liver failure secondary to gemcitabine. BMJ Case Reports. [Link]

  • Wang, J., et al. (2018). Mechanism of cytarabine-induced neurotoxicity. ResearchGate. [Link]

  • Usta, U., et al. (2019). Gemcitabine-related fatal cholestatic hepatitis. ResearchGate. [Link]

  • Saif, M. W., et al. (2006). Fatal cholestatic liver failure associated with gemcitabine therapy. PubMed. [Link]

  • Knopper, L. D. (2005). USE OF THE COMET ASSAY TO ASSESS GENOTOXICITY IN MAMMALIAN, AVIAN, AND AMPHIBIAN SPECIES. Environment and Climate Change Canada. [Link]

  • eviQ. (n.d.). Neurotoxicity associated with high dose cytarabine. eviQ. [Link]

  • Baker, W. J., et al. (1991). Cytarabine and neurologic toxicity. PubMed. [Link]

  • Rhizome. (n.d.). FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applications. Rhizome. [Link]

  • Bio-protocol. (n.d.). Genotoxicity Testing: Comet Assay. Bio-protocol. [Link]

  • Patel, K., et al. (2018). In Vivo Anticancer Efficacy and Toxicity Studies of a Novel Polymer Conjugate N-Acetyl Glucosamine (NAG)-PEG-Doxorubicin for Targeted Cancer Therapy. PubMed. [Link]

  • Duke University. (n.d.). Preclinical Regulatory Requirements. Social Science Research Institute. [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. Bioinorganic Chemistry and Applications. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2017). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI. [Link]

  • DePaoli, A. M. (2004). FDA Requirements for Preclinical Studies. Duke University. [Link]

  • Rasayan Journal of Chemistry. (2023). SYNTHESIS, CYTOTOXIC AND ANTIOXIDANT EVALUATION OF PYRIMIDINE DERIVATIVES DERIVED FROM NOVEL CHALCONES. Rasayan Journal. [Link]

  • Johnson, A. A., et al. (2001). Toxicity of antiviral nucleoside analogs and the human mitochondrial DNA polymerase. PubMed. [Link]

  • Sharma, A., et al. (2023). The Comet Assay: A Straight Way to Estimate Geno-Toxicity. 21st Century Pathology. [Link]

  • Auxochromofours. (2025). FDA Toxicology Studies & Drug Approval Requirements. Auxochromofours. [Link]

  • Wujec, M., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules. [Link]

  • HistologiX. (2023). Understanding FDA Guidelines for Toxicity Studies. HistologiX. [Link]

  • Al-Ostath, R. A., et al. (2023). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules. [Link]

  • Zips, D., et al. (2005). New Anticancer Agents: In Vitro and In Vivo Evaluation. In Vivo. [Link]

  • ResearchGate. (2018). Preclinical toxicology of anticancer agents. ResearchGate. [Link]

  • Biocytogen. (n.d.). Efficacy & Toxicity Studies. Biocytogen. [Link]

  • Al-Mugotir, M. H., et al. (2023). In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. Pharmaceuticals. [Link]

  • Galmarini, C. M., et al. (2011). Nucleobase and Nucleoside Analogues: Resistance and Re-Sensitisation at the Level of Pharmacokinetics, Pharmacodynamics and Metabolism. Cancers. [Link]

  • Moyle, G. (2000). Toxicity of antiretroviral nucleoside and nucleotide analogues: is mitochondrial toxicity the only mechanism? PubMed. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Nucleoside Analogues. LiverTox. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 6-Ethylpyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Potent Intermediate" Protocol

6-Ethylpyrimidine-2,4-diamine (often referred to in synthesis as a pyrimethamine precursor or renin inhibitor intermediate) presents a dual challenge in the laboratory: chemical irritation and pharmacological potency .[1]

While generic Safety Data Sheets (SDS) often classify aminopyrimidines merely as "Irritants" (H315/H319), structural analogs in this class (e.g., 2,4-diamino-6-chloropyrimidine) and their downstream applications (DHFR inhibitors) dictate that we handle this compound with Potent Compound Safety (PCS) protocols.[1]

The Core Directive: Treat 6-Ethylpyrimidine-2,4-diamine not just as a chemical reagent, but as a bioactive agent. Your primary risk vector is inhalation of micro-dust during weighing and transfer.[1]

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the enemy.[1] This compound is a crystalline organic amine.[1]

Hazard ClassGHS CodeDescriptionOperational Implication
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][2]High risk from hand-to-mouth contamination.[1] Glove hygiene is critical.[1]
Skin Irritation H315 Causes skin irritation.[1][2][3]Amines can cause chemical burns or dermatitis upon prolonged contact.[1]
Eye Irritation H319 Causes serious eye irritation.[1][2][3][4]Crystalline dust is abrasive and chemically basic; corneal damage risk.[1]
STOT - Single Exp. H335 May cause respiratory irritation.[1][2][3]CRITICAL: Inhalation of dust triggers mucosal inflammation.[1]

Physical State Warning: As a solid crystalline powder (m.p. >200°C), this compound is prone to static charging .[1] Electrostatic forces can cause the powder to "jump" or disperse unexpectedly during weighing, increasing inhalation risk.[1]

Personal Protective Equipment (PPE) Matrix

Do not default to "standard lab gear." The following PPE selection is based on the permeation kinetics of organic amines and the particle size distribution of synthetic intermediates.

A. Hand Protection (The Barrier)[1]
  • Primary Layer: Nitrile Rubber (0.11 mm minimum thickness).[1]

  • Secondary Layer (Recommended): Long-cuff Nitrile (0.14 mm) worn over the lab coat cuff.[1]

  • Why Nitrile? Latex is permeable to many organic amines.[1] Nitrile offers superior chemical resistance and immediate visual detection of tears.[1]

  • Protocol: Change outer gloves immediately after weighing or if visible contamination occurs.[1] "Double-gloving" creates a sacrificial layer, ensuring the skin is never exposed during doffing.[1]

B. Respiratory Protection (The Defense)[1]
  • Standard Operation (In Fume Hood): No respirator required if sash is at proper working height (18 inches).[1]

  • Open Bench (Not Recommended) or Spill Cleanup: N95 (minimum) or P100 (HEPA) respirator.[1]

  • Causality: The particle size of recrystallized pyrimidines can range from 10–100 microns.[1] An N95 mask filters 95% of particles >0.3 microns, effectively capturing the dust that would otherwise deposit in the alveolar region.[1]

C. Eye & Body Protection[3][5]
  • Eyes: Chemical Splash Goggles (Indirect Vented).[1] Safety glasses are insufficient for fine powders that can drift around side shields.[1]

  • Body: Lab Coat (100% Cotton or Nomex). Synthetic blends can build static charge, attracting the powder to your torso.[1]

  • Supplemental: Tyvek® sleeves are recommended during scale-up (>10g) to bridge the gap between glove and coat.[1]

Operational Workflow: The "Safe Path"

This workflow is designed to isolate the user from the compound using Engineering Controls first, and PPE second.[1]

SafeHandling Risk 1. Risk Assessment (Check Quantity & Form) Prep 2. Engineering Prep (Balance in Hood + Static Gun) Risk->Prep Define Controls PPE 3. Donning PPE (Double Nitrile + Goggles) Prep->PPE Ready Area Weigh 4. Weighing Event (Closed Transfer if >10g) PPE->Weigh Execute Solub 5. Solubilization (Dissolve immediately) Weigh->Solub Contain Dust Waste 6. Decon & Waste (Solvent Wipe -> Incineration) Weigh->Waste Spill Event Solub->Waste Process Complete

Figure 1: The "Safe Path" workflow emphasizes containment (Solubilization) immediately after the high-risk Weighing event to eliminate dust hazards.[1]

Detailed Protocol Steps
Step 1: Pre-Weighing Preparation[1]
  • Static Control: Place an ionizing bar or use an anti-static gun on the weighing boat and spatula.[1] Why? Eliminating static prevents the "powder jump" phenomenon common with dry pyrimidines.[1]

  • Engineering: Verify Fume Hood face velocity is 80–100 fpm.

Step 2: The Transfer (Critical Control Point)[1]
  • Technique: Use the "Spatula Tap" method.[1] Never pour from the stock bottle.

  • Containment: If weighing >500mg, perform the weighing inside a secondary container (e.g., a large beaker) to catch stray particles.

  • Immediate Solubilization: Do not transport the solid powder across the lab. Add your solvent (e.g., DMSO, Methanol) to the solid inside the hood immediately after weighing.[1] Once in solution, the inhalation risk drops to near zero.[1]

Step 3: Decontamination[1]
  • Solvent Wipe: Wipe the balance area with a wet paper towel (water/ethanol).[1] Dry sweeping is prohibited as it re-aerosolizes the chemical.[1]

  • Glove Removal: Use the "Beak Method" (pulling one glove off using the other, turning it inside out) to ensure the contaminated exterior never touches skin.[1]

Emergency Response & Disposal

Accidental Exposure
  • Inhalation: Move to fresh air immediately. If wheezing occurs (bronchospasm), seek medical attention.

  • Eye Contact: Flush with water for 15 minutes .[1][4] Amines are basic; time is tissue.[1] Do not wait for a "burning" sensation; flush immediately.[1]

  • Skin Contact: Wash with soap and water.[1][3][4][5] Do not use alcohol/acetone, as these solvents can increase skin permeability and drive the chemical deeper into the dermis.[1]

Disposal Protocol
  • Waste Stream: Segregate as "Hazardous Organic Waste (Nitrogenous)." [1]

  • Method: High-temperature incineration.[1]

  • Prohibition: Do NOT dispose of down the drain. Pyrimidine derivatives can be persistent in water tables and may affect aquatic life (aquatic toxicity is common in this class).[1]

References

  • PubChem. (n.d.).[1] 2,4-Diamino-6-chloropyrimidine (Structural Analog Safety Data). National Library of Medicine.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). (n.d.).[1] Registration Dossier - Pyrimidine Derivatives. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2011).[1] Laboratory Safety Guidance. U.S. Department of Labor.[1] Retrieved from [Link]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][6] Retrieved from [Link][1][6]

Sources

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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